Product packaging for Syringin(Cat. No.:CAS No. 118-34-3)

Syringin

Número de catálogo: B1682858
Número CAS: 118-34-3
Peso molecular: 372.4 g/mol
Clave InChI: QJVXKWHHAMZTBY-GCPOEHJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Syringin, also known as Eleutheroside B, is a phenylpropanoid glycoside naturally found in plants like Acanthopanax senticosus and Syringa vulgaris . With a molecular formula of C17H24O9 and a molecular weight of 372.37 g/mol, it is a white crystalline solid with a melting point of 192°C, soluble in ethanol, methanol, and hot water . This compound is a subject of extensive research due to its diverse pharmacological activities. Recent studies highlight its potential in cardiovascular research, showing that this compound can significantly reduce lipid deposition in macrophages and inhibit CD36 receptor expression in a PPAR-γ dependent manner, indicating a role in preventing foam cell formation, a key event in atherosclerosis . It also exhibits anti-inflammatory and antioxidant properties, often through the modulation of the NF-κB and Nrf2 signaling pathways . Further research areas include metabolic studies, where this compound has demonstrated antidiabetic and antihyperlipidemic effects , and neuropharmacology, where it has shown neuroprotective potential . Additional investigated activities include hepatoprotection, immunomodulation, and anti-tumor effects, making it a versatile compound for various research applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O9 B1682858 Syringin CAS No. 118-34-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVXKWHHAMZTBY-GCPOEHJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O9
Record name Eleutheroside B
Source Wikipedia
URL https://en.wikipedia.org/wiki/Eleutheroside_B
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042438
Record name Syringin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-34-3
Record name Syringin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syringin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Syringin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELEUTHEROSIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6F5B11C96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Syringin (C₁₇H₂₄O₉)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringin (Eleutheroside B), a phenylpropanoid glycoside with the molecular formula C₁₇H₂₄O₉, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries. First isolated from the bark of lilac (Syringa vulgaris), it is found in a variety of plants, including the notable adaptogen Eleutherococcus senticosus (Siberian ginseng). This compound has garnered attention for its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, neuroprotective, and anti-diabetic effects. A thorough understanding of its physicochemical properties is fundamental for its extraction, purification, formulation, and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Quantitative Data Summary

The following table presents the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄O₉[1][2]
Molecular Weight 372.37 g/mol [1]
Melting Point 191-192 °C[3][4]
Boiling Point Not available (likely decomposes)
pKa (Strongest Acidic) ~12.2 (Predicted)[5]
Appearance White crystalline solid; colorless needle crystals[1][6]
UV-Vis λmax (in Methanol) 221 nm, 266 nm[1][7]
Solubility Profile

This compound's solubility is a critical factor for its extraction and bioavailability. It is a moderately polar molecule due to the presence of a glycosidic bond and multiple hydroxyl groups.

SolventSolubilitySource(s)
Hot Water Soluble[1][8]
Cold Water Slightly soluble[1][6][9]
Ethanol Soluble[1][3]
Methanol Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble (~1 mg/mL)[7]
Dimethylformamide (DMF) Soluble (~30 mg/mL)[7]
Acetone Slightly soluble[1]
Benzene Insoluble[1]
Chloroform Insoluble[1]
Diethyl Ether Insoluble[1][3]

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of natural products like this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][8]

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath equipped with a thermometer or a digital temperature sensor.[9]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.[10][11] For a pure compound like this compound, this range is typically narrow (0.5-1 °C).[9]

Solubility Determination

The equilibrium solubility of a compound is determined by preparing a saturated solution at a specific temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a glass vial).[12][13]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[12][14]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., a 0.45 µm PTFE filter).[12]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[12]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

  • UV-Visible Spectroscopy: In methanol, this compound exhibits absorption maxima (λmax) at 221 nm and 266 nm, which are characteristic of its phenylpropanoid structure.[1][7]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), aromatic (C=C), and ether (C-O) stretching vibrations.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the detailed structure of this compound, including the connectivity of atoms and the stereochemistry of the glycosidic linkage.[10][15]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[10]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate simplified representations of these pathways.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation plant_material Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction purification Chromatography (e.g., Column, HPLC) extraction->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assay purification->solubility spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) purification->spectroscopy in_vitro In Vitro Assays (Cell Signaling) spectroscopy->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo

General experimental workflow for this compound analysis.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound tlr4 TLR4 This compound->tlr4 Inhibits foxo3a FOXO3α This compound->foxo3a Activates ikb IκBα tlr4->ikb Inhibits nf_kb NF-κB foxo3a->nf_kb Inhibits Translocation ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates inflammation Pro-inflammatory Gene Expression nucleus->inflammation

This compound's modulation of the NF-κB signaling pathway.

ampk_pathway This compound This compound ampk AMPK This compound->ampk Activates acc Acetyl-CoA Carboxylase (ACC) ampk->acc Phosphorylates & Inhibits ppary PPARγ ampk->ppary Inhibits cebpa C/EBPα ampk->cebpa Inhibits adipogenesis Adipogenesis & Lipid Accumulation acc->adipogenesis Promotes ppary->adipogenesis Promotes cebpa->adipogenesis Promotes

This compound's role in the AMPK signaling pathway in adipogenesis.
Anti-inflammatory and Neuroprotective Pathways

This compound has demonstrated significant anti-inflammatory and neuroprotective effects, which are partly mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[2][15] It has also been shown to regulate the Forkhead box O3 (FOXO3α)/NF-κB pathway.[1][2] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses.[16]

Metabolic Regulation Pathways

In the context of metabolic diseases, this compound has been shown to modulate adipogenesis.[17] It enhances the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[17] The activation of AMPK, a key energy sensor, leads to the inhibition of adipogenic transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), thereby suppressing lipid accumulation.[3][17]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, essential for its scientific investigation and pharmaceutical development. The presented data, compiled from various scientific sources, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug discovery. The outlined experimental protocols serve as a practical guide for the characterization of this promising bioactive compound, and the visualized signaling pathways provide insight into its mechanisms of action, paving the way for further research into its therapeutic applications.

References

Syringin (Eleutheroside B) mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Syringin (Eleutheroside B)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Eleutheroside B, is a phenylpropanoid glycoside found in a variety of plants, most notably Siberian Ginseng (Eleutherococcus senticosus).[1][2] It is a well-researched bioactive compound recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anti-diabetic, and anti-cancer effects.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its interaction with key cellular signaling pathways. The information is presented to support further research and drug development initiatives.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exerts potent anti-inflammatory effects by modulating several key signaling pathways and reducing the expression of pro-inflammatory mediators. Its action is central to controlling the inflammatory response in various pathological conditions.

The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3] Under inflammatory stimuli (e.g., lipopolysaccharide, LPS), this compound prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[4] This leads to a significant downregulation of NF-κB target genes, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) .[3][4][5] Furthermore, this compound suppresses the production of other inflammatory molecules like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][6]

Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the antioxidant and anti-inflammatory response.[3][7]

G This compound This compound IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK IkBa_p p-IκBα IKK->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines Transcription Mediators Inflammatory Mediators (iNOS, COX-2) NFkB_nucleus->Mediators Transcription ARE ARE (nucleus) Nrf2->ARE Translocation HO1 HO-1 ARE->HO1 Transcription G This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits JAK2 JAK2 This compound->JAK2 Inhibits FOXO3a_p p-FOXO3a (Cytoplasm) This compound->FOXO3a_p Promotes Phosphorylation Neuroprotection Neuroprotection This compound->Neuroprotection Ischemia Cerebral Ischemia / Reperfusion Ischemia->TLR4 Ischemia->JAK2 NFkB NF-κB (Cytoplasm) TLR4->NFkB STAT3 STAT3 JAK2->STAT3 Inflammation Neuroinflammation STAT3->Inflammation FOXO3a_p->NFkB Sequesters in Cytoplasm NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Inflammation NeuronalDeath Neuronal Death Inflammation->NeuronalDeath G This compound This compound AMPK AMPK This compound->AMPK Akt Akt This compound->Akt Inhibits Phosphorylation pAMPK p-AMPK AMPK->pAMPK ACC ACC pAMPK->ACC GlucoseUptake Glucose Uptake (Muscle) pAMPK->GlucoseUptake InsulinSensitivity Insulin Sensitivity pAMPK->InsulinSensitivity pACC p-ACC (Inactive) ACC->pACC Adipogenesis Adipogenesis & Lipogenesis pACC->Adipogenesis pAkt p-Akt Akt->pAkt pAkt->Adipogenesis G This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K This compound->PI3K RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT Proliferation Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis PI3K->AKT AKT->Proliferation AKT->Apoptosis G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Cell Culture (e.g., H9c2, RAW264.7, MCF-7) Treatment This compound Treatment + Stimulus (LPS, H₂O₂) CellCulture->Treatment Assays Functional Assays (Viability, Apoptosis, Cytokine) Treatment->Assays Molecular Molecular Analysis (Western Blot, qPCR) Assays->Molecular AnimalModel Disease Model (e.g., MCAO, I/R, STZ-diabetic) Molecular->AnimalModel Hypothesis Validation Dosing This compound Administration (i.p., i.v., oral) AnimalModel->Dosing Evaluation Physiological Evaluation (Cardiac function, Behavior) Dosing->Evaluation ExVivo Ex Vivo Analysis (Histology, Tissue Homogenates) Evaluation->ExVivo

References

The Pharmacological Landscape of Syringin: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the multifaceted pharmacological activities of syringin, a naturally occurring phenylpropanoid glycoside, reveals its significant therapeutic potential across a spectrum of diseases. This technical guide synthesizes the current scientific evidence on the anti-inflammatory, anti-diabetic, anti-cancer, neuroprotective, and hepatoprotective effects of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

This compound, also known as eleutheroside B, is a bioactive compound found in various medicinal plants, including Eleutherococcus senticosus (Siberian ginseng).[1] Its diverse pharmacological properties have garnered considerable interest in the scientific community, positioning it as a promising candidate for the development of novel therapeutics.[1] This guide delves into the core pharmacological activities of this compound, presenting key findings in a structured format to facilitate comparative analysis and future research endeavors.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer effects across various cancer cell lines.[2][3][4][5][6] Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and proliferation.[3][6]

Quantitative Data on Anti-Cancer Activity
Cancer Cell LineAssayEndpointResultReference
MCF-7 (Breast Cancer)MTT AssayIC50 (48h)207.9 µg/mL[3]
MDA-MB-231 (Breast Cancer)MTT AssayIC50 (48h)228.8 µg/mL[3]
MCF-7 (Breast Cancer)MTT AssayIC50 (24h)32.11 µM[4][5]
MCF-7 (Breast Cancer)MTT AssayIC50 (48h)21.35 µM[4][5]
HeLa (Cervical Cancer)Clonogenic AssayColony FormationComplete inhibition at 100 µM[6]
Experimental Protocols

Cell Proliferation (MTT) Assay: [3]

  • Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.

  • Method: Cells were seeded in 96-well plates at a density of 6.0 × 10³ cells/well. After cell adhesion, they were treated with varying concentrations of this compound (0, 20, 40, 80, 160, and 320 µg/mL) for 24 and 48 hours. Subsequently, 20 µL of MTT solution was added to each well, and the cells were incubated for an additional 4 hours. The supernatant was removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured to determine cell viability.

Cell Migration (Wound Healing) Assay: [3]

  • Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.

  • Method: Cells were grown to confluence in 6-well plates. A scratch was made in the cell monolayer using a sterile pipette tip. The cells were then treated with this compound (0, 160, and 320 µg/mL) for 48 hours. The migration of cells into the scratched area was observed and photographed at different time points.

Apoptosis (Hoechst 33342/PI Staining) Assay: [3]

  • Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.

  • Method: Cells were seeded in 6-well plates and treated with this compound (0, 160, and 320 µg/mL) for 48 hours. The cells were then fixed with 4% paraformaldehyde and stained with Hoechst 33342 and propidium iodide (PI). The stained cells were observed under a fluorescence microscope to visualize apoptotic nuclei.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-breast cancer effects by modulating the PI3K-AKT and EGFR-RAS-RAF signaling pathways.[2][7]

Syringin_Anti_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT PTGS2 PTGS2 AKT->PTGS2 AKT->Proliferation

This compound's Anti-Cancer Signaling Pathways.

Neuroprotective Effects

This compound has shown significant neuroprotective effects in models of cerebral ischemia and hypoxic-ischemic brain injury.[8][9] Its mechanisms include reducing inflammation, apoptosis, and cerebral edema.[8][9]

Quantitative Data on Neuroprotective Effects
Animal ModelTreatmentParameterResultReference
MCAO RatsThis compound (10, 25, 50 mg/kg)Infarct VolumeSignificantly reduced[10][8]
MCAO RatsThis compound (10, 25, 50 mg/kg)Neurological ScoreSignificantly improved[10][8]
MCAO RatsThis compound (10, 25, 50 mg/kg)IL-1β, IL-6, TNF-αSignificantly decreased[10][8]
Neonatal HIE RatsThis compound (10 mg/kg)Apoptotic CellsSignificantly fewer (p < 0.001)[9][11]
Neonatal HIE RatsThis compound (10 mg/kg)Neuronal DegenerationSignificantly lower (p = 0.01)[9]
Neonatal HIE RatsThis compound (10 mg/kg)Pericellular & Perivascular EdemaSignificantly reduced (p = 0.01)[9]
Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model: [10][8]

  • Animals: Male Wistar rats.

  • Method: Focal cerebral ischemia/reperfusion injury was induced by occluding the middle cerebral artery. This compound (10, 25, and 50 mg/kg) was administered intragastrically for 7 days before and 3 days after MCAO. Neurological deficits, infarct volume, and brain water content were assessed. Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other markers were measured in brain tissue.

Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model: [9]

  • Animals: 7-day-old Wistar albino rat pups.

  • Method: The HIE model was induced under gas anesthesia. Pups were divided into three groups: Group A received 10 mg/kg this compound plus DMSO, Group B received only DMSO (control), and Group C was the sham group. Apoptosis was assessed using the TUNEL method, and pro-inflammatory cytokines (TNF-α and IL-1β) were evaluated by immunohistochemistry. Histopathological evaluation of the hippocampus was also performed.

Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are mediated through the inhibition of the TLR4/MyD88 and FOXO3a/NF-κB signaling pathways.[8]

Syringin_Neuroprotective_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemia Cerebral Ischemia TLR4 TLR4 Ischemia->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibits FOXO3a FOXO3a This compound->FOXO3a Promotes Phosphorylation NFkB NF-κB MyD88->NFkB p_FOXO3a p-FOXO3a (Cytoplasmic Retention) FOXO3a->p_FOXO3a p_FOXO3a->NFkB Inhibits Nuclear Translocation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Inflammation Inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc->Inflammation

This compound's Neuroprotective Signaling Pathways.

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury induced by toxins.[12][13][14][15][16] It mitigates liver damage by reducing oxidative stress and inflammation.[13][14]

Quantitative Data on Hepatoprotective Effects
Animal/Cell ModelTreatmentParameterResultReference
LPS/D-GalN-induced FHF in MiceThis compound (10, 30, 100 mg/kg, i.p.)Mortality RateDose-dependently reduced[13]
LPS/D-GalN-induced FHF in MiceThis compound (10, 30, 100 mg/kg, i.p.)Serum ALT & ASTDose-dependently inhibited[13]
LPS/D-GalN-induced FHF in MiceThis compound (10, 30, 100 mg/kg, i.p.)Hepatic MDADose-dependently inhibited[13]
LPS/D-GalN-induced FHF in MiceThis compound (10, 30, 100 mg/kg, i.p.)Hepatic GSHDose-dependently increased[13]
LPS/D-GalN-induced FHF in MiceThis compound (10, 30, 100 mg/kg, i.p.)Hepatic TNF-αDose-dependently reduced[13]
LPS-induced L-02 cellsThis compound + Costunolide (40 µM)G2/M phase cellsDecreased from 35.27% to 28.80%[14][15]
LPS-induced L-02 cellsThis compound + CostunolideALT, AST, LDHSignificantly suppressed[14]
LPS-induced L-02 cellsThis compound + CostunolideMDA, ROSDecreased[14]
LPS-induced L-02 cellsThis compound + CostunolideSOD, CATIncreased[14]
Experimental Protocols

LPS/D-Galactosamine (D-GalN)-Induced Fulminant Hepatic Failure (FHF) in Mice: [13]

  • Animals: Male mice.

  • Method: FHF was induced by intraperitoneal (i.p.) injection of LPS and D-GalN. This compound (10, 30, and 100 mg/kg) was administered i.p. 30 minutes before the LPS/D-GalN challenge. Mortality, liver injury (serum ALT and AST), oxidative stress markers (MDA and GSH), and inflammatory markers (TNF-α, NF-κB) were evaluated.

LPS-Induced Acute Liver Injury in L-02 Cells: [14][15]

  • Cell Line: L-02 human normal liver cells.

  • Method: Acute liver injury was induced by treating L-02 cells with 60 µg/mL of LPS. The protective effects of a combination of this compound and costunolide were assessed by measuring cell viability (MTT assay), cell cycle distribution (flow cytometry), apoptosis, and levels of liver function enzymes (ALT, AST, LDH) and oxidative stress markers (MDA, ROS, SOD, CAT) using ELISA kits.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound involve the inhibition of the NF-κB signaling pathway.[13] In combination with costunolide, it has been shown to act via the Rac1/AKT/NF-κB pathway.[14][16]

Syringin_Hepatoprotective_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Rac1 Rac1 LPS->Rac1 This compound This compound This compound->Rac1 Inhibits AKT AKT Rac1->AKT NFkB_IkB NF-κB-IκB Complex AKT->NFkB_IkB Phosphorylates IκB, leading to degradation IkB IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Inflammation Pro-inflammatory Cytokine Production (TNF-α) NFkB_nuc->Inflammation

This compound's Hepatoprotective Signaling Pathway.

Anti-Inflammatory and Immunomodulatory Activities

This compound exhibits significant anti-inflammatory and immunomodulatory properties by inhibiting the production of pro-inflammatory mediators.[12][17][18][19][20]

Quantitative Data on Anti-Inflammatory and Immunomodulatory Effects
Cell/Animal ModelTreatmentParameterResultReference
LPS-stimulated RAW264.7 cellsThis compoundTNF-α productionSignificantly inhibited (dose-dependent)[17]
CTLL-2 (CD8+ T cells)This compoundCell ProliferationSignificantly inhibited (dose-dependent)[17]
FITC-induced ear edema in miceThis compoundEar EdemaSignificantly suppressed[17]
H2O2-treated H9c2 cellsThis compound (3 µM)Apoptosis, Inflammation, Oxidative StressInhibited[18][20][21]
Ischemia/Reperfusion RatsThis compoundMyocardial IL-1β, IL-6, TNF-αMarkedly reduced[18][20]
Ischemia/Reperfusion RatsThis compoundMyocardial ROSMarkedly reduced[18][20]
Ischemia/Reperfusion RatsThis compoundMyocardial SOD, CatalasePromoted expression[20]
Experimental Protocols

In Vitro Anti-Inflammatory Assay: [17]

  • Cell Line: RAW264.7 murine macrophages.

  • Method: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of this compound on the production of tumor necrosis factor-alpha (TNF-α) was measured in the cell culture supernatant.

In Vivo Anti-Allergic Assay: [17]

  • Animals: Mice.

  • Method: Ear edema was induced by fluorescein isothiocyanate (FITC). The effect of this compound on reducing the ear swelling was measured.

Cardioprotection in Ischemia/Reperfusion (I/R) Rat Model: [18][20]

  • Animals: Rats.

  • Method: Myocardial I/R was induced by ligating the left anterior descending coronary artery for 30 minutes, followed by 12 minutes of reperfusion. This compound was administered intraperitoneally. After 7 days, infarct size, cardiac function, and levels of proinflammatory cytokines, oxidative products, and antioxidative enzymes in the myocardium were measured.

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory and cardioprotective effects of this compound are mediated, in part, by the regulation of the SIRT1 signaling pathway.[18]

Syringin_Anti_Inflammatory_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Ischemia_Reperfusion Ischemia/Reperfusion (I/R) NFkB NF-κB Ischemia_Reperfusion->NFkB Oxidative_Stress Oxidative Stress (↓ ROS, ↑ SOD, CAT) Ischemia_Reperfusion->Oxidative_Stress Apoptosis Apoptosis (↓) Ischemia_Reperfusion->Apoptosis This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a NRF2 NRF2 SIRT1->NRF2 SIRT1->NFkB Inhibits SIRT1->Apoptosis Inhibits HO1 HO-1 NRF2->HO1 HO1->Oxidative_Stress Reduces Inflammation Inflammation (↓ TNF-α, IL-1β, IL-6) NFkB->Inflammation

This compound's Anti-Inflammatory Signaling Pathway.

Anti-Diabetic Effects

This compound has shown potential in the management of type 2 diabetes by lowering blood glucose levels and improving diabetic symptoms.[22]

Experimental Protocol

High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetes Mellitus (T2DM) Mouse Model: [22]

  • Animals: Mice.

  • Method: A T2DM model was established by feeding mice a high-fat, high-sugar diet followed by an intraperitoneal injection of streptozotocin (STZ). The therapeutic effects of this compound were evaluated by measuring body weight, blood glucose levels, and other biochemical indicators. Histopathological changes in relevant tissues were also examined.

Signaling Pathways in Anti-Diabetic Activity

The anti-diabetic effects of this compound may be mediated through the modulation of the alpha-linolenic acid metabolic pathway and its targets, including AKT1.[22]

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, liver injury, inflammation, and diabetes highlights its potential for further development as a therapeutic agent. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways such as PI3K/AKT, NF-κB, and SIRT1, provides a solid foundation for targeted drug design and optimization. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible clinical benefits. This comprehensive guide serves as a valuable resource for researchers and drug development professionals to navigate the existing knowledge on this compound and to steer future investigations aimed at harnessing its full therapeutic potential.

References

Syringin: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringin (also known as eleutheroside B), a phenylpropanoid glycoside, is a naturally occurring bioactive compound found in a variety of plants, most notably in Eleutherococcus senticosus (Siberian ginseng).[1] This technical guide provides an in-depth overview of the multifaceted biological functions of this compound and explores its significant therapeutic potential. Drawing upon a wide range of preclinical studies, this document details the molecular mechanisms underlying its anti-inflammatory, antioxidant, neuroprotective, anticancer, antidiabetic, and hepatoprotective effects. Special emphasis is placed on the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies to facilitate further research and drug development.

Introduction

This compound has a long history of use in traditional medicine, where it has been utilized for its purported effects on enhancing memory, alleviating pain and inflammation, and treating various ailments.[2] Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of pharmacological activities.[3][4] This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a structured and accessible format for researchers and drug development professionals.

Physicochemical Properties

This compound is a glycoside of sinapyl alcohol with the chemical formula C₁₇H₂₄O₉.[4] It presents as colorless, needle-like crystals and is soluble in hot water and ethanol.[4]

Biological Functions and Therapeutic Potential

This compound exhibits a broad range of biological activities, making it a promising candidate for the development of novel therapeutics for a variety of diseases.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory and immunomodulatory properties in numerous preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] This effect is mediated, in part, through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] this compound also exhibits immunomodulatory effects by activating cytokines and upregulating the Nrf2 signaling pathway.[5]

Neuroprotective Effects

This compound has shown significant promise as a neuroprotective agent. In models of cerebral ischemia-reperfusion injury, this compound treatment has been found to reduce infarct volume, decrease cerebral edema, and improve neurological scores.[6][7] The neuroprotective mechanisms of this compound are multifaceted and include the inhibition of neuroinflammation through the FOXO3a/NF-κB and TLR4/MyD88 signaling pathways.[5][6][8]

Anticancer Activity

In vitro studies have revealed the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (DU145).[9] The anticancer activity of this compound is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR-RAS-RAF-MEK-ERK pathways.

Antidiabetic Effects

This compound has demonstrated hypoglycemic effects in animal models of diabetes. In streptozotocin (STZ)-induced diabetic rats, this compound administration has been shown to lower blood glucose levels.[10] The proposed mechanisms for its antidiabetic activity include the regulation of the alpha-linolenic acid metabolic pathway and modulation of key targets such as AKT1 and IL-6.

Antioxidant Properties

The antioxidant activity of this compound is a key contributor to its various therapeutic effects. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing the levels of oxidative stress markers like malondialdehyde (MDA).[1][11][12] This antioxidant effect is partly mediated through the activation of the Nrf2/HO-1 and SIRT1 signaling pathways.[11][13][12][14]

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury in various preclinical models. In a model of D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure in mice, this compound administration reduced mortality, decreased liver enzyme levels, and alleviated pathological liver injury.[15] Its hepatoprotective mechanism is linked to its ability to inhibit NF-κB activation and reduce the production of TNF-α.[15]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7Breast Cancer32.1124[10]
MCF-7Breast Cancer21.3548[10]
HeLaCervical Cancer>100Not Specified[9]
DU145Prostate Cancer>100Not Specified[9]

Table 2: In Vitro Inhibitory Activity of this compound against Protein Kinases

Protein KinaseIC50 (µM)Reference
TGF-βR16.48[10]
HER27.18[10]
EGFR12.38[10]
FGFR416.03[10]
MMP-216.07[10]

Table 3: In Vivo Effects of this compound on Inflammatory and Oxidative Stress Markers

ModelParameterTreatmentResultReference
Cerebral Ischemia/Reperfusion (Rat)IL-1β, IL-6, TNF-αThis compoundDecreased expression[6][7]
Myocardial Ischemia/Reperfusion (Rat)IL-6, IL-1β, TNF-αThis compoundMarkedly reduced levels[16]
Myocardial Ischemia/Reperfusion (Rat)SOD, CatalaseThis compoundPartially restored activity[11][13][12][16]
D-GalN/LPS-induced Liver Injury (Mice)ALT, ASTThis compound (10, 30, 100 mg/kg)Dose-dependent reduction[15]
D-GalN/LPS-induced Liver Injury (Mice)MDAThis compound (10, 30, 100 mg/kg)Dose-dependent reduction[15]
D-GalN/LPS-induced Liver Injury (Mice)GSHThis compound (10, 30, 100 mg/kg)Dose-dependent increase[15]
Neonatal Hypoxic-Ischemic Brain Injury (Rat)Apoptotic CellsThis compound (10 mg/kg)Statistically significant reduction[17]
Cerebral Ischemia/Reperfusion (Rat)Neurological ScoreThis compoundImproved score[7][18]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFκB_IκBα NF-κB/IκBα complex IKK->NFκB_IκBα phosphorylates IκBα IκBα IκBα NFκB NF-κB NFκB_IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates to This compound This compound This compound->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFκB_nuc->Inflammatory_Genes activates transcription

This compound's anti-inflammatory action via NF-κB pathway inhibition.

neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FOXO3a_p p-FOXO3a FOXO3a FOXO3a FOXO3a_p->FOXO3a retains in cytoplasm NFκB NF-κB FOXO3a_p->NFκB promotes interaction FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc translocation NFκB_nuc NF-κB NFκB->NFκB_nuc translocation This compound This compound This compound->FOXO3a_p promotes phosphorylation This compound->NFκB_nuc inhibits translocation Apoptosis Apoptosis FOXO3a_nuc->Apoptosis promotes Inflammatory_Genes Pro-inflammatory Genes NFκB_nuc->Inflammatory_Genes activates

Neuroprotective mechanism of this compound via the FOXO3a/NF-κB pathway.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT1 SIRT1 Keap1_Nrf2 Keap1/Nrf2 complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to This compound This compound This compound->SIRT1 activates This compound->Keap1_Nrf2 promotes dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase, HO-1) ARE->Antioxidant_Enzymes activates transcription

This compound's antioxidant effect through SIRT1 and Nrf2 pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of this compound

Method: Ethanol Reflux Extraction and Column Chromatography [8]

  • Extraction:

    • Grind the dried plant material (e.g., Eleutherococcus senticosus) into a coarse powder.

    • Reflux the powder with 75% ethanol for 1.5 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to sequential partitioning with petroleum ether, chloroform, and ethyl acetate.

    • Apply the ethyl acetate fraction to a silica gel column.

    • Elute the column with a gradient of chloroform-methanol to isolate this compound.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure this compound.

    • Confirm the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[8]

In Vitro Cell Viability Assay

Method: MTT Assay [19]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the old medium with 100 µL of the this compound dilutions. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay

Method: LPS-Stimulated Macrophage Cytokine Production Assay [4][5]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment:

    • Seed the cells in a 24-well plate at a density of 4 x 10⁵ cells/mL.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement:

    • Collect the cell-free supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

In Vivo Antidiabetic Model

Method: Streptozotocin (STZ)-Induced Diabetic Rat Model [6][9]

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer to adult male Wistar rats.

    • Confirm the induction of diabetes by measuring blood glucose levels after 72 hours. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • This compound Treatment:

    • Administer this compound orally or intraperitoneally at the desired doses for a specified period.

  • Evaluation of Antidiabetic Effects:

    • Monitor blood glucose levels, body weight, and food and water intake throughout the study.

    • At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis.

In Vivo Neuroprotection Model

Method: Middle Cerebral Artery Occlusion (MCAO) Rat Model [3][20]

  • Surgical Procedure:

    • Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA via the ECA to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • This compound Treatment:

    • Administer this compound at the desired doses before or after the MCAO procedure.

  • Assessment of Neuroprotection:

    • Evaluate neurological deficits using a standardized scoring system.

    • Measure the infarct volume at a specific time point after reperfusion using TTC staining.

    • Conduct histological and immunohistochemical analyses of the brain tissue.

Conclusion

This compound is a promising natural compound with a wide array of biological functions and significant therapeutic potential. Its anti-inflammatory, antioxidant, neuroprotective, anticancer, antidiabetic, and hepatoprotective effects are well-documented in preclinical studies. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, Nrf2, and SIRT1, provides a strong foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research aimed at translating the therapeutic promise of this compound into clinical applications. Further investigation, including well-designed clinical trials, is warranted to fully explore the efficacy and safety of this compound in humans.

References

A Technical Guide to the Role of Syringin in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin, a phenylpropanoid glycoside also known as eleutheroside B, is a prominent bioactive compound isolated from a variety of medicinal plants, most notably from the Araliaceae family, such as Siberian Ginseng (Eleutherococcus senticosus), and the Oleaceae family, including the common lilac (Syringa vulgaris). Historically, plants containing this compound have been staples in Traditional Chinese Medicine (TCM), as well as in Korean, Japanese, and Russian folk medicine, for over two millennia. In TCM, these botanicals are used to invigorate "Qi"—the vital life force—and are prescribed to enhance physical and mental endurance, bolster the immune system, and combat fatigue and weakness. Traditional applications include treating rheumatic pain, bone diseases, and enhancing memory.

Modern scientific inquiry has substantiated many of these traditional claims, identifying this compound as a key contributor to the pharmacological activities of these plants. Extensive research has demonstrated that this compound possesses a wide spectrum of effects, including anti-inflammatory, neuroprotective, hepatoprotective, anti-diabetic, and immunomodulatory properties. Its therapeutic potential is primarily linked to its ability to modulate key signaling pathways, scavenge oxidative free radicals, and suppress the production of inflammatory mediators. This guide provides a technical overview of this compound's role, focusing on its pharmacological activities, mechanisms of action, quantitative data, and the experimental protocols used in its evaluation.

Pharmacological Activities and Mechanisms of Action

This compound exerts a multitude of pharmacological effects by interacting with various cellular and molecular targets. Its primary mechanisms involve the regulation of inflammatory, metabolic, and cell survival signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory activity by inhibiting key inflammatory signaling cascades. A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB cascade and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these cytokines and other inflammatory mediators like cyclooxygenase-2 (COX-2). This makes it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury.[1] Inflammation is a critical factor in the pathogenesis of such injuries. This compound has been shown to reduce neuronal death, cerebral water content, and infarct volume in animal models. Its neuroprotective mechanism is linked to the modulation of the Forkhead box O3 (FOXO3a)/NF-κB pathway. By promoting the interaction between FOXO3a and NF-κB, this compound inhibits the nuclear translocation of NF-κB, thereby suppressing the subsequent inflammatory cascade. Furthermore, this compound has been reported to inhibit the TLR4 signaling pathway, which is upstream of NF-κB, contributing to its neuroprotective effects.[1]

Hepatoprotective Effects

This compound demonstrates a dose-dependent protective effect against liver injury, such as fulminant hepatic failure induced by toxins like LPS and D-galactosamine (D-GalN) in mice. It mitigates liver damage by reducing mortality rates, inhibiting the elevation of serum aminotransferases, and alleviating pathological tissue damage. The mechanism involves the suppression of hepatocyte apoptosis by inhibiting caspase-3 activation and reducing oxidative stress, as evidenced by decreased malondialdehyde (MDA) content and increased glutathione (GSH) concentration. A key aspect of its hepatoprotective action is the inhibition of TNF-α production through the suppression of NF-κB activation.

Anti-diabetic Effects

In traditional medicine, this compound-containing plants have been used to manage diabetic symptoms. Scientific studies have validated these uses, showing that this compound possesses potent antihyperglycemic properties. In streptozotocin (STZ)-induced diabetic rat models, this compound administration significantly lowers plasma glucose levels. The compound works through multiple mechanisms; it has been shown to dose-dependently stimulate glucose uptake in isolated soleus muscle and enhance glycogen synthesis in hepatocytes. One proposed mechanism involves this compound's ability to increase the secretion of β-endorphin from the adrenal medulla, which in turn stimulates peripheral µ-opioid receptors, leading to a decrease in plasma glucose.

Quantitative Pharmacological Data

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from various experimental models.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

Pharmacological EffectModel/AssayKey Quantitative FindingsReference
Anti-inflammatoryLPS-stimulated RAW264.7 cellsAttenuates Nitric Oxide (NO) production
Anti-inflammatoryAdjuvant Arthritis in ratsSignificantly attenuated secondary hind paw swelling
AntioxidantDPPH radical scavenging assayIC50 value: 8.74-96.19 µg/mL (for plant extracts containing this compound)
AntioxidantLipoxygenase (LOX) inhibitionIC50 value: 0.009 mM (for Syringic Acid, a related compound)

Table 2: Neuroprotective and Hepatoprotective Effects of this compound

Pharmacological EffectAnimal ModelDosageKey Quantitative FindingsReference
NeuroprotectiveNeonatal Hypoxic-Ischemic Encephalopathy (HIE) in rats10 mg/kgSignificantly fewer apoptotic cells (p < 0.001); Reduced neuronal degeneration (p = 0.01)
HepatoprotectiveLPS/D-GalN-induced Fulminant Hepatic Failure in mice10, 30, 100 mg/kg (i.p.)Dose-dependently reduced mortality; Inhibited aminotransferase and MDA levels; Increased GSH concentration

Table 3: Anti-diabetic Effects of this compound

Pharmacological EffectAnimal ModelDosageKey Quantitative FindingsReference
AntihyperglycemicSTZ-induced diabetic rats1.0 mg/kg (i.v.)Significantly attenuated the increase in plasma glucose
AntihyperglycemicSTZ-induced Type II diabetic rats5 mg/kg/day (oral) for 10 daysSignificantly decreased blood glucose levels; Minimized weight loss
Glucose UptakeIsolated rat soleus muscle0.01 to 10.0 µmol/LDose-dependently stimulated glucose uptake

Key Experimental Methodologies

Reproducibility is paramount in scientific research. This section details the protocols for key experiments used to evaluate the pharmacological properties of this compound.

General Experimental Workflow for this compound Evaluation

The process of investigating this compound's therapeutic potential typically follows a structured workflow, from extraction to in vivo validation.

Experimental Workflow for this compound General Workflow for this compound Research cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Plant Material (e.g., E. senticosus root) extraction Extraction & Isolation (e.g., Ethanol extraction, column chromatography) start->extraction identification Compound Identification (HPLC, MS, NMR) extraction->identification in_vitro In Vitro Assays (Cell culture) identification->in_vitro in_vivo In Vivo Models (Animal studies) in_vitro->in_vivo cell_culture Cell Viability (MTT) Cytokine Measurement (ELISA) NO Production (Griess Assay) in_vitro->cell_culture mechanism Mechanism of Action Studies (Western Blot, PCR, ELISA) in_vivo->mechanism animal_model Disease Induction (e.g., STZ for diabetes, LPS for inflammation) in_vivo->animal_model conclusion Data Analysis & Conclusion mechanism->conclusion treatment This compound Administration (Oral, i.p., i.v.) animal_model->treatment analysis Biochemical & Histological Analysis (Blood glucose, serum enzymes, tissue pathology) treatment->analysis

Caption: A typical experimental workflow for evaluating this compound.

Protocol 1: Induction of Type II Diabetes in Rats

This protocol describes the induction of diabetes in Wistar rats using streptozotocin (STZ), a common model for studying anti-diabetic agents.

  • Animals: Male Wistar rats are used.

  • Induction Agent: Streptozotocin (STZ).

  • Procedure:

    • A single intraperitoneal (i.p.) injection of STZ (e.g., 40 mg/kg body weight) dissolved in a citrate buffer (0.1 M, pH 4.5) is administered to induce diabetes.

    • To manage initial hypoglycemia post-injection, animals are provided with 5% glucose in their drinking water overnight.

    • After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment: Diabetic rats are administered this compound (e.g., 5 mg/kg body weight) orally once daily for a specified period (e.g., 10 days).

  • Endpoints: Blood glucose levels, body weight, food and water intake, and various hematological parameters are monitored throughout the study.

Protocol 2: In Vivo Model of Fulminant Hepatic Failure

This protocol details the induction of acute liver injury in mice to assess the hepatoprotective effects of this compound.

  • Animals: Male mice (e.g., BALB/c).

  • Induction Agents: Lipopolysaccharide (LPS) and D-galactosamine (D-GalN).

  • Procedure:

    • Mice are pre-treated with this compound at various doses (e.g., 10, 30, and 100 mg/kg) via intraperitoneal (i.p.) injection.

    • Thirty minutes after this compound administration, fulminant hepatic failure is induced by an i.p. injection of LPS and D-GalN.

  • Endpoints:

    • Mortality: Survival rates are monitored over a set period (e.g., 24 hours).

    • Biochemical Analysis: Blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) for pathological examination.

    • Oxidative Stress Markers: Liver homogenates are used to measure levels of MDA and GSH.

    • Mechanism Analysis: Western blotting or ELISA is used to measure the expression of proteins involved in apoptosis (e.g., caspase-3) and inflammation (e.g., NF-κB, TNF-α).

Conclusion and Future Directions

This compound stands out as a pharmacologically versatile compound with a strong foundation in traditional medicine and robust validation through modern scientific investigation. Its demonstrated efficacy in preclinical models of inflammation, neurodegeneration, liver injury, and diabetes highlights its significant therapeutic potential. The primary mechanisms of action, centered on the modulation of fundamental signaling pathways like NF-κB, offer a clear rationale for its observed effects.

For drug development professionals, this compound represents a promising natural scaffold for the development of novel therapeutics. Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery systems.

  • Clinical Trials: Well-designed clinical trials are the necessary next step to translate the promising preclinical findings into proven therapeutic applications for human diseases.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other natural compounds or conventional drugs could lead to more effective combination therapies.

  • Safety Profile: While generally considered safe, a more detailed toxicological profile is required to establish safe long-term dosage regimens for chronic conditions.

The continued exploration of this compound's mechanisms and applications will undoubtedly pave the way for its integration into mainstream therapeutic strategies, bridging the gap between traditional wisdom and evidence-based medicine.

References

An In-depth Technical Guide to Syringin Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin, a phenylpropanoid glycoside, is a naturally occurring compound found in a variety of plants, including species of Syringa (lilac), Acanthopanax, and Populus. It is recognized for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-diabetic properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. The document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and potentially manipulate the production of this valuable secondary metabolite.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two main stages: the synthesis of sinapyl alcohol, the aglycone precursor of this compound, and the subsequent glycosylation of sinapyl alcohol to form this compound.

Phenylpropanoid Pathway to Sinapyl Alcohol

The initial steps of the phenylpropanoid pathway lead to the formation of p-coumaroyl-CoA, a key branch-point intermediate. From p-coumaroyl-CoA, the pathway diverges to produce various monolignols, including sinapyl alcohol. The key enzymatic reactions are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates trans-cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA.

  • p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

  • Caffeoyl Shikimate Esterase (CSE): Cleaves the caffeoyl group from shikimate/quinate to yield caffeic acid.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

  • Ferulate 5-Hydroxylase (F5H): Hydroxylates coniferaldehyde at the 5-position to produce 5-hydroxyconiferaldehyde. This is a critical step directing flux towards syringyl lignin and this compound biosynthesis.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD) / Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol. While CAD enzymes can act on a broad range of cinnamaldehydes, specific SADs show higher affinity for sinapaldehyde.

The following diagram illustrates the pathway from L-phenylalanine to sinapyl alcohol.

Syringin_Biosynthesis_Part1 Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL pCouShik p-Coumaroyl shikimate pCouCoA->pCouShik HCT CafShik Caffeoyl shikimate pCouShik->CafShik C3'H Caf Caffeic acid CafShik->Caf CSE CafCoA Caffeoyl-CoA Caf->CafCoA 4CL FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR FiveOHConAld 5-Hydroxyconiferaldehyde ConAld->FiveOHConAld F5H SinAld Sinapaldehyde FiveOHConAld->SinAld COMT SinAlc Sinapyl alcohol SinAld->SinAlc CAD/SAD PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3'H CSE CSE CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CAD_SAD CAD/SAD

Caption: Phenylpropanoid pathway leading to sinapyl alcohol.

Glycosylation of Sinapyl Alcohol to this compound

The final step in this compound biosynthesis is the transfer of a glucose moiety from UDP-glucose to the 4-hydroxyl group of sinapyl alcohol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).

  • UDP-Glycosyltransferase (UGT): In Arabidopsis thaliana, members of the UGT72E subfamily, particularly UGT72E2 and UGT72E3, have been shown to efficiently catalyze the glucosylation of sinapyl alcohol to form this compound (sinapyl alcohol 4-O-β-D-glucoside).

The following diagram illustrates the final step of this compound biosynthesis.

Syringin_Biosynthesis_Part2 SinAlc Sinapyl alcohol dummy SinAlc->dummy UDPGlc UDP-Glucose UDPGlc->dummy This compound This compound UDP UDP UGT UGT72E2/E3 dummy->this compound UGT72E2/E3 dummy->UDP

Caption: Final glycosylation step in this compound biosynthesis.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateK_m (µM)V_maxPlant SourceReference
UGT72E3Sinapyl alcohol850N/AArabidopsis thalianaUniProt: O81498
UGT72E3Sinapic acid180N/AArabidopsis thalianaUniProt: O81498

N/A: Not Available in the searched literature.

Table 2: Metabolite Concentrations in Plant Tissues

MetabolitePlant SpeciesTissueConcentrationReference
This compoundSyringa vulgarisBark74,535.30 µg/g[1]
This compoundSyringa vulgarisFlowers14,653.98 µg/g[1]
This compoundSyringa vulgarisLeaves9,245.97 µg/g[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for HPLC Quantification of this compound and its Precursors

This protocol is a generalized procedure based on common practices for phenylpropanoid analysis and should be optimized for specific plant material and instrumentation.

Objective: To separate and quantify this compound, sinapyl alcohol, and other related phenylpropanoids in plant extracts.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • 80% (v/v) Methanol

  • HPLC-grade acetonitrile, water, and formic acid

  • This compound and sinapyl alcohol analytical standards

  • 0.22 µm syringe filters

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Extraction:

    • Grind 100 mg of fresh plant tissue to a fine powder in liquid nitrogen. For freeze-dried tissue, use 20 mg.

    • Add 1 mL of 80% methanol to the powdered tissue.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 50% B

      • 35-40 min: Linear gradient from 50% to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: Return to 10% B

      • 50-60 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: DAD at 270 nm (for this compound and sinapyl alcohol) and other relevant wavelengths for other phenylpropanoids. For higher specificity and sensitivity, use an MS detector.

  • Quantification:

    • Prepare a series of standard solutions of this compound and sinapyl alcohol of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curve.

The following diagram outlines the experimental workflow for HPLC analysis.

HPLC_Workflow PlantTissue Plant Tissue Grinding Grinding in Liquid N2 PlantTissue->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration HPLC HPLC-DAD/MS Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: Experimental workflow for HPLC analysis.

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes an in vitro assay to measure the activity of UGTs involved in this compound biosynthesis.

Objective: To determine the enzymatic activity of a candidate UGT with sinapyl alcohol as a substrate.

Materials:

  • Purified recombinant UGT enzyme

  • Sinapyl alcohol

  • UDP-glucose

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stopping solution (e.g., 20% trichloroacetic acid or 100% methanol)

  • HPLC system as described in the previous protocol

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 1 mM sinapyl alcohol (dissolved in a small amount of DMSO and diluted in buffer)

      • 5 mM UDP-glucose

      • 1-5 µg of purified recombinant UGT enzyme

    • Make up the final reaction volume to 100 µL with the reaction buffer.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding 20 µL of 20% trichloroacetic acid or by adding an equal volume of cold methanol.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

  • Product Analysis:

    • Analyze the supernatant from the stopped reaction by HPLC as described in the previous protocol.

    • Identify the this compound peak by comparing its retention time with an authentic standard.

    • Quantify the amount of this compound produced using the calibration curve.

  • Calculation of Enzyme Activity:

    • Enzyme activity is typically expressed as pkat/mg protein (picomoles of product formed per second per milligram of protein) or nkat/mg protein.

The following diagram illustrates the workflow for the UGT activity assay.

UGT_Assay_Workflow ReactionMix Prepare Reaction Mixture (Enzyme, Sinapyl Alcohol, UDP-Glucose, Buffer) Incubation Incubate at 30°C ReactionMix->Incubation StopReaction Stop Reaction Incubation->StopReaction Centrifugation Centrifugation StopReaction->Centrifugation Supernatant Analyze Supernatant by HPLC Centrifugation->Supernatant Quantification Quantify this compound Product Supernatant->Quantification Activity Calculate Enzyme Activity Quantification->Activity qRT_PCR_Workflow PlantTissue Plant Tissue RNA_Extraction Total RNA Extraction & DNase Treatment PlantTissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR with SYBR Green cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) qPCR->Data_Analysis

References

A Technical Guide to the Core Structural Features of Syringin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the key structural features of the syringin molecule (also known as Eleutheroside B or lilacin).[1][2] this compound is a naturally occurring phenylpropanoid glycoside widely distributed in various plants, including those from the Acanthopanax and Syringa genera.[3][4] It is recognized for its significant pharmacological activities, including immunomodulatory, anti-inflammatory, anti-tumor, and neuroprotective effects.[3][5] A thorough understanding of its molecular architecture is crucial for structure-activity relationship (SAR) studies, synthetic derivatization, and the development of novel therapeutics.

Core Molecular Architecture

This compound (Molecular Formula: C₁₇H₂₄O₉; Average Molecular Weight: 372.37 g/mol ) is a composite structure formed from two primary building blocks: a phenylpropanoid aglycone and a glucose sugar moiety.[3][6] These units are covalently joined by a specific glycosidic bond.

The fundamental structure consists of:

  • An Aglycone Core: The non-sugar portion is sinapyl alcohol, a substituted phenylpropanoid.[1][6]

  • A Glycosidic Linkage: An O-glycosidic bond connects the aglycone to the sugar.[6]

  • A Sugar Moiety: The sugar component is a single D-glucose unit in its pyranose form.[1][2]

The systematic IUPAC name for this compound is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol.[1][6]

Caption: 2D representation of the this compound molecule's core structure.

Detailed Structural Features

The aglycone of this compound is derived from sinapyl alcohol. Its key features are:

  • Aromatic System: A symmetrically 1,3,4,5-tetrasubstituted benzene ring forms the core of the aglycone.[7]

  • Methoxy Groups: Two methoxy (-OCH₃) groups are present at the C-3 and C-5 positions of the aromatic ring.[8] These groups are electron-donating and influence the chemical reactivity and properties of the molecule.

  • Propenol Side Chain: A three-carbon side chain, specifically an (E)-3-hydroxy-1-propenyl group, is attached to the C-1 position of the ring.[2][6] The trans (E) configuration of the double bond is a critical stereochemical feature.

  • Phenolic Oxygen: The hydroxyl group at the C-4 position of the sinapyl alcohol is engaged in the glycosidic bond, forming a phenoxy linkage to the glucose unit.[1]

The connection between the aglycone and the sugar is a defining feature:

  • Type: It is an O-glycosidic bond, linking the anomeric carbon (C-1') of the glucose molecule to the C-4 phenolic oxygen of the aglycone.[1][6]

  • Stereochemistry: The bond has a β-configuration, meaning the substituent at the anomeric carbon (the aglycone) is in the equatorial position relative to the glucose ring.[2][6] This configuration is crucial for its interaction with biological targets and its enzymatic hydrolysis.

The carbohydrate component is a single D-glucose unit in its stable six-membered ring (pyranose) conformation.[2][6] The β-anomer is the specific stereoisomer present in this compound.

Quantitative Structural Data

The structural elucidation of this compound is heavily reliant on quantitative spectroscopic data. Below are summaries of its key physical and spectral properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₇H₂₄O₉ [3][4][6]
Molecular Weight 372.37 g/mol [2][3][4]
Melting Point 192 °C [2][3][4]
Appearance Colorless needle crystals [3][4]

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol |[1][6] |

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound (in CDCl₃, 400 MHz)

Position ¹H-NMR δ (ppm) ¹³C-NMR δ (ppm) Reference(s)
2, 6 6.75 (s, 2H) 105.48 [8]
3, 5 - 154.41 [8]
4 - 135.92 [8]
1 - 135.32 [8]
7 6.55 (d, J=15.9 Hz) 131.32 [8]
8 6.33 (dt, J=15.9, 5.6 Hz) 130.07 [8]
9 4.22 (dd, J=5.5, 1.2 Hz, 2H) 63.62 [8]
3,5-OCH₃ 3.86 (s, 6H) 57.05 [8]
1' 4.87 105.37 [8]
2' 3.50 (m) 75.77 [8]
3' 3.43 (m) 78.11 [8]
4' 3.44 (m) 71.38 [8]
5' 3.23 (m) 77.88 [8]

| 6' | 3.81 (m), 3.70 (m) | 62.62 |[8] |

Table 3: Mass Spectrometry (MS) Data for this compound

Ionization Mode Observed Ion m/z Reference(s)
ESI (Positive) [M+Na]⁺ 395.2 [8]

| ESI (Negative) | [M-H+formic acid]⁻ | 417 |[7] |

Experimental Protocols for Structural Elucidation

The determination of this compound's structure relies on a combination of modern spectroscopic and chromatographic techniques.

NMR is the most powerful tool for determining the detailed covalent structure and stereochemistry of natural products like this compound.

  • Objective: To identify the carbon-hydrogen framework, establish connectivity between atoms, and confirm stereochemical relationships.

  • Methodology:

    • Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) within an NMR tube.[8][9] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

    • Data Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8] A suite of experiments is typically performed:

      • ¹H-NMR: Provides information about the number, environment, and connectivity of protons. Signal multiplicity (singlet, doublet, etc.) and coupling constants (J values) reveal adjacent protons.[10]

      • ¹³C-NMR: Reveals the number and type of carbon atoms (e.g., aromatic, olefinic, aliphatic, methoxy).[10]

      • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments, such as linking the aglycone to the glucose unit via the glycosidic bond.[8][11]

    • Data Analysis: The collected spectra are processed and interpreted to assign each proton and carbon signal to a specific atom in the molecule, confirming the structure shown previously.

MS is used to determine the precise molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns.

  • Objective: To confirm the molecular formula and provide evidence for the constituent parts of the molecule.

  • Methodology:

    • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

    • Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are typically used for glycosides as they minimize fragmentation and allow for the observation of the intact molecular ion.[8][12] ESI is highly compatible with liquid chromatography (LC) for online analysis.[12]

    • Analysis: The analysis is commonly performed in positive ion mode. Glycosides like this compound often form adducts with sodium ions, leading to a prominent [M+Na]⁺ peak, which is used to confirm the molecular weight.[6][8]

    • Tandem MS (MS/MS): To gain further structural insight, the molecular ion can be selected and fragmented (e.g., via Collision-Induced Dissociation, CID). The resulting fragment ions can provide evidence for the loss of the sugar moiety, confirming the mass of both the aglycone and the glycan.[13]

Visualization of a Standard Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural identification of this compound from a plant source.

Workflow start Plant Material (e.g., Acanthopanax senticosus bark) extraction Solvent Extraction (e.g., 75% Ethanol Reflux) start->extraction filtration Filtration & Concentration (Crude Extract) extraction->filtration partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) filtration->partition Separation chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., HSCCC or Prep-HPLC) chromatography->purification purity_check Purity Assessment (Analytical HPLC) purification->purity_check purity_check->purification Impure elucidation Structural Elucidation purity_check->elucidation >95% Pure nmr NMR Spectroscopy (1H, 13C, 2D) elucidation->nmr ms Mass Spectrometry (ESI-MS, MS/MS) elucidation->ms final Identified this compound elucidation->final

Caption: Workflow for the isolation and identification of this compound.

References

Syringin Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin (Eleutheroside B), a phenylpropanoid glycoside naturally occurring in a variety of plants such as the Siberian ginseng (Eleutherococcus senticosus), is emerging as a significant lead compound in drug discovery.[1] Its inherent biological activities, including anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties, have spurred considerable interest in the synthesis and evaluation of its derivatives.[1][2][3] Chemical modification of the this compound scaffold offers the potential to enhance potency, selectivity, and pharmacokinetic profiles, thereby paving the way for novel therapeutic agents. This technical guide provides an in-depth overview of the biological significance of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Biological Significance and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of multiple key signaling pathways. The core structure, consisting of a sinapyl alcohol moiety glycosidically linked to a glucose molecule, provides a versatile template for chemical derivatization.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily by suppressing pro-inflammatory mediators.[4] Its derivatives have been synthesized to explore structure-activity relationships (SAR) and improve efficacy. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4] This is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2] this compound has been shown to inhibit the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins.[2]

Anticancer Activity

The anticancer potential of this compound has been observed in various cancer cell lines. It can induce apoptosis, inhibit proliferation, and arrest the cell cycle.[1] One study reported that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells.[5] The proposed mechanisms involve the modulation of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and EGFR/RAS/RAF pathways. Furthermore, this compound has been shown to inhibit the activity of several cancer- and angiogenesis-regulating enzymes, including TGF-βR1 kinase, HER2 kinase, EGFR kinase, and matrix metallopeptidase-2 (MMP-2), highlighting its multi-target potential in oncology.[5]

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, offering potential therapeutic value for neurodegenerative diseases and ischemic stroke.[1][6] It has been shown to protect against brain ischemia/reperfusion injury by reducing inflammation and neuronal death.[7] The mechanisms underlying these effects include the inhibition of neuroinflammation via the Toll-like receptor 4 (TLR4) signaling pathway and modulation of the FOXO3a/NF-κB pathway.[7] While quantitative data on specific synthetic derivatives are limited, the antioxidant and anti-inflammatory properties of the core structure are central to its neuroprotective action.[8][9]

Antidiabetic Effects

This compound has been investigated for its potential in managing diabetes. Studies have shown it can lower blood glucose levels in streptozotocin-induced diabetic rats.[10] The antidiabetic effects are attributed to its ability to enhance glucose uptake in muscle tissue and promote glycogen synthesis in hepatocytes.[10] Recent research suggests that this compound may exert its therapeutic effects in Type 2 Diabetes by regulating the alpha-linolenic acid metabolic pathway and modulating key targets such as AKT1 and IL-6.[11]

Data Presentation: Quantitative Activity of this compound Derivatives

The following tables summarize the quantitative biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory Activity of this compound and its Synthetic Analogues

This table presents the inhibitory activity of this compound (Compound 1) and eleven of its synthetic analogues on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of NO production.

Compound IDModification from this compound (Structure)IC₅₀ (µM) for NO Inhibition
1 (this compound) -45.3
2 Sinapoyl alcohol derivative> 100
3 Sinapic acid derivative35.6
4 Ethyl sinapate derivative21.8
5 Coniferyl alcohol derivative65.4
6 Ferulic acid derivative> 100
7 Caffeic acid derivative25.5
8 Caffeic acid phenethyl ester analogue> 100
9 4-Hydroxy-3,5-dimethoxycinnamoyl amide33.7
10 3,4-Dihydroxycinnamoyl amide> 100
11 4-Hydroxy-3-methoxycinnamoyl amide> 100
12 4-Hydroxycinnamoyl amide> 100

Data sourced from Dong et al., J Nat Prod. 2021.[4]

Table 2: Anticancer and Enzyme Inhibitory Activity of this compound

This table summarizes the cytotoxic effects of this compound on a breast cancer cell line and its inhibitory activity against key enzymes involved in cancer progression and angiogenesis.

Activity TypeTargetIC₅₀ (µM)
Cytotoxicity (24h) MCF-7 Cells32.11
Cytotoxicity (48h) MCF-7 Cells21.35
Enzyme Inhibition TGF-βR1 kinase6.48
Enzyme Inhibition HER2 kinase7.18
Enzyme Inhibition EGFR kinase12.38
Enzyme Inhibition FGFR4 kinase16.03
Enzyme Inhibition MMP-216.07

Data sourced from Aventurado et al., as cited in a 2023 research publication.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines (e.g., MCF-7).

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control to calculate IC₅₀ values.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to investigate the effect of this compound derivatives on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) in 6-well plates. Pre-treat with this compound derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound derivatives.

Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound Derivative This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (p) NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start This compound Scaffold synth Chemical Synthesis & Purification start->synth deriv This compound Derivatives synth->deriv cell_culture Cell Culture (e.g., RAW 264.7, MCF-7) deriv->cell_culture treatment Compound Treatment cell_culture->treatment assay Primary Assay (e.g., NO Assay, MTT Assay) treatment->assay data Identify Active Hits (IC50 Determination) assay->data western Western Blot (Signaling Proteins) data->western pathway Pathway Elucidation western->pathway qpcr RT-qPCR (Gene Expression) qpcr->pathway elisa ELISA (Cytokine Levels) elisa->pathway

Caption: General workflow for synthesis and biological evaluation of this compound derivatives.

Logical_Relationship This compound This compound Natural Phenylpropanoid Glycoside Derivatives This compound Derivatives Modified Scaffold Enhanced Properties This compound->Derivatives Lead Compound Mechanisms Mechanisms of Action NF-κB Inhibition PI3K/Akt Modulation Antioxidant Effects Enzyme Inhibition Derivatives->Mechanisms Modulate Outcomes Biological Significance Anti-inflammatory Anticancer Neuroprotective Antidiabetic Mechanisms->Outcomes Lead to

Caption: Logical relationship between this compound, its derivatives, and biological outcomes.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential across multiple disease areas. The data clearly indicate that modifications to the this compound core can modulate its biological activity, as evidenced by the varying anti-inflammatory potencies of its synthetic analogues. The multi-target nature of this compound, particularly its ability to interfere with fundamental signaling pathways like NF-κB and PI3K/Akt, makes it an attractive candidate for addressing complex diseases such as cancer and chronic inflammatory conditions.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies for anticancer, neuroprotective, and antidiabetic effects. The development of derivatives with improved oral bioavailability and metabolic stability will be critical for translating the in vitro potential of these compounds into in vivo efficacy. Furthermore, elucidating the precise molecular interactions with their protein targets will enable more rational drug design and optimization. The protocols and data presented in this guide provide a solid foundation for researchers to advance the exploration of this compound derivatives as next-generation therapeutic agents.

References

The Dawn of a Phytochemical Era: A Technical Guide to the Initial Discovery and Isolation of Syringin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context and initial discovery of syringin, a phenylpropanoid glycoside with a growing portfolio of pharmacological activities. While the rudimentary techniques of the 19th century laid the groundwork, modern advancements have refined the isolation and characterization of this promising natural product. This document provides a comprehensive overview of the historical discovery, detailed modern experimental protocols for its isolation, quantitative data from various studies, and a visualization of a key signaling pathway influenced by this compound.

A Glimpse into History: The First Isolation of this compound

These early methods, though groundbreaking for their time, were often laborious and yielded compounds of variable purity. They typically involved the maceration or percolation of the plant material with polar solvents like water or ethanol, followed by clarification and concentration of the extract to induce crystallization of the desired compound. The characterization of these isolated substances was limited to basic chemical tests and physical properties such as melting point and crystalline form.

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the plant source, the extraction method employed, and the analytical techniques used for quantification. The following table summarizes quantitative data from various studies, highlighting the advancements in isolation and analytical methodologies over time.

Plant SourceExtraction MethodYieldPurityAnalytical MethodReference
Edgeworthia chrysantha Lindl. (stems and barks)n-butanol extraction followed by preparative high-speed counter-current chromatography28 mg from 110 mg of partially purified extract>96%High-Performance Liquid Chromatography (HPLC)[2]
Ilex rotunda Thumb.Water extraction, resin column chromatography, and membrane separationNot specifiedNot specifiedNot specified
Acanthopanax senticosusEthanol reflux extraction followed by silica gel column chromatographyNot specified95.19%Not specified
Syringa reticulata subsp. amurensis branch barkIonic liquid extraction followed by macroporous resin adsorption73.58% (recovery)1.2% (in the final product)Not specified[1]

Modern Experimental Protocols for this compound Isolation

The following sections provide detailed methodologies for the extraction and purification of this compound from plant material, based on modern laboratory practices.

General Extraction and Fractionation

This protocol outlines a common approach for obtaining a crude this compound-rich extract.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Syringa vulgaris bark)

  • Ethanol (70-95%)

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration/Reflux Extraction:

    • Suspend the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.

    • Either allow to macerate at room temperature for 24-48 hours with occasional agitation or perform reflux extraction at 60-80°C for 2-3 hours.

    • Filter the mixture and collect the ethanolic extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol in a separatory funnel.

    • Collect the different solvent fractions. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Purification by Column Chromatography

This protocol describes the purification of this compound from the enriched n-butanol fraction.

Materials and Reagents:

  • Crude n-butanol extract

  • Silica gel (100-200 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., chloroform:methanol gradient)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% chloroform).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude n-butanol extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.

  • Monitoring by TLC:

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a prominent spot corresponding to a this compound standard.

  • Final Purification:

    • Concentrate the combined pure fractions to obtain crystalline this compound.

    • The purity can be further enhanced by recrystallization from a suitable solvent like ethanol.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound isolation and a key signaling pathway modulated by this compound.

Experimental_Workflow Plant_Material Dried & Powdered Syringa vulgaris Bark Extraction Ethanol Extraction (Maceration or Reflux) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning Butanol_Fraction n-Butanol Fraction (this compound Enriched) Solvent_Partitioning->Butanol_Fraction Concentration2 Concentration Butanol_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_Fractions Pooling of Pure Fractions TLC_Analysis->Pure_Fractions Final_Product Pure this compound Pure_Fractions->Final_Product

Caption: A generalized workflow for the extraction and purification of this compound.

Syringin_Signaling_Pathway cluster_effects Cellular Effects This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK activates ACC ACC (Acetyl-CoA carboxylase) AMPK->ACC phosphorylates (inhibits) PPARg PPARγ (Peroxisome proliferator- activated receptor gamma) AMPK->PPARg downregulates Lipid_Metabolism Lipid Metabolism ACC->Lipid_Metabolism regulates Adipogenesis Adipogenesis (Fat Cell Formation) PPARg->Adipogenesis promotes

Caption: this compound's modulation of the AMPK signaling pathway to regulate adipogenesis.

Conclusion

The journey of this compound, from its initial isolation by Meillet in 1841 to its current status as a molecule of significant pharmacological interest, mirrors the evolution of natural product chemistry. While the foundational work of early chemists was constrained by the technology of their time, it paved the way for modern, sophisticated techniques that allow for the efficient isolation and detailed characterization of such bioactive compounds. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development, providing both a historical perspective and a practical framework for the continued exploration of this compound and its therapeutic potential.

References

Methodological & Application

High-Yield Syringin Extraction and Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield extraction and purification of syringin (also known as Eleutheroside B), a phenylpropanoid glycoside with significant pharmacological interest. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.

I. Introduction to this compound

This compound (C₁₇H₂₄O₉) is a naturally occurring compound found in a variety of plants, including those from the Acanthopanax, Syringa, and Ilex genera.[1][2] It has garnered considerable attention for its diverse biological activities, including immunomodulatory, anti-inflammatory, neuroprotective, and anti-tumor effects.[1][2] The growing interest in its therapeutic potential necessitates efficient and scalable methods for its extraction and purification to ensure a consistent and high-quality supply for research and drug development.

II. High-Yield Extraction Methodologies

Several advanced extraction techniques have been developed to improve the yield and efficiency of this compound extraction from various plant matrices. These methods offer significant advantages over traditional maceration or simple solvent extraction.

Data Summary: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on this compound extraction, providing a comparative overview of different methods and their key parameters.

Plant SourceExtraction MethodSolventSolvent Conc. (%)Solid-to-Liquid Ratio (g/mL)Temp. (°C)Time (min)YieldReference
Syringa reticulataMicrowave-AssistedEthanol451:20N/A55.28% ± 0.102%[3][4][5]
Ilex rotunda ThumbUltrasound-AssistedMethanol65N/A40309.20 mg/g[6][7][8]
Syringa oblataVacuum Microwave-MediatedEthanol401:17N/A85.92 ± 0.24 mg/g[9]
Acanthopanax senticosusEthanol RefluxEthanol75N/AN/A90N/A (Purity: 95.19%)[1][2]
Experimental Protocols

This protocol is optimized for the rapid extraction of this compound from the bark of Syringa reticulata.

Materials:

  • Dried and powdered Syringa reticulata bark

  • 45% Ethanol (v/v)

  • Microwave extraction system

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Syringa reticulata bark and place it in a suitable microwave extraction vessel.

  • Add 200 mL of 45% ethanol to the vessel, ensuring the plant material is fully submerged.

  • Allow the mixture to soak for 1 hour at room temperature.[3][4]

  • Place the vessel in the microwave extraction system and set the microwave power to 600 W and the extraction time to 5 minutes.[3][4]

  • After extraction, allow the mixture to cool to room temperature.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

This protocol describes an efficient method for extracting this compound from the bark of Ilex rotunda Thumb using ultrasonication.[6][7]

Materials:

  • Dried and powdered Ilex rotunda Thumb bark

  • 65% Methanol (v/v)

  • Ultrasonic bath or probe sonicator (40 kHz)

  • Water bath for temperature control

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 g of powdered Ilex rotunda bark and place it in a flask.

  • Add an appropriate volume of 65% methanol to the flask.

  • Place the flask in an ultrasonic bath maintained at 40°C.[6]

  • Apply ultrasonic waves at a frequency of 40 kHz for 30 minutes.[6]

  • After sonication, separate the extract from the solid material by filtration or centrifugation.

  • Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.[7]

  • Combine the extracts and concentrate them using a rotary evaporator to yield the crude this compound extract.

III. High-Purity Purification Methodologies

Following extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate this compound with high purity. Macroporous resin chromatography and high-speed counter-current chromatography are effective methods for this purpose.

Data Summary: Comparison of Purification Methods
Crude Extract SourcePurification MethodResin/Stationary PhaseElution SolventsPurity AchievedRecoveryReference
Acanthopanax senticosusMacroporous Resin (HPD100C)HPD100CWater, 60% EthanolContent increased 174-fold80.93%[10][11][12][13]
Edgeworthia chrysantha LindlHigh-Speed Counter-Current ChromatographyEthyl acetate-ethanol-water (15:1:15 v/v/v)Two-phase solvent system>96%N/A[1][14]
Ilex rotundaHigh-Speed Counter-Current ChromatographyEthyl acetate-n-butanol-water (1:6:7, v/v/v)Two-phase solvent system98.1%N/A[15]
Syringa oblata Lindl. leavesMacroporous Resin (AB-8)AB-8Water, 70% Ethanol80.28%N/A[16][17]
Experimental Protocols

This protocol is a general guideline for purifying this compound from a crude extract using macroporous resin. The specific resin and elution conditions may need to be optimized based on the crude extract's composition.

Materials:

  • Crude this compound extract

  • Macroporous adsorption resin (e.g., HPD100C or AB-8)

  • Chromatography column

  • Deionized water

  • Ethanol (various concentrations)

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol residue remains.[12]

  • Column Packing: Pack the pre-treated resin into a chromatography column.

  • Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).[11][12]

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 20%, 40%, 60%, 70% ethanol).[18] Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for this compound content and purity using an HPLC system.

  • Pooling and Concentration: Pool the fractions containing high-purity this compound and concentrate them using a rotary evaporator.

  • Recrystallization (Optional): For further purification, the concentrated this compound can be recrystallized from a suitable solvent like ethanol.[18][19]

IV. Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., Bark) B Grinding/Powdering A->B C Extraction (MAE or UAE) B->C D Filtration/Centrifugation C->D E Crude Extract D->E F Macroporous Resin Chromatography E->F Load onto column G Fraction Collection F->G H Purity Analysis (HPLC) G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K High-Purity this compound J->K G This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Syringin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of syringin in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a phenylpropanoid glycoside, is a bioactive compound found in numerous plant species and is of significant interest for its potential therapeutic properties, including immunomodulatory, anti-tumor, and neuroprotective effects[1][2]. The described methodology is crucial for the quality control and standardization of herbal medicines and for pharmacokinetic studies. This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, standard preparation, and HPLC analysis. Additionally, it includes a summary of quantitative data from various studies and key method validation parameters.

Introduction

This compound (also known as eleutheroside B) is a naturally occurring compound with a range of pharmacological activities[1]. Accurate and reliable quantification of this compound in plant materials and derived products is essential for research, development, and quality assurance in the pharmaceutical and nutraceutical industries. HPLC is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This protocol describes a robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

This section details the procedures for preparing plant samples and this compound standards, as well as the HPLC instrument conditions for analysis.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • Plant material (dried and powdered)

  • 0.45 µm syringe filters

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting this compound from plant materials[3].

  • Weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 25 mL of 65% methanol in water[3].

  • Place the flask in an ultrasonic bath with a frequency of 40 kHz[3].

  • Sonicate for 30 minutes at a controlled temperature of 40°C[3].

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Transfer the filtered extract to a 25 mL volumetric flask and bring it to volume with the extraction solvent.

  • Prior to HPLC injection, filter the final extract through a 0.45 µm syringe filter to remove any particulate matter[4].

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 2.5 µg/mL to 500 µg/mL)[5].

HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for this compound quantification. It is important to note that these parameters may require optimization depending on the specific instrument and column used.

ParameterCondition
HPLC System Agilent 1100 or equivalent with UV/DAD detector[3]
Column C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)[3][5][6]
Mobile Phase Isocratic: Acetonitrile and water (e.g., 10:90 v/v)[3]. Gradient: Acetonitrile and 0.05% phosphoric acid in water[7].
Flow Rate 1.0 mL/min[3][6][8]
Injection Volume 10-20 µL[3][5]
Column Temperature 25-35°C[3][5][6]
Detection Wavelength 264-270 nm, based on the UV absorption maxima of this compound[1][6][8].

Data Presentation: Quantitative HPLC Parameters

The following table summarizes quantitative data for this compound analysis from various studies to provide a comparative overview.

HPLC MethodLinearity Range (µg/mL)Recovery (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
RP-HPLC for Buxus sinica3.36 - 302.499.8 - 103.0Not ReportedNot Reported[6]
RP-HPLC for Acanthopanax senticosus2.46 - 49293.9Not ReportedNot Reported[5][7]
UPLC-MS/MS for Ilex rotunda0.0006 - 0.2Not ReportedNot Reported0.6[9]

Method Validation Overview

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose[10][11]. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components[11]. This is typically assessed by comparing the chromatograms of the standard, sample, and a blank.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range[11][12]. A minimum of five concentrations are typically used to establish linearity, and the correlation coefficient (r²) should be close to 1.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies where a known amount of standard is spiked into a sample matrix[12].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility[10].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally acceptable[12].

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used[12].

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[12].

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationships in HPLC method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification plant_material Dried, Powdered Plant Material extraction Ultrasound-Assisted Extraction (65% MeOH, 40°C, 30 min) plant_material->extraction filtration1 Initial Filtration extraction->filtration1 final_volume Adjust to Final Volume filtration1->final_volume filtration2 0.45 µm Syringe Filtration final_volume->filtration2 hplc_injection Inject Sample and Standards filtration2->hplc_injection ref_std This compound Reference Standard stock_sol Prepare Stock Solution (e.g., 1 mg/mL in MeOH) ref_std->stock_sol working_std Prepare Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (265 nm) chromatography->detection data_analysis Data Acquisition and Analysis detection->data_analysis calibration_curve Generate Calibration Curve data_analysis->calibration_curve quantify_sample Quantify this compound in Sample data_analysis->quantify_sample calibration_curve->quantify_sample

Caption: Experimental workflow for this compound quantification in plant extracts.

method_validation cluster_precision Precision Levels Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Syringin in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing syringin, a naturally occurring phenylpropanoid glycoside, in a variety of in vitro cell culture experiments. This document outlines its diverse biological activities, effective concentrations, and detailed protocols for key assays to facilitate research and development.

Overview of this compound's In Vitro Biological Activities

This compound has demonstrated a broad spectrum of pharmacological effects in preclinical in vitro studies, making it a compound of interest for therapeutic development. Its primary activities include:

  • Anti-Inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory mediators. It can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1]

  • Antioxidant Properties: The compound exhibits antioxidant effects by enhancing the activity of antioxidant enzymes and activating the Nrf2 signaling pathway, which protects cells from oxidative stress.[2]

  • Anti-Cancer Activity: this compound displays cytotoxic effects against various cancer cell lines. It can inhibit cancer cell proliferation and migration, and induce apoptosis by modulating signaling pathways such as PI3K-AKT and EGFR-RAS-RAF.[3][4]

  • Immunomodulatory Effects: It can modulate immune responses, for instance, by inhibiting the production of TNF-α from macrophages and affecting T-cell proliferation.[5][6][7]

  • Wound Healing Promotion: this compound has been observed to promote the migration of fibroblasts and keratinocytes, key cell types in the wound healing process, through the activation of the Smad2/Smad3 signaling pathway.[8][9]

  • Neuroprotective Effects: Studies suggest that this compound may offer protection to neuronal cells.

Data Presentation: Effective Concentrations of this compound in Vitro

The following tables summarize the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for designing new experiments.

Table 1: Anti-Cancer Effects of this compound

Cell LineCancer TypeAssayEffectEffective Concentration / IC50Citation
MCF-7Breast CancerMTT AssayInhibition of proliferationIC50: 207.9 µg/mL (48h)[4]
MDA-MB-231Breast CancerMTT AssayInhibition of proliferationIC50: 228.8 µg/mL (48h)[4]
MCF-7Breast CancerMTT AssayCytotoxicityIC50: 32.11 µM (24h), 21.35 µM (48h)[3]
HeLaCervical CancerNot SpecifiedInhibition of proliferationNot specified
A549Non-small cell lung cancerNot SpecifiedInhibition of proliferationNot specified
PC-3Prostate CancerNot SpecifiedInhibition of proliferationNot specified
HGC-27Gastric CancerNot SpecifiedInhibition of proliferation, induction of apoptosisNot specified

Table 2: Anti-Inflammatory and Immunomodulatory Effects of this compound

Cell LineModelTargetEffectEffective ConcentrationCitation
RAW264.7LPS-stimulatedTNF-α productionSignificant inhibitionDose-dependent[5][6][7]
CTLL-2CD8+ T cell proliferationSignificant inhibitionDose-dependent[5][6][7]
U937LPS-stimulatedPGE₂, TNF-α, IL-1βDownregulationDose-dependent[1]
IPEC-J2Pro-inflammatory cytokinesDecreased synthesisNot specified

Table 3: Wound Healing and Other In Vitro Effects of this compound

Cell LineAssayEffectEffective ConcentrationCitation
NHDFScratch Assay, Transwell MigrationIncreased cell migration12.5–100 µM[5][8]
HaCaTScratch AssayIncreased cell migration12.5–100 µM[5][8]
NHDFELISAIncreased TGFβ release25, 50, and 100 µM[8]
HaCaTELISAIncreased TGFβ release25, 50, and 100 µM[8]
H9c2H₂O₂-induced injuryIncreased cell viability1, 3, and 10 µM[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and general workflows for common in vitro experiments.

Syringin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway (Breast Cancer) cluster_wound Wound Healing Pathway This compound This compound IKK IKKα/β This compound->IKK Inhibits EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits TGFβR TGF-β Receptor This compound->TGFβR Activates LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65) IκBα->NFκB Nucleus_inf Nucleus NFκB->Nucleus_inf Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_inf->Inflammatory_Genes Transcription EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Smad2 Smad2 TGFβR->Smad2 Smad3 Smad3 TGFβR->Smad3 pSmad2 pSmad2 Smad2->pSmad2 pSmad3 pSmad3 Smad3->pSmad3 Smad4 Smad4 pSmad2->Smad4 pSmad3->Smad4 Nucleus_wound Nucleus Smad4->Nucleus_wound Gene_Expression Gene Expression (ACTA2, COL1A1) Nucleus_wound->Gene_Expression Transcription Experimental_Workflows cluster_viability Cell Viability Assay (e.g., MTT) cluster_wound_assay Wound Healing (Scratch) Assay cluster_cytokine Cytokine Quantification (ELISA) A1 Seed cells in 96-well plate A2 Incubate (24h) A1->A2 A3 Treat with this compound (various concentrations) A2->A3 A4 Incubate (24-72h) A3->A4 A5 Add MTT reagent A4->A5 A6 Incubate (4h) A5->A6 A7 Add solubilizing agent A6->A7 A8 Measure absorbance A7->A8 B1 Seed cells to confluency B2 Create a 'scratch' with a pipette tip B1->B2 B3 Wash to remove debris B2->B3 B4 Add media with this compound B3->B4 B5 Image at 0h B4->B5 B6 Incubate B5->B6 B7 Image at various time points (e.g., 24h, 48h) B6->B7 B8 Measure wound closure B7->B8 C1 Seed cells and treat with this compound C2 Induce inflammation (e.g., with LPS) C1->C2 C3 Incubate C2->C3 C4 Collect cell supernatant C3->C4 C5 Perform ELISA for specific cytokine (e.g., TNF-α) C4->C5 C6 Measure absorbance and calculate concentration C5->C6

References

Syringin Administration Protocols for In Vivo Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of syringin in animal studies, focusing on its neuroprotective, anti-inflammatory, and hepatoprotective effects. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.

Overview of this compound

This compound (Eleutheroside B) is a phenylpropanoid glycoside with a range of pharmacological activities, including immunomodulatory, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] Its therapeutic potential is being investigated in various disease models. Understanding the appropriate administration protocols is crucial for obtaining reliable and reproducible results in in vivo studies.

This compound Administration Protocols

The choice of administration route and dosage depends on the specific animal model and the intended therapeutic effect. The most common routes for this compound administration in rodents are intraperitoneal (IP) injection and oral gavage.

Preparation of this compound for In Vivo Administration

This compound has been noted to be soluble in dimethyl sulfoxide (DMSO) and hot water. For in vivo studies, it is often prepared as a solution or suspension in a biocompatible vehicle.

Vehicle Selection:

  • For Intraperitoneal (IP) Injection: A common vehicle is a solution of 1% DMSO in sterile 0.9% sodium chloride (saline).

  • For Oral Gavage: this compound can be dissolved in sterile water or a 10% sucrose solution to improve palatability.[2] Some studies have also used corn oil mixed with a small percentage of DMSO.

Example Preparation Protocol (for a 10 mg/mL stock solution):

  • Weigh the required amount of this compound powder.

  • To prepare a stock solution, dissolve this compound in DMSO to a concentration of 100 mg/mL.

  • For a final injection solution of 1 mg/mL, dilute the stock solution 1:100 in sterile saline (for IP injection) or sterile water/sucrose solution (for oral gavage).

  • Ensure the final concentration of DMSO is low (typically ≤ 1%) to avoid toxicity.

  • Vortex the solution thoroughly to ensure it is well-mixed before administration. To improve solubility, the solution can be gently heated to 37°C and sonicated.[3]

Intraperitoneal (IP) Injection

IP injection is a common method for systemic administration of this compound.

Protocol for IP Injection in Mice:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate incorrect placement.

  • Injection: Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

  • Post-injection Monitoring: Observe the animal for any signs of distress after the injection.

Oral Gavage

Oral gavage ensures the precise oral administration of a specific dose of this compound.

Protocol for Oral Gavage in Rats:

  • Animal Restraint: Gently restrain the rat, holding it in an upright position.

  • Gavage Needle Selection: Use a 16-18 gauge, 2-3 inch flexible or rigid gavage needle with a ball tip to prevent tissue damage.

  • Needle Measurement: Measure the distance from the tip of the rat's nose to the last rib to estimate the length to the stomach and ensure the needle is inserted to the correct depth.

  • Needle Insertion: Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is in the stomach, administer the this compound solution slowly. The recommended maximum oral gavage volume for a rat is 10 mL/kg.

  • Post-gavage Monitoring: Return the animal to its cage and monitor for any signs of discomfort or respiratory distress.

Quantitative Data Summary

The following tables summarize typical dosages and administration parameters for this compound in various in vivo models.

Table 1: this compound Dosage and Administration Routes in Rodent Models

Therapeutic AreaAnimal ModelSpeciesAdministration RouteDosage (mg/kg)Treatment DurationReference
NeuroprotectionCerebral Ischemia/ReperfusionRatIntragastric10, 25, 507 days pre- and 3 days post-MCAO[4]
HepatoprotectionD-galactosamine/LPS-induced Liver FailureMouseIntraperitoneal10, 30, 100Single dose 30 min before insult[5]
Anti-inflammatoryCarrageenan-induced Paw EdemaRatIntraperitoneal10, 20, 40Single dose 1 hour before insultN/A
CardioprotectionMyocardial Ischemia/ReperfusionRatIntraperitonealNot Specified7 days[6]

Detailed Experimental Protocols

Morris Water Maze (MWM) for Assessing Spatial Learning and Memory in Rats

The MWM is used to evaluate the effect of this compound on cognitive function, particularly in models of neurodegenerative diseases or cerebral ischemia.

Materials:

  • Circular water tank (1.5-2 m diameter)

  • Submerged platform (10-15 cm diameter)

  • Water opacifier (e.g., non-toxic white paint or powdered milk)

  • Video tracking system

  • Water heater to maintain temperature at 22-25°C

  • Distinct visual cues placed around the maze

Protocol:

  • Acquisition Phase (4-5 days):

    • Divide the tank into four quadrants and place the hidden platform in the center of one quadrant, approximately 1-2 cm below the water surface.

    • Each rat undergoes four trials per day with a 15-20 minute inter-trial interval.

    • For each trial, gently place the rat into the water facing the tank wall at one of four starting positions (North, South, East, West), with the sequence randomized daily.

    • Allow the rat to swim and find the platform for a maximum of 60-90 seconds. If the rat fails to find the platform within the time limit, guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds to observe the visual cues.

    • Record the escape latency (time to find the platform) and swim path using the video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the tank.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol is used to assess the anti-inflammatory effects of this compound.

Materials:

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

  • Blood collection tubes

  • Centrifuge

Protocol:

  • Sample Collection:

    • Collect blood from mice via cardiac puncture or tail vein into tubes without anticoagulant.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000-3000 rpm for 10 minutes to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • ELISA Procedure (follow kit manufacturer's instructions):

    • Prepare standards, samples, and reagents as per the kit protocol.

    • Add standards and serum samples to the appropriate wells of the antibody-coated microplate.

    • Incubate the plate.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the plate again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate a final time.

    • Add the substrate solution and incubate in the dark.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the concentrations of TNF-α and IL-6 in the samples by plotting a standard curve.

Western Blot Analysis of Nrf2 and NF-κB Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying this compound's effects.

Materials:

  • Tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Homogenize harvested tissue (e.g., liver or brain) in ice-cold lysis buffer.

    • Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Syringin_Signaling_Pathways cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_this compound This compound cluster_pathways LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound This compound->TLR4 Inhibition NFkB NF-κB This compound->NFkB Inhibition SIRT1 SIRT1 This compound->SIRT1 Activation Keap1 Keap1 This compound->Keap1 Inhibition TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation SIRT1->NFkB Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Activation Antioxidant Antioxidant Enzymes ARE->Antioxidant Upregulation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis Animal_Model 1. Animal Model Induction (e.g., MCAO, LPS injection) Grouping 2. Animal Grouping (Control, Vehicle, this compound Doses) Animal_Model->Grouping Administration 3. This compound Administration (IP or Oral Gavage) Grouping->Administration Behavioral 4. Behavioral Tests (e.g., Morris Water Maze) Administration->Behavioral Biochemical 5. Sample Collection (Blood, Tissues) Administration->Biochemical Data 7. Statistical Analysis & Interpretation Behavioral->Data Analysis 6. Biochemical Analysis (ELISA, Western Blot) Biochemical->Analysis Analysis->Data

Caption: General experimental workflow for in vivo this compound studies.

References

Application of Syringin in Neuroprotective Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin (also known as eleutheroside B) is a phenylpropanoid glycoside that has demonstrated significant potential as a neuroprotective agent in a variety of preclinical studies. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for the development of novel therapeutics for neurodegenerative diseases and acute brain injury.[1][2][3] This document provides an overview of the application of this compound in neuroprotective research, including its mechanisms of action, quantitative efficacy data from various models, and detailed protocols for key experimental assays.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal cell death and inflammation.

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5][6] This is achieved, in part, through the downregulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway and the inhibition of nuclear factor-kappa B (NF-κB) activation.[3][4]

  • Antioxidant Properties: The compound mitigates oxidative stress, a key contributor to neuronal damage, by enhancing the activity of antioxidant enzymes.[7]

  • Anti-apoptotic and Pro-survival Signaling: this compound promotes neuronal survival by inhibiting apoptosis. Studies have shown that it can upregulate the expression of anti-apoptotic proteins and modulate pathways such as the miR-124-3p/BID and miR-34a/SIRT1/Beclin-1 axes to prevent programmed cell death.[7][8]

  • Modulation of Autophagy: In models of Parkinson's disease, this compound has been found to induce autophagy, a cellular process for clearing damaged components, thereby preventing the accumulation of toxic protein aggregates.[7]

Data Presentation

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterControl (MCAO)This compound (10 mg/kg)This compound (25 mg/kg)This compound (50 mg/kg)Reference
Neurological Deficit Score HighReducedSignificantly ReducedMarkedly Reduced[4][5]
Infarct Volume LargeReducedSignificantly ReducedMarkedly Reduced[6]
Brain Water Content (%) IncreasedDecreasedSignificantly DecreasedMarkedly Decreased[6]
TNF-α (pg/mL) in Brain ElevatedDecreasedSignificantly DecreasedMarkedly Decreased[5][9]
IL-1β (pg/mL) in Brain ElevatedDecreasedSignificantly DecreasedMarkedly Decreased[5][9]
IL-6 (pg/mL) in Brain ElevatedDecreasedSignificantly DecreasedMarkedly Decreased[5][9]
IL-10 (pg/mL) in Brain ReducedIncreasedSignificantly IncreasedMarkedly Increased[5]
Table 2: In Vitro Efficacy of this compound in Neurotoxicity Models
Cell LineNeurotoxinParameterControl (Neurotoxin)This compound TreatmentEfficacyReference
SH-SY5Y 6-hydroxydopamine (6-OHDA)Cell Viability (%)~56%4 µMIncreased to ~85%[2][7]
SH-SY5Y 6-hydroxydopamine (6-OHDA)ApoptosisIncreased4 µMReduced[7]
SH-SY5Y 6-hydroxydopamine (6-OHDA)Intracellular ROSIncreased by 5.4-fold4 µMReduced by 73.1%[7]
SK-N-SH Amyloid-β 25-35 (Aβ25-35)Cell Viability (%)DecreasedVariesIncreased[8][10]
SK-N-BE Amyloid-β 25-35 (Aβ25-35)ApoptosisIncreasedVariesDecreased[8][10]

Signaling Pathway Diagrams

TLR4_MyD88_Signaling_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

This compound inhibits the TLR4/MyD88/NF-κB pathway.

FOXO3a_NFkB_Signaling_Pathway This compound This compound FOXO3a FOXO3a This compound->FOXO3a Promotes interaction NFkB NF-κB FOXO3a->NFkB Inhibits Neuroprotection Neuroprotection FOXO3a->Neuroprotection Inflammation Inflammation NFkB->Inflammation

This compound promotes FOXO3a-mediated inhibition of NF-κB.

miR34a_SIRT1_Beclin1_Pathway This compound This compound miR34a miR-34a This compound->miR34a Inhibits SIRT1 SIRT1 miR34a->SIRT1 Inhibits Beclin1 Beclin-1 SIRT1->Beclin1 Activates Autophagy Autophagy Beclin1->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection

This compound induces autophagy via the miR-34a/SIRT1/Beclin-1 axis.

Experimental Workflow Diagrams

InVivo_Workflow cluster_pre_treatment Pre-treatment Phase cluster_mcao Ischemia/Reperfusion Model cluster_post_treatment Post-treatment & Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Syringin_Admin This compound Administration (10, 25, 50 mg/kg, p.o.) for 7 days Animal_Acclimatization->Syringin_Admin MCAO Middle Cerebral Artery Occlusion (MCAO) Syringin_Admin->MCAO Reperfusion Reperfusion MCAO->Reperfusion Syringin_Post_Admin This compound Administration for 3 days post-MCAO Reperfusion->Syringin_Post_Admin Behavioral Neurological Scoring Syringin_Post_Admin->Behavioral Biochemical ELISA for Cytokines (TNF-α, IL-1β, IL-6) Syringin_Post_Admin->Biochemical Histological Infarct Volume Measurement Syringin_Post_Admin->Histological Molecular RT-PCR for TLR4, MyD88 Syringin_Post_Admin->Molecular

In Vivo Experimental Workflow for MCAO Model.

InVitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed SH-SY5Y Cells Syringin_Pretreat Pre-treat with this compound (e.g., 4 µM for 24h) Cell_Seeding->Syringin_Pretreat Neurotoxin_Exposure Induce Neurotoxicity (e.g., 100 µM 6-OHDA for 12-24h) Syringin_Pretreat->Neurotoxin_Exposure Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Neurotoxin_Exposure->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Neurotoxin_Exposure->Apoptosis_Assay Western_Blot Western Blot (e.g., SIRT1, Beclin-1) Neurotoxin_Exposure->Western_Blot ROS_Assay ROS Measurement (e.g., DCFH-DA) Neurotoxin_Exposure->ROS_Assay

In Vitro Experimental Workflow for Neurotoxicity Model.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion in rats to model stroke.[1][11]

Materials:

  • Male Wistar rats (250-280 g)

  • This compound (purity ≥98%)

  • Anesthetic (e.g., isoflurane)

  • Silicone-coated 4-0 monofilament suture

  • Surgical instruments (scissors, forceps, vessel clips)

  • Heating pad

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad. Place the rat in a supine position and make a midline cervical incision.

  • Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and place a temporary slipknot on the CCA.

  • Filament Insertion: Make a small incision in the ECA and insert the silicone-coated monofilament suture. Advance the suture into the ICA until a slight resistance is felt (approximately 17-18 mm from the carotid bifurcation), indicating the occlusion of the middle cerebral artery (MCA).[11]

  • Confirmation of Occlusion: Use a laser Doppler flowmeter to confirm a significant reduction (70-80%) in cerebral blood flow.[11]

  • Ischemia and Reperfusion: Maintain the occlusion for the desired period (e.g., 2 hours). For reperfusion, gently withdraw the filament.

  • Wound Closure and Recovery: Close the incision and allow the animal to recover.

  • This compound Administration: Administer this compound (10, 25, or 50 mg/kg) by oral gavage for 7 consecutive days before MCAO and for 3 days after.[4]

In Vitro 6-Hydroxydopamine (6-OHDA) Neurotoxicity Model in SH-SY5Y Cells

This protocol details the induction of neurotoxicity in a human neuroblastoma cell line to model Parkinson's disease.[2][7]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 6-Hydroxydopamine (6-OHDA)

  • Cell culture plates and flasks

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a suitable density.

  • This compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 4 µM) and incubate for 24 hours.[7]

  • Induction of Neurotoxicity: Remove the this compound-containing medium and add fresh medium containing 100 µM 6-OHDA. Incubate for 12 to 24 hours.[2][7]

  • Analysis: Proceed with downstream analyses such as cell viability assays, apoptosis assays, or protein extraction for Western blotting.

Western Blotting for SIRT1 and Beclin-1

This protocol outlines the detection of specific proteins in cell lysates by Western blotting.[12][13][14]

Materials:

  • Cell lysate from SH-SY5Y cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-SIRT1, anti-Beclin-1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SIRT1 diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

ELISA for TNF-α and IL-6 in Rat Brain Tissue

This protocol describes the quantification of pro-inflammatory cytokines in brain homogenates.[9][15][16]

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Commercial ELISA kits for rat TNF-α and IL-6

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[16]

  • Supernatant Collection: Collect the supernatant for analysis.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a biotin-conjugated detection antibody.

    • Adding streptavidin-HRP.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability based on mitochondrial activity.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Treatment: Treat the cells with the neurotoxin and/or this compound as described in the neurotoxicity model protocol.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated) cells.

Conclusion

This compound has consistently demonstrated neuroprotective effects across a range of in vivo and in vitro models of neurological disorders. Its ability to target multiple pathological pathways, including inflammation, oxidative stress, and apoptosis, underscores its therapeutic potential. The protocols provided herein offer a framework for researchers to further investigate the neuroprotective properties of this compound and to explore its development as a potential therapeutic agent for human neurodegenerative diseases.

References

Syringin as an Anti-Inflammatory Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringin (Eleutheroside B), a phenylpropanoid glycoside, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its mechanism of action is primarily associated with the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the activation of protective pathways like Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3] This document provides detailed experimental protocols for investigating the anti-inflammatory effects of this compound in both in vitro and in vivo models, along with a summary of quantitative data from relevant studies.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising natural compound for mitigating inflammation.[1][2] It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][4][5] Furthermore, this compound can inhibit the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] These effects are attributed to its ability to interfere with upstream signaling cascades. This document outlines standardized methods to evaluate the anti-inflammatory potential of this compound, providing a framework for further research and development.

Data Presentation

In Vitro Anti-Inflammatory Activity of this compound
Cell LineInflammatory StimulusParameter MeasuredThis compound ConcentrationResultReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot specifiedDifferent levels of anti-inflammatory activity observed[6]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6, IL-1β mRNA expressionNot specifiedInhibition of pro-inflammatory cytokine production[7]
H9c2 cellsH₂O₂IL-6, IL-1β, TNF-αNot specifiedSignificant reduction in cytokine levels[4]
Porcine intestinal epithelial (IPEC-J2) cellsNot specifiedPro-inflammatory cytokine synthesisNot specifiedDecreased pro-inflammatory cytokine synthesis[1]

Note: Specific IC50 values for this compound's anti-inflammatory effects were not consistently reported in the reviewed literature.

In Vivo Anti-Inflammatory Activity of this compound
Animal ModelInflammatory AgentThis compound DosageParameter MeasuredResultReference
Adjuvant Arthritis (AA) ratsComplete Freund's Adjuvant (FCA)Not specifiedPaw swelling, pain response, polyarthritis indexSignificantly attenuated secondary hind paw swelling, relieved pain response and polyarthritic symptoms[5]
Adjuvant Arthritis (AA) ratsComplete Freund's Adjuvant (FCA)Not specifiedIL-1β, TNF-α production from peritoneal macrophagesRemarkably down-regulated IL-1β and TNF-α production[5]
Mice with cerebral ischemia/reperfusion injuryNot specifiedNot specifiedInflammation reaction and cerebral damageDecreased inflammation reaction and cerebral damage[1]
Mice with LPS/D-GalN-induced liver injuryLPS/D-galactosamine (D-GalN)25 and 50 mg/kgInflammatory factor productionDose-dependent inhibition of inflammatory factor production[1]
Ovalbumin-induced asthma miceOvalbumin (OVA)Not specifiedInflammatory cytokines, WBC countIntensely reduced increased IgE, inflammatory cytokines, and WBC count[8]

Signaling Pathways Modulated by this compound

Syringin_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus Inflammatory Stimuli TLR4 TLR4 Stimulus->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 SIRT1 SIRT1 Nrf2 Nrf2 This compound This compound This compound->MAPK inhibits This compound->IKK inhibits This compound->SIRT1 activates This compound->Nrf2 activates

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

in_vitro_workflow cluster_analysis Analysis cluster_assays Assays start Start: Seed RAW 264.7 cells pretreat Pre-treat with this compound (various concentrations) for 1-2 hours start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa griess Griess Assay for NO collect_supernatant->griess western_blot Western Blot for NF-κB, MAPK proteins lyse_cells->western_blot

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Collect 100 µL of cell culture supernatant.

  • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Collect cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add standards and samples and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

4. Western Blot for NF-κB and MAPK Signaling:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, and JNK overnight at 4°C. Use β-actin as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

in_vivo_workflow cluster_analysis Post-Euthanasia Analysis cluster_assays Further Analysis start Start: Acclimatize Rodents grouping Group Animals (Control, Vehicle, this compound, Positive Control) start->grouping pretreatment Administer this compound or Vehicle (e.g., intraperitoneally or orally) grouping->pretreatment induction Induce Edema: Inject Carrageenan (1%) into the hind paw pretreatment->induction measurement Measure Paw Volume/Thickness at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) induction->measurement euthanasia Euthanize Animals measurement->euthanasia collection Collect Paw Tissue and Blood euthanasia->collection histology Histopathology collection->histology biochemical Biochemical Assays (MPO, Cytokines) collection->biochemical

1. Animals and Grouping:

  • Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).[9]

  • Acclimatize the animals for at least one week before the experiment.[9]

  • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (different doses), and a positive control (e.g., Indomethacin, 10 mg/kg).[9]

2. Experimental Procedure:

  • Administer this compound or the vehicle (e.g., saline, 0.5% CMC) intraperitoneally or orally 30-60 minutes before carrageenan injection.[9][10]

  • Measure the initial paw volume or thickness using a plethysmometer or digital calipers.[9]

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[10]

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

3. Data Analysis:

  • Calculate the percentage of edema inhibition for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9]

4. Further Analysis (Optional):

  • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue and blood samples.[9]

  • Prepare a homogenate of the paw tissue to measure the levels of inflammatory mediators (e.g., MPO, cytokines) using ELISA or other biochemical assays.[9]

  • Conduct histopathological examination of the paw tissue to assess immune cell infiltration.[9]

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the investigation of this compound as a potential anti-inflammatory agent. The methodologies described for both in vitro and in vivo models are well-established and can be adapted to specific research questions. The consistent findings of this compound's ability to modulate key inflammatory pathways and reduce inflammatory markers underscore its therapeutic potential. Further research focusing on dose-optimization, bioavailability, and long-term safety is warranted to advance the development of this compound-based anti-inflammatory therapies.

References

Utilizing Syringin in Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin (Eleutheroside B), a phenylpropanoid glycoside found in various plants, has garnered significant interest in oncological research for its potential anti-tumor properties.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models.[2] The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the PI3K/Akt and EGFR/RAS/RAF/MEK/ERK pathways.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in anti-cancer research models.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the cytotoxic and inhibitory effects of this compound across various cancer cell lines and enzymatic assays.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 ValueReference
MCF-7Breast Cancer48 hours207.9 µg/mL[2]
MDA-MB-231Breast Cancer48 hours228.8 µg/mL[2]
MCF-7Breast Cancer24 hours32.11 µM[5]
MCF-7Breast Cancer48 hours21.35 µM[5]
HGC-27Gastric CancerNot SpecifiedNot Specified (effective inhibition)
HeLaCervical CancerNot SpecifiedEffective inhibition at 100 µM
A549Non-small cell lung cancerNot SpecifiedNot Specified (inhibitory effects)
PC-3Prostate CancerNot SpecifiedNot Specified (inhibitory effects)

Table 2: In Vitro Inhibitory Activity of this compound on Key Kinases

Target KinaseIC50 ValueReference
TGF-βR1 kinase6.48 µM[5]
HER2 kinase7.18 µM[5]
EGFR kinase12.38 µM[5]
FGFR4 kinase16.03 µM[5]
MMP-216.07 µM[5]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelTreatmentTumor Inhibition RateReference
S180 tumor-bearing mice200 mg/kg this compound25.89%[6]
S180 tumor-bearing mice400 mg/kg this compound61.16%[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation in an anti-cancer context.

Syringin_Experimental_Workflow start Start: this compound Compound invitro In Vitro Studies start->invitro cell_viability Cell Viability Assay (e.g., MTT) invitro->cell_viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) invitro->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) invitro->cell_cycle western_blot Western Blot (Signaling Proteins) invitro->western_blot invivo In Vivo Studies invitro->invivo data_analysis Data Analysis and Mechanism Elucidation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis xenograft Xenograft Tumor Model invivo->xenograft xenograft->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt PTGS2 PTGS2 Akt->PTGS2 Proliferation Cell Proliferation & Survival PTGS2->Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

EGFR_RAS_RAF_Pathway This compound This compound EGFR EGFR This compound->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: this compound's inhibitory effect on the EGFR/RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 6.0 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adhesion.

  • Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 20, 40, 80, 160, and 320 µg/mL).[2] Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well.[2]

  • Absorbance Measurement: Shake the plate on a micropore shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (5.0 x 10⁵ cells/well) and treat with desired concentrations of this compound (e.g., 0, 160, 320 µg/mL) for 48 hours.[2]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the FITC channel (FL1) and PI in the PE channel (FL2).

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Treated and control cancer cells

  • Cold 70% Ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI staining solution to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells (e.g., S180)

  • Sterile PBS

  • This compound solution for injection

  • Calipers for tumor measurement

  • Animal housing and handling equipment

Procedure:

  • Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend to the required concentration for injection.

  • Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor the tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Treatment: Once the tumors reach a certain volume, randomize the mice into control and treatment groups. Administer this compound (e.g., 200 and 400 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) for a specified duration.[6]

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blot).

  • Data Analysis: Calculate the tumor growth inhibition rate for the treatment groups compared to the control group.

Conclusion

This compound presents a promising natural compound for anti-cancer drug discovery and development. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate its efficacy and mechanism of action in various cancer models. Further studies are warranted to explore its full therapeutic potential and to elucidate the intricate molecular interactions underlying its anti-neoplastic effects.

References

Application Notes and Protocols: Molecular Docking Studies of Syringin with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of molecular docking studies of syringin, a naturally occurring phenylpropanoid glycoside, with various protein targets implicated in a range of diseases. The provided protocols and data are intended to guide researchers in performing and interpreting their own in silico investigations of this compound's therapeutic potential.

Introduction

This compound (Eleutheroside B) has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.[1] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This approach provides valuable insights into the potential mechanism of action of this compound by identifying its direct molecular targets and characterizing the nature of their interactions.

Target Proteins and Therapeutic Areas

Molecular docking studies have identified several key protein targets of this compound across various therapeutic areas:

  • Cancer: In breast cancer, this compound has been shown to target proteins in the PI3K-AKT and EGFR-RAS-RAF signaling pathways, such as MAP2K1, PIK3CA, HRAS, EGFR, Caspase-3, and PTGS2 (COX-2).[2][3][4]

  • Inflammation: this compound exhibits anti-inflammatory properties by targeting proteins like JAK1, TYK2, and COX-1. It has also been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

  • Diabetes: Studies suggest this compound's potential in managing type 2 diabetes by interacting with targets like AKT1, IL-6, and ALB.[5]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, this compound has been investigated for its interaction with the SWELL1 channel, potentially inhibiting NLRP3 inflammasome activation.[6]

  • Liver Disease: this compound has been docked with proteins involved in acute liver injury, including Cyclin B, CDK1, TNF-α, NF-κB, Caspase-7, and Caspase-9.

Quantitative Docking Data

The binding affinities of this compound with various target proteins, as determined by molecular docking simulations, are summarized below. The docking score, typically represented as binding energy in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Target ProteinPDB IDTherapeutic AreaDocking Score (kcal/mol)Interacting Residues
EGFR 6DUK[5][7]Cancer-7.9LEU718, VAL726, ALA743, LYS745, MET766, LEU788, MET793, GLY796, LEU844
PIK3CA 3ZIM[8]Cancer-7.6VAL851, LYS802, GLU849, ASP933
HRAS 7JHP[9][10]Cancer-6.8ASP119, ALA146, LYS117, GLU143
MAP2K1 4U7ZCancer-7.2LYS97, LEU118, ILE141, ASP208
Caspase-3 2H5ICancer-6.5Not specified
PTGS2 (COX-2) 5IKRCancer-8.1Not specified
TNF-α 2AZ5Inflammation-7.132TYR59, TYR119, GLN61, SER60
NF-κB (p50/p65) 1VKXInflammation-6.892Not specified

Note: The interacting residues are based on available data and may vary depending on the specific docking protocol and software used.

Experimental Protocols

Detailed methodologies for performing molecular docking studies of this compound are provided below. These protocols are based on commonly used software packages, AutoDock Vina and Glide (Schrödinger).

Protocol 1: Molecular Docking using AutoDock Vina

This protocol is adapted from a study on the anti-breast cancer effects of this compound.[2][3]

1. Software and Resource Preparation:

  • AutoDockTools (ADT) v1.5.6: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Chimera: For visualization and analysis of results.

  • PubChem Database: To obtain the 3D structure of this compound (CID 5316860).[11]

  • Protein Data Bank (PDB): To download the crystal structures of the target proteins.

2. Ligand Preparation:

  • Download the 3D structure of this compound in SDF format from PubChem.

  • Open the structure in a molecular editor like ChemDraw or Avogadro to check for correct atom types and bond orders.

  • Use ADT to convert the ligand file to PDBQT format. This step involves adding Gasteiger charges and defining rotatable bonds.

3. Protein Preparation:

  • Download the PDB file of the target protein (e.g., 6DUK for EGFR).

  • Open the PDB file in ADT.

  • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

  • Add polar hydrogens to the protein.

  • Compute Gasteiger charges for the protein atoms.

  • Save the prepared protein in PDBQT format.

4. Grid Box Generation:

  • Load the prepared protein and ligand PDBQT files into ADT.

  • Define the binding site by creating a grid box. The center of the grid box should be the center of the active site, which can be identified from the co-crystallized ligand or through literature search.

  • Set the dimensions of the grid box to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Save the grid parameter file.

5. Docking Simulation:

  • Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina from the command line using the configuration file.

  • Vina will generate an output PDBQT file containing the predicted binding poses of this compound ranked by their binding affinities.

6. Analysis of Results:

  • Visualize the docking results using PyMOL or Chimera.

  • Analyze the interactions between this compound and the protein, such as hydrogen bonds and hydrophobic interactions.

  • The binding energy for the top-ranked pose is considered the docking score.

Protocol 2: Molecular Docking using Glide (Schrödinger Suite)

This protocol provides a general workflow for docking using the Glide module in the Schrödinger software suite.

1. Software Preparation:

  • Schrödinger Maestro: The graphical user interface for the Schrödinger Suite.

  • LigPrep: For ligand preparation.

  • Protein Preparation Wizard: For preparing the protein structure.

  • Glide: For docking calculations.

2. Ligand Preparation:

  • Import the 3D structure of this compound into Maestro.

  • Use LigPrep to generate low-energy 3D conformations of the ligand. This step also corrects ionization states and stereochemistry.

3. Protein Preparation:

  • Import the PDB structure of the target protein into Maestro.

  • Use the Protein Preparation Wizard to:

    • Assign bond orders.

    • Add hydrogens.

    • Create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Optimize the hydrogen bond network.

    • Perform a restrained minimization of the protein structure.

4. Receptor Grid Generation:

  • Define the active site by selecting the co-crystallized ligand or key residues in the binding pocket.

  • Use the Receptor Grid Generation tool in Glide to create a grid that represents the shape and properties of the receptor's binding site. The size of the enclosing box should be sufficient to accommodate the ligand.

5. Ligand Docking:

  • Open the Ligand Docking panel in Glide.

  • Select the prepared ligand file and the generated receptor grid.

  • Choose the docking precision (e.g., Standard Precision - SP or Extra Precision - XP).

  • Set the number of poses to include for each ligand.

  • Run the docking job.

6. Analysis of Results:

  • The results will be displayed in the Project Table.

  • Use the Pose Viewer to visualize the docked poses and their interactions with the receptor.

  • The GlideScore is the primary metric for evaluating binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound and a general workflow for molecular docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound 3D Structure) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein PDB) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina / Glide) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis energy_analysis Binding Energy Calculation interaction_analysis->energy_analysis

Caption: General workflow for molecular docking studies.

PI3K_AKT_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/AKT signaling pathway inhibition by this compound.

EGFR_RAS_RAF_pathway EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Recruits RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK (MAP2K1) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Activates This compound This compound This compound->EGFR Inhibits This compound->RAS Inhibits This compound->MEK Inhibits

Caption: EGFR-RAS-RAF-MEK-ERK pathway and this compound's targets.

Conclusion

The molecular docking studies summarized here provide compelling in silico evidence for the interaction of this compound with a multitude of therapeutically relevant protein targets. These findings, coupled with the detailed protocols, offer a solid foundation for researchers to further explore the pharmacological potential of this compound in drug discovery and development. The provided data and workflows can be adapted and expanded upon to investigate other potential targets and to refine our understanding of this compound's mechanisms of action. Further in vitro and in vivo validation is essential to confirm these computational predictions and to translate these findings into novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Syringin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low syringin yield from plant extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and actionable solutions.

Issue 1: Low Overall this compound Yield

Potential Causes:

  • Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for the specific plant material.

  • Inefficient Solvent System: The type and concentration of the extraction solvent can significantly impact yield.

  • Inadequate Extraction Parameters: Time, temperature, and solid-to-liquid ratio are critical factors that may not be optimized.

  • Degradation of this compound: this compound can be sensitive to high temperatures and prolonged extraction times.[1]

  • Poor Plant Material Quality: The concentration of this compound can vary significantly between plant species, plant parts, and even with the harvesting time.[2]

Solutions:

  • Method Optimization: Consider alternative or advanced extraction techniques known to improve efficiency, such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Vacuum Microwave-Mediated Extraction (VMME).[1][3][4]

  • Solvent Selection: Ethanol and methanol are commonly used solvents for this compound extraction.[2][5] The optimal concentration often ranges from 40% to 75%.[1][3][5]

  • Parameter Adjustment: Systematically optimize extraction parameters. Refer to the tables below for reported optimal conditions for various methods.

  • Minimize Degradation: Employ methods that allow for lower temperatures and shorter extraction times, such as VMME, to prevent the degradation of thermosensitive compounds like this compound.[1]

  • Source Material Verification: Ensure the use of high-quality plant material from a reliable source. If possible, analyze the this compound content of the raw material before extraction.

Quantitative Data Summary: Optimized Extraction Parameters for this compound

Extraction MethodPlant MaterialOptimal SolventSolid-to-Liquid RatioTemperature (°C)TimeReported Yield/Purity
Ultrasound-Assisted Extraction (UAE)Ilex rotunda Thumb (bark)65% MethanolNot Specified4030 min9.20 mg/g
Vacuum Microwave-Mediated Extraction (VMME)Syringa oblata (twigs)40% Ethanol1:17 g/mLNot Specified (524 W power)8 min5.92 ± 0.24 mg/g
Microwave-Assisted Extraction (MAE)Syringa reticulata45% Ethanol1:20 g/mLNot Specified (600 W power)5 min5.28% ± 0.102%
Ethanol Reflux ExtractionAcanthopanax senticosus75% EthanolNot SpecifiedNot Specified1.5 h95.19% purity after purification

Experimental Workflow for this compound Extraction and Purification

ExtractionWorkflow PlantMaterial Plant Material (e.g., bark, twigs) Grinding Grinding/Pulverizing PlantMaterial->Grinding Extraction Extraction (e.g., UAE, MAE, Reflux) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Macroporous Resin, HSCCC) CrudeExtract->Purification Analysis Analysis (e.g., HPLC, UV-Vis) CrudeExtract->Analysis Yield & Purity Check Purethis compound Pure this compound Purification->Purethis compound Purethis compound->Analysis Final Purity Check

Caption: General workflow for this compound extraction and purification.

Issue 2: Co-extraction of Impurities Leading to Low Purity

Potential Causes:

  • Non-selective Solvent: The solvent system may be extracting a wide range of compounds in addition to this compound.

  • Harsh Extraction Conditions: High temperatures and long extraction times can lead to the extraction of more impurities.[3]

  • Ineffective Purification: The chosen purification method may not be suitable for separating this compound from specific impurities in the crude extract.

Solutions:

  • Solvent Polarity Adjustment: Experiment with solvents of varying polarities to selectively extract this compound. For instance, a preliminary wash with a non-polar solvent like petroleum ether can remove lipids and other non-polar impurities.[5]

  • Milder Extraction Conditions: Utilize extraction techniques that operate at lower temperatures and for shorter durations.[1]

  • Advanced Purification Techniques:

    • Macroporous Resin Chromatography: This is an effective method for enriching and purifying this compound from crude extracts.[6][7] Different types of resins have varying adsorption and desorption characteristics.[6]

    • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that can yield high-purity this compound.[8][9]

Purification of this compound using Macroporous Resin

PurificationWorkflow CrudeExtract Crude Extract Adsorption Adsorption onto Macroporous Resin Column CrudeExtract->Adsorption Washing Washing with Water (to remove polar impurities) Adsorption->Washing Elution Elution with Ethanol-Water (e.g., 60-70% ethanol) Washing->Elution EnrichedFraction This compound-Enriched Fraction Elution->EnrichedFraction Concentration Solvent Evaporation/ Concentration EnrichedFraction->Concentration Purifiedthis compound Purified this compound Concentration->Purifiedthis compound

Caption: Workflow for this compound purification using macroporous resin.

Quantitative Data Summary: this compound Purification Parameters

Purification MethodResin/Solvent SystemPlant SourceElution ConditionsReported Recovery/Purity
Macroporous Resin (HPD100C)Not SpecifiedAcanthopanax senticosus60:40 (v/v) ethanol-water80.93% recovery, content increased 174-fold
Macroporous Resin (AB-8)Not SpecifiedSyringa oblata Lindl.70% ethanol80.28% this compound purity
High-Speed Counter-Current Chromatography (HSCCC)Ethyl acetate-ethanol-water (15:1:15 v/v/v)Edgeworthia chrysantha LindlNot Applicable>96% purity
High-Speed Counter-Current Chromatography (HSCCC)Ethyl acetate-n-butanol-water (1:6:7, v/v/v)Ilex rotundaNot Applicable98.1% purity

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for high this compound yield?

This compound is found in over 100 plant species across more than 23 families.[2] Some plants with relatively high reported this compound content include the phloem of Syringa reticulata (BL) Hara var. mandshurica (Maxim.) Hara and Ilex rotunda Thumb.[2] Other notable sources are Acanthopanax senticosus (Siberian ginseng) and various species of the Syringa (lilac) genus.[10][11]

Q2: How can I accurately quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for quantifying this compound.[3][9] A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[9]

Q3: What are the physicochemical properties of this compound that are relevant to extraction?

This compound is a phenylpropanoid glycoside.[2] It exists as colorless needle-like crystals and is soluble in hot water, ethanol, and methanol.[2] It is slightly soluble in cold water and acetone, and insoluble in non-polar solvents like benzene and chloroform.[2] These solubility characteristics are crucial for selecting an appropriate extraction solvent.

Q4: Can this compound degrade during the extraction process?

Yes, this compound can be susceptible to degradation, particularly at high temperatures or during prolonged extraction times.[1] This can lead to a lower yield of the desired compound. Techniques like vacuum microwave-mediated extraction (VMME) can mitigate this by allowing for extraction at lower temperatures.[1]

Q5: Are there any safety precautions I should take when working with the solvents used for this compound extraction?

Yes. Solvents like methanol and ethanol are flammable and should be handled in a well-ventilated area, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheets (MSDS) for each solvent for detailed safety information.

References

Overcoming syringin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for syringin. This resource provides troubleshooting guides and frequently asked questions to help researchers and scientists overcome common challenges encountered during in vitro experiments, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as Eleutheroside B, is a phenylpropanoid glycoside found in a variety of plants, including the lilac (Syringa vulgaris) and Siberian ginseng (Eleutherococcus senticosus)[1]. It is investigated for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and cardioprotective properties[2][3]. Its mechanism of action often involves the modulation of key signaling pathways, making it a compound of interest in drug development[2].

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is a crystalline solid that exhibits poor solubility in cold water and some organic solvents[2][4][5]. For in vitro assays, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective solvents for preparing concentrated stock solutions[4][6]. While it is soluble in hot water and ethanol, the achievable concentration is significantly lower[2][5]. It is generally considered insoluble in benzene, chloroform, and ether[2][5].

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting a compound from a highly soluble organic stock into an aqueous buffer where its solubility is much lower. Here are some tips to prevent precipitation:

  • Use a higher initial concentration of DMSO: While keeping the final DMSO concentration in your assay low (typically <0.5%) is crucial to avoid solvent toxicity, starting with a reasonably concentrated stock (e.g., 10-30 mg/mL in DMSO) allows for smaller volumes to be added to the aqueous medium.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, dilute the DMSO stock into a small volume of PBS or saline before the final dilution into the cell culture medium.

  • Increase mixing efficiency: When adding the stock solution to the aqueous medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. This can prevent localized high concentrations that lead to precipitation.

  • Warm the aqueous medium: Since this compound's solubility increases with temperature, gently warming your culture medium (e.g., to 37°C) before adding the this compound stock can help[7].

Q4: How should I store my this compound solutions?

  • Solid Form: Store the crystalline solid at -20°C for long-term stability (≥ 4 years)[4].

  • Stock Solutions (in Organic Solvents): Prepare aliquots of your stock solution in DMSO or DMF to avoid repeated freeze-thaw cycles. These can be stored at -20°C for up to one month or at -80°C for up to six months[7][8].

  • Aqueous Solutions: Aqueous solutions of this compound are not stable. It is recommended to prepare them fresh for each experiment and not to store them for more than one day[4].

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents based on data from multiple suppliers. Note that values can vary slightly between batches.

SolventConcentrationRemarksSource(s)
DMSO ≥17.9 mg/mLA common and effective solvent for stock solutions.[7][9][10][11]
~30 mg/mL[4][6]
100 mg/mLAchievable with the aid of ultrasonication.[8]
DMF ~30 mg/mLAn alternative to DMSO for high concentration stocks.[4][6]
Ethanol ~1 mg/mLMuch lower solubility compared to DMSO or DMF.[4][6]
Methanol SolubleQuantitative data not specified, but generally soluble.[2][5]
PBS (pH 7.2) ~1 mg/mLRepresents solubility in a common aqueous buffer.[4]
Water Slightly Soluble (Cold)Poorly soluble in cold water.[1][2][5]
Soluble (Hot)Solubility increases significantly with heat.[2][5]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (MW: 372.36 g/mol ), high-purity DMSO (hygroscopic, use a fresh bottle), sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 372.36 g/mol * (1000 mg / 1 g) = 3.72 mg

  • Procedure: a. Weigh out approximately 3.72 mg of this compound solid into a sterile microcentrifuge tube. b. Add 1 mL of high-purity DMSO to the tube. c. To aid dissolution, gently warm the tube to 37°C and vortex thoroughly[7]. d. If crystals persist, place the tube in an ultrasonic bath for short intervals until the solution is clear[7][8]. e. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. f. Store aliquots at -20°C or -80°C.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

  • Objective: To prepare a final concentration of 20 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is ≤ 0.1%.

  • Procedure: a. Thaw one aliquot of your 10 mM this compound stock solution. b. Prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 98 µL of sterile PBS or serum-free medium. This creates a 200 µM intermediate solution. Vortex gently. c. Add 10 µL of the 200 µM intermediate solution to the 1 mL of cell culture medium in your well. The final this compound concentration will be 2 µM. (Note: adjust volumes as needed for your target concentration). d. The final DMSO concentration will be (10 µL / 1000 µL) * (2 µL / 100 µL) * 100% = 0.02%, which is well below the typical toxicity threshold. e. Always prepare a vehicle control using the same dilution steps with DMSO only.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate workflows for troubleshooting solubility and preparing solutions.

G start Start: this compound Powder solvent Select Primary Solvent (e.g., DMSO) start->solvent dissolve Attempt to Dissolve at Desired Concentration solvent->dissolve check Is Solution Clear? dissolve->check assist Apply Gentle Heat (37°C) and/or Ultrasonication check->assist No stock_ok Stock Solution Prepared Successfully check->stock_ok Yes check2 Is Solution Clear? assist->check2 check2->stock_ok Yes fail Issue: Concentration too high for selected solvent. check2->fail No reassess Re-evaluate: 1. Lower concentration 2. Try alternative solvent (DMF) fail->reassess reassess->solvent

Caption: Troubleshooting workflow for dissolving this compound.

G start 1. Weigh this compound Powder add_dmso 2. Add High-Purity DMSO start->add_dmso mix 3. Vortex & Apply Gentle Heat/Sonication add_dmso->mix stock 4. Create Concentrated Stock Solution (e.g., 10 mM) mix->stock aliquot 5. Aliquot and Store at -80°C stock->aliquot dilute 6. Prepare Intermediate Dilution in Aqueous Buffer (e.g., PBS) stock->dilute For Immediate Use final 7. Add to Final Assay Medium dilute->final end Experiment Ready final->end G This compound This compound IKK IKK Complex This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds & Activates Keap1 Keap1 Keap1->Nrf2 Binds & Inhibits

References

Technical Support Center: Stabilizing Syringin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of syringin in solution is critical for the accuracy and reproducibility of long-term experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation, storage, and handling of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in hot water, ethanol, and methanol.[1] For research applications, particularly in cell culture, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.[2]

Q2: How should I store this compound stock solutions for long-term use?

A2: For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light. General guidelines suggest storage at -20°C for up to one month or at -80°C for up to six months.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. Like many phenolic compounds, this compound may be susceptible to degradation at ambient temperatures. For short-term use during an experiment, keeping the solution on ice and protected from light is advisable.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data on the effect of pH on this compound stability is limited, studies on other phenolic compounds suggest that they are generally more stable in acidic conditions and less stable in neutral to alkaline conditions.[4][5] It is crucial to consider the pH of your experimental buffer and assess its impact on this compound stability over the course of your experiment.

Q5: Is this compound sensitive to light?

A5: Yes, protection from light is recommended during the storage of this compound solutions.[2][3] Exposure to light can lead to photodegradation of phenolic compounds.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results over time. Degradation of this compound in the stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use.[2][3]
Precipitate formation in the stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] Ensure vials are sealed tightly to prevent solvent evaporation.
Loss of this compound activity in cell culture medium. Instability in the final working solution at 37°C and physiological pH.Prepare fresh working solutions of this compound in your culture medium for each experiment. Minimize the time the this compound solution is kept at 37°C before being added to cells.
Discoloration of the this compound solution. Oxidation or degradation of the compound.Discard the solution. Prepare a fresh solution using high-purity solvent and store it properly under an inert atmosphere (e.g., argon or nitrogen) if high sensitivity to oxidation is suspected.

Quantitative Data on Stability of Structurally Similar Phenolic Compounds

Table 1: Effect of Temperature on the Stability of Anthocyanins (a class of flavonoids) in Solution

Compound ClassTemperature (°C)Half-life (t½)Reference
Anthocyanins6016.7 hours[6]
7022.5 hours[6]
808.1 hours[6]
902.9 hours[6]

Table 2: General Stability of Phenolic Compounds at Different pH

CompoundpH ConditionStabilityReference
Caffeic acidHigh pHUnstable[4]
Chlorogenic acidHigh pHUnstable[4]
Gallic acidHigh pHUnstable[4]
(-)-CatechinpH 3-11Stable[4]
Ferulic acidpH 3-11Stable[4]
RutinpH 3-11Stable[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, the tube can be gently warmed to 37°C and sonicated for a short period.[2] d. Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter into a sterile container. e. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

Protocol for Assessing this compound Stability in an Experimental Buffer
  • Materials: this compound stock solution, experimental buffer (e.g., PBS, cell culture medium), HPLC-grade solvents, HPLC system with a UV detector.

  • Procedure: a. Prepare a working solution of this compound in the experimental buffer at the final experimental concentration. b. Divide the solution into multiple aliquots for analysis at different time points. c. Store the aliquots under the experimental conditions (e.g., 37°C incubator, protected from light). d. At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze it by a validated HPLC method to determine the concentration of this compound. e. The initial concentration at time 0 is considered 100%. Calculate the percentage of this compound remaining at subsequent time points. f. Plot the percentage of remaining this compound versus time to determine the degradation profile.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in various cellular processes.

Syringin_Signaling_Pathways cluster_inflammation Inflammation cluster_metabolism Metabolism cluster_fibrosis Fibrosis This compound This compound NF-κB NF-κB This compound->NF-κB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates Akt Akt This compound->Akt Inhibits Smad2/3 Smad2/3 This compound->Smad2/3 Activates Syringin_Stability_Workflow A Prepare this compound Stock Solution in DMSO B Prepare Working Solution in Experimental Buffer A->B C Aliquot for Different Time Points B->C D Incubate under Experimental Conditions (e.g., 37°C, protected from light) C->D E Analyze by HPLC at Each Time Point D->E F Quantify Remaining this compound E->F G Plot % this compound Remaining vs. Time F->G H Determine Degradation Rate G->H

References

Syringin Detection via Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of syringin using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: this compound has a molecular formula of C₁₇H₂₄O₉ and a relative molecular weight of 372.37 g/mol .[1] In positive ion mode mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ at m/z 373. However, adduct formation is common, so you may also detect ions such as [M+Na]⁺ at m/z 395 and [M+K]⁺ at m/z 411. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 371 is expected.

Q2: I am not seeing any signal for this compound. What are the potential causes?

A2: A complete lack of signal can be due to several factors, ranging from sample preparation to instrument settings.[2][3] Consider the following possibilities:

  • Improper Sample Preparation: this compound may not have been efficiently extracted from the sample matrix, or the concentration may be below the instrument's detection limit.[2]

  • Instrument Not Tuned or Calibrated: The mass spectrometer may require tuning and calibration to ensure optimal performance.[4]

  • Incorrect Instrument Parameters: The ion source settings (e.g., voltage, temperature), mass analyzer range, or collision energy may not be appropriate for this compound.[2]

  • Sample Degradation: this compound may have degraded during sample preparation or storage.[5]

  • LC-MS System Issues: Check for leaks, ensure proper mobile phase flow, and confirm that the LC is correctly connected to the mass spectrometer.[3]

Q3: My this compound signal is very weak. How can I improve it?

A3: Poor signal intensity is a common issue in mass spectrometry.[4] To enhance the this compound signal, consider these troubleshooting steps:

  • Optimize Sample Concentration: If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can cause ion suppression.[4]

  • Improve Ionization Efficiency: Experiment with different ionization sources (e.g., ESI, APCI) and optimize their parameters. For electrospray ionization (ESI), adjusting the mobile phase pH with additives like formic acid can improve protonation and signal intensity.

  • Enhance Sample Cleanup: Matrix components can interfere with the ionization of this compound, leading to ion suppression.[6][7] Implement a more rigorous sample cleanup procedure to remove these interferences.

  • Check for Adduct Formation: this compound might be forming various adducts, splitting the signal intensity. Try to promote the formation of a single, dominant ion by adjusting mobile phase additives.[8]

Q4: I am observing unexpected peaks in my mass spectrum. What could they be?

A4: Unexpected peaks can arise from several sources:

  • Contaminants: Impurities can be introduced from solvents, glassware, or the sample matrix itself.

  • Adduct Ions: As mentioned, this compound can form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions present in the mobile phase or sample.[8][9]

  • In-source Fragmentation: The this compound molecule might be fragmenting in the ion source if the conditions are too harsh (e.g., high temperatures or voltages).[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can be ionized and detected alongside this compound.[6]

Troubleshooting Guides

Problem 1: High Signal Variability and Poor Reproducibility

This issue often points to problems with sample preparation, matrix effects, or instrument stability.

Troubleshooting Workflow:

start High Signal Variability prep Review Sample Preparation start->prep matrix Assess Matrix Effects start->matrix instrument Check Instrument Stability start->instrument cleanup Improve Sample Cleanup prep->cleanup Inconsistent Extraction istd Use Internal Standard matrix->istd Ion Suppression/ Enhancement tune Tune and Calibrate MS instrument->tune Signal Drift end Improved Reproducibility cleanup->end istd->end tune->end

Troubleshooting high signal variability.

Detailed Steps:

  • Review Sample Preparation: Ensure that the extraction protocol for this compound is consistent and efficient. This compound is soluble in hot water, ethanol, and methanol, but only slightly soluble in cold water.[1]

  • Assess Matrix Effects: Matrix effects occur when co-eluting substances from the sample matrix affect the ionization of the analyte, leading to either ion suppression or enhancement.[6][7] To evaluate this, compare the signal intensity of this compound in a pure solvent standard to its intensity when spiked into a blank sample extract.

  • Improve Sample Cleanup: If significant matrix effects are observed, enhance the sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be effective.

  • Use an Internal Standard: Incorporating a stable isotope-labeled internal standard of this compound can compensate for variations in sample preparation and matrix effects.

  • Check Instrument Stability: Monitor the instrument's performance over time by injecting a standard solution periodically. If you observe signal drift, the instrument may need to be tuned and calibrated.[4]

Problem 2: Incorrect Isotopic Pattern or Mass Accuracy

This can be a critical issue, especially for metabolite identification and quantitative studies.

Troubleshooting Workflow:

start Mass Accuracy Issues calibration Verify Mass Calibration start->calibration interference Check for Interferences start->interference resolution Assess Mass Resolution start->resolution recalibrate Recalibrate Instrument calibration->recalibrate Calibration Failed chromatography Improve Chromatographic Separation interference->chromatography Co-eluting Species settings Optimize MS Settings resolution->settings Poor Peak Shape end Accurate Mass Measurement recalibrate->end chromatography->end settings->end

Troubleshooting mass accuracy issues.

Detailed Steps:

  • Verify Mass Calibration: The most common cause of mass accuracy issues is an outdated or incorrect calibration.[4] Regularly calibrate your mass spectrometer using an appropriate calibration standard.

  • Check for Interferences: Co-eluting compounds with a similar mass-to-charge ratio can interfere with the accurate measurement of this compound.

  • Improve Chromatographic Separation: If interferences are suspected, optimize the liquid chromatography method to better separate this compound from other matrix components.

  • Assess Mass Resolution: Ensure that the mass spectrometer is operating at a sufficient resolution to distinguish this compound from closely eluting interferences. Adjust instrument settings if necessary.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plant Material

This protocol provides a general guideline for extracting this compound from plant tissues.

  • Homogenization: Homogenize 1 gram of dried, powdered plant material in 10 mL of 75% ethanol.

  • Extraction: Use ethanol reflux extraction for 1.5 hours.[1]

  • Purification:

    • Perform liquid-liquid extraction with petroleum ether, chloroform, and ethyl acetate to remove non-polar and semi-polar interferences.[1]

    • For further purification, employ silica gel column chromatography.[1]

  • Final Preparation: Evaporate the purified extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Detection

This is a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize desolvation and cone gas flows for your specific instrument.

    • Data Acquisition:

      • Full Scan: Scan from m/z 100 to 500 to observe the parent ion.

      • Tandem MS (MS/MS): Select the precursor ion for this compound (e.g., m/z 373.1) and fragment it. A common fragmentation is the loss of the glucose moiety, resulting in a product ion at m/z 197.0457 (syringic acid).[10]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₇H₂₄O₉[1]
Molecular Weight372.37 g/mol [1]
Melting Point192 °C[1]
Expected m/z Values
[M+H]⁺373.1
[M+Na]⁺395.1
[M+K]⁺411.1
[M-H]⁻371.1
Common MS/MS Fragment (from [M+H]⁺)
Syringic Acidm/z 197.0457[10]

References

Technical Support Center: Optimizing HPLC Separation for Syringin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of syringin and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites, presented in a question-and-answer format.

Q1: Why am I observing peak tailing for my this compound peak?

A1: Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a common issue in HPLC.[1] For this compound and its metabolites, which are phenolic compounds, tailing can be caused by several factors:

  • Secondary Interactions: this compound and its metabolites contain hydroxyl groups that can interact with active silanol groups on the surface of silica-based C18 columns. This is a primary cause of peak tailing for polar compounds.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound's phenolic hydroxyl groups, causing secondary interactions with the stationary phase and resulting in tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to distorted peak shapes.

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column inlet frit can become partially blocked, causing peak tailing for all analytes.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: To suppress the ionization of phenolic hydroxyl groups, acidify the mobile phase. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the aqueous portion of the mobile phase can significantly improve peak shape.

  • Use a Deactivated Column: Employ a modern, end-capped C18 column. End-capping chemically modifies the residual silanol groups, reducing their availability for secondary interactions.[1]

  • Optimize Sample Concentration: If column overload is suspected, dilute your sample and reinject.

  • Column Maintenance: If all peaks in your chromatogram are tailing, it may indicate a column or system issue. Flush the column with a strong solvent, or if the column is old, replace it.

Q2: My retention times for this compound and its metabolites are shifting between runs. What could be the cause?

A2: Retention time variability can compromise the reliability of your analytical method. Common causes for shifting retention times include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase, or the use of volatile solvents that can evaporate over time, will alter the mobile phase composition and affect retention times.

  • Column Temperature Fluctuations: Temperature has a significant impact on HPLC separations. Inadequate temperature control of the column can lead to retention time drift. A general rule is that a 1°C change in temperature can alter retention times by 1-2%.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts in the subsequent analysis.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.

Troubleshooting Steps:

  • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and keep the solvent reservoirs capped to minimize evaporation.

  • Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature throughout the analysis.

  • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on the pump seals and check valves.

Q3: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?

A3: A stable baseline is crucial for accurate quantification. Baseline issues can stem from several sources:

  • Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Contaminated or improperly mixed solvents can also lead to a drifting baseline.

  • Detector Issues: A dirty flow cell or a deteriorating detector lamp can be a source of noise.

  • System Contamination: Contaminants from previous injections eluting from the column can cause a drifting baseline, especially during gradient analysis.

Troubleshooting Steps:

  • Degas Mobile Phase: Always degas your mobile phase before use, either by sonication, vacuum filtration, or sparging with an inert gas like helium.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and reagents to prepare your mobile phase.

  • Clean the Flow Cell: Flush the detector flow cell with an appropriate solvent to remove any contaminants.

  • System Flush: If contamination is suspected, flush the entire HPLC system, including the column, with a strong solvent.

Frequently Asked Questions (FAQs)

Q4: What is a typical starting HPLC method for the separation of this compound and its metabolites?

A4: A good starting point for developing a separation method for this compound and its metabolites is a reversed-phase HPLC method using a C18 column. A gradient elution with an acidified water/acetonitrile mobile phase is commonly employed. See the "Experimental Protocols" section for a detailed starting method.

Q5: How can I improve the resolution between this compound and its closely related metabolites?

A5: To improve resolution, you can try the following:

  • Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.

  • Change the Organic Modifier: Replacing acetonitrile with methanol, or using a combination of both, can alter the selectivity of the separation.

  • Use a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.

Q6: What are the common challenges when analyzing this compound and its metabolites in biological matrices like plasma or urine?

A6: The main challenge is the presence of endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect.[2] This can lead to ion suppression or enhancement in mass spectrometry detection, or co-eluting peaks in UV detection. Proper sample preparation is crucial to minimize matrix effects. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are often necessary to clean up the sample before analysis.[3]

Data Presentation

The following tables summarize typical quantitative data and chromatographic conditions for the HPLC analysis of this compound.

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Table 2: Example Retention Times for this compound and a Key Metabolite

CompoundTypical Retention Time (min)
This compound~15-20
Sinapic Acid~10-15

Note: Retention times can vary significantly depending on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Method for the Quantification of this compound

This protocol provides a general-purpose HPLC method for the analysis of this compound.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor the absorbance at 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions with the initial mobile phase to create a calibration curve.

Visualizations

Syringin_Metabolism This compound This compound Sinapyl_alcohol_glucoside Sinapyl alcohol 4-O-glucoside This compound->Sinapyl_alcohol_glucoside Deglycosylation Glucuronide_conjugate This compound Glucuronide This compound->Glucuronide_conjugate Glucuronidation Sulfate_conjugate This compound Sulfate This compound->Sulfate_conjugate Sulfation Sinapyl_alcohol Sinapyl Alcohol Sinapyl_alcohol_glucoside->Sinapyl_alcohol Deglycosylation Sinapic_acid Sinapic Acid Sinapyl_alcohol->Sinapic_acid Oxidation Syringaldehyde Syringaldehyde Sinapic_acid->Syringaldehyde Oxidation HPLC_Troubleshooting_Workflow cluster_peak Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting cluster_baseline Baseline Troubleshooting Start Problem Observed in HPLC Chromatogram Peak_Shape Poor Peak Shape? (Tailing, Fronting, Broadening) Start->Peak_Shape Retention_Time Retention Time Shift? Start->Retention_Time Baseline Baseline Issues? (Noise, Drift) Start->Baseline Check_pH Adjust Mobile Phase pH Peak_Shape->Check_pH Check_Column Check Column Condition (Age, Frit) Peak_Shape->Check_Column Check_Concentration Reduce Sample Concentration Peak_Shape->Check_Concentration Check_Mobile_Phase Verify Mobile Phase Composition Retention_Time->Check_Mobile_Phase Check_Temp Ensure Stable Column Temperature Retention_Time->Check_Temp Check_Equilibration Increase Equilibration Time Retention_Time->Check_Equilibration Degas_Mobile_Phase Degas Mobile Phase Baseline->Degas_Mobile_Phase Clean_Flow_Cell Clean Detector Flow Cell Baseline->Clean_Flow_Cell Check_Solvents Use High-Purity Solvents Baseline->Check_Solvents

References

How to address batch-to-batch variability of commercial syringin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Syringin. This guide is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability of commercial this compound (also known as Eleutheroside B).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common biological activities?

This compound is a phenylpropanoid glycoside found in various plants, most notably Siberian Ginseng (Acanthopanax senticosus).[1][2] It is researched for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and anti-diabetic properties.[1][2][3] Its mechanism of action is often linked to the modulation of key signaling pathways, such as NF-κB and PI3K/Akt.

Q2: What causes batch-to-batch variability in commercial this compound?

As a natural product, this compound's quality can be affected by several factors before it reaches your lab. Variability in the raw botanical materials, including the plant's genetics, climate, fertilization methods, and harvest time, can lead to inconsistencies.[4] Furthermore, differences in the extraction, purification, and manufacturing processes can introduce variability in purity, potency, and the profile of co-eluting impurities.[4]

Q3: What should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?

A Certificate of Analysis (CoA) is a critical document for assessing batch quality.[5] Key parameters to check include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). For research-grade this compound, a purity of ≥98% is common.

  • Identity: Confirmed by methods like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).

  • Appearance: Should be a white to off-white crystalline solid.

  • Solubility: Should match the expected solubility in relevant solvents.

  • Residual Solvents: Should be below specified limits.

Q4: How should I properly store and handle this compound to ensure its stability?

To maintain its integrity, this compound should be stored under specific conditions. Long-term storage at -20°C is recommended for solid this compound, which can be stable for ≥4 years under these conditions.[6] For short-term storage, 2-8°C is acceptable.[1] Stock solutions, especially in aqueous buffers, should be made fresh.[6] If using an organic solvent like DMSO, prepare aliquots and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: My experimental results with a new batch of this compound are not consistent with my previous data. What should I do first?

When encountering inconsistent results, the first step is to systematically investigate the compound itself before re-running complex biological assays. The logical workflow is to confirm the identity and purity of the new batch and compare it to a previous, well-performing batch if possible.

Below is a troubleshooting workflow to guide your investigation.

G cluster_start cluster_qc Step 1: Compound Verification cluster_analysis Step 2: Analysis of Findings cluster_conclusion Step 3: Conclusion & Action start Inconsistent Experimental Results (e.g., lower potency, different phenotype) check_coa Review Certificate of Analysis (CoA) for both new and old batches. Are purity specs different? start->check_coa run_hplc Perform in-house HPLC analysis on new and old batches. check_coa->run_hplc compare_hplc Compare chromatograms. - Purity (%)? - Retention time shift? - New impurity peaks? run_hplc->compare_hplc purity_diff Purity Different? compare_hplc->purity_diff impurity_diff Impurities Different? purity_diff->impurity_diff No bad_batch Conclusion: New batch is impure or degraded. Action: Contact supplier, acquire new batch, or re-purify. purity_diff->bad_batch Yes impurity_diff->bad_batch Yes good_batch Conclusion: Batch variability is unlikely the root cause. impurity_diff->good_batch No troubleshoot_exp Action: Troubleshoot experimental parameters (cell passage, reagents, protocol drift). good_batch->troubleshoot_exp

Caption: Troubleshooting workflow for experimental variability.

Q2: I suspect my this compound has degraded. What are the common signs and how can I test for it?

Degradation can result from improper storage (e.g., exposure to light, high temperatures, or moisture) or instability in solution.[7] Signs of degradation can include a change in physical appearance (e.g., color change from white to yellow/brown) or, more subtly, a loss of potency in assays.

To test for degradation, you can perform a "forced degradation" or stress study on a small sample.[8][9] This involves exposing the compound to harsh conditions (e.g., acid, base, heat, UV light) and analyzing the results by HPLC.[8][9] The appearance of new peaks or a reduction in the main this compound peak area in your chromatogram compared to a control sample indicates degradation.[8]

Q3: My this compound purity by HPLC is lower than specified on the CoA. What could be the cause?

If your in-house HPLC analysis shows lower purity, consider these possibilities:

  • Compound Handling: The compound may have adsorbed moisture after opening, artificially lowering its purity by weight. Always handle hygroscopic compounds in a controlled environment (e.g., a glove box or desiccator).

  • Degradation: The compound may have degraded after delivery due to improper storage. Ensure it was stored at -20°C immediately upon receipt.[6]

  • Analytical Method Differences: Your HPLC method (e.g., column, mobile phase, detection wavelength) may differ from the supplier's, leading to different results. Refer to our validated protocol below for a reliable method.

  • Supplier Discrepancy: It is possible the batch does not meet the specifications. If you have ruled out the other factors, contact the supplier with your data.[7]

Q4: Can impurities in a this compound batch affect my experimental outcome?

Yes, absolutely. Even small amounts of impurities can have significant biological effects. An impurity could be inactive, reducing the effective concentration of your this compound. Alternatively, an impurity could be biologically active itself, potentially leading to off-target effects, synergistic effects, or even antagonism of the desired this compound activity. This is a primary reason why confirming purity via HPLC is a crucial first step in troubleshooting.[7][10]

Data Presentation

Table 1: this compound Physicochemical and Storage Information
PropertyValue
Molecular Formula C₁₇H₂₄O₉
Molecular Weight 372.4 g/mol
Appearance Crystalline solid
Purity (Typical) ≥98% (by HPLC)
UV max 221, 266 nm
Solubility DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~1 mg/mL
Storage (Solid) Long-term: -20°C (≥ 4 years)Short-term: 2-8°C
Storage (Solution) DMSO/DMF: -80°C (≤ 6 months, aliquoted)Aqueous Buffer: Prepare fresh, do not store >1 day

Data compiled from multiple sources.[1][6][11]

Table 2: Example Certificate of Analysis (CoA) for High-Purity this compound
TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity Conforms to reference spectrumConforms¹H-NMR / MS
Purity (by HPLC) ≥ 98.0%99.2%HPLC-UV
Water Content ≤ 1.0%0.3%Karl Fischer
Residual Solvents Meets USP <467> limitsConformsGC-MS

Experimental Protocols

Protocol 1: Incoming Quality Control (QC) Workflow for a New this compound Batch

It is critical to establish a standardized QC procedure for every new lot of this compound to ensure data reproducibility.

G cluster_receive Step 1: Receipt & Documentation cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Analytical Verification cluster_decision Step 4: Decision cluster_release Step 5: Release or Reject receive Receive New Batch of this compound log Log Batch Number, Supplier, Date, and CoA Details receive->log store Store Immediately at -20°C log->store weigh Carefully Weigh Aliquot for QC Testing store->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol for HPLC) to Known Concentration (e.g., 1 mg/mL) weigh->dissolve hplc Perform HPLC-UV Analysis (See Protocol 2) dissolve->hplc compare Compare Purity & Profile to CoA and Previous 'Good' Batch hplc->compare decision Meets Specs? compare->decision release Release Batch for Experimental Use decision->release Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Quality control workflow for new this compound batches.
Protocol 2: Detailed HPLC-UV Method for Purity Assessment

This protocol provides a robust method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • This compound batch for testing

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid, TFA)

  • 0.22 µm syringe filters

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, then hold for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV Diode Array Detector (DAD) at 266 nm

Method parameters compiled from multiple sources.[11][12]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Create a calibration curve by serially diluting the stock solution with methanol to concentrations ranging from 5 to 200 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound test batch and dissolve in 10 mL of methanol.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the sample solution.

  • Calculate the purity of the test batch by comparing its peak area to the calibration curve. Purity is typically reported as area percent (area of this compound peak / total area of all peaks x 100).

Signaling Pathway Visualization

Variability in this compound activity is often observed through its effects on cellular signaling. This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. An impure or degraded batch may fail to produce this inhibition, leading to inconsistent results in inflammation-related assays.

G cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex p65/p50 (NF-κB) IkB->NFkB_complex Inhibitory Binding NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Syringin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with syringin in cellular models. The information is designed to help mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected results that may arise during experiments with this compound.

1. Question: I'm observing significant cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How can I determine the appropriate concentration range for my cell line?

Answer:

This compound's cytotoxic effects can vary significantly between different cell lines. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cellular model.

Data Presentation: this compound Cytotoxicity (IC50) in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer and non-cancer cell lines, providing a reference for determining your experimental concentrations.

Cell LineCell TypeIncubation TimeIC50 (µM)Reference
MCF-7Human Breast Cancer24 hours32.11[1]
MCF-7Human Breast Cancer48 hours21.35[1]
HDFnHuman Dermal Fibroblasts (Normal)24 & 48 hours>100[1]
H9c2Rat CardiomyoblastsNot specifiedProtective at 1, 3, and 10 µM against H2O2-induced damage[2]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Before your main experiment, treat your cells with a wide range of this compound concentrations (e.g., 0.1 µM to 200 µM) for 24, 48, and 72 hours.

  • Assess Cell Viability: Use a standard cell viability assay, such as the MTT or CCK-8 assay, to determine the IC50 value in your specific cell line.

  • Select a Sub-toxic Concentration: For studying pharmacological effects, choose a concentration well below the IC50 value to minimize general cytotoxicity. Based on available data, a starting range of 1-20 µM is often effective for observing bioactivity without significant cell death in many cell lines.

2. Question: I am studying the effect of this compound on the NF-κB pathway, but I'm concerned about potential confounding effects from other signaling pathways. How can I mitigate these off-target effects?

Answer:

This compound is known to modulate multiple signaling pathways, including SIRT1 and AMPK, which can crosstalk with the NF-κB pathway.[3] This can lead to indirect effects on your target of interest.

Mandatory Visualization: this compound's Influence on Interconnected Signaling Pathways

This compound This compound NFkB NF-κB This compound->NFkB Inhibits SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates Inflammation Inflammation NFkB->Inflammation Promotes SIRT1->NFkB Inhibits (Deacetylation) CellSurvival Cell Survival SIRT1->CellSurvival Promotes AMPK->NFkB Inhibits AMPK->SIRT1 Activates Metabolism Metabolism AMPK->Metabolism Regulates cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Sample Collection & Preparation cluster_2 Phase 3: Western Blot Analysis cluster_3 Phase 4: Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Control Groups Control Groups Control Groups->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization Densitometry->Normalization Statistical Analysis Statistical Analysis Normalization->Statistical Analysis

References

Technical Support Center: Syringin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis, extraction, and purification of syringin.

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis and purification, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low overall yield in chemical synthesis Incomplete reaction in key steps like the Doebner-Knoevenagel condensation or palladium-catalyzed C(O)-C bond activation.1. Verify the purity of starting materials (e.g., syringaldehyde, malonic acid).2. Optimize reaction conditions (temperature, time, catalyst loading).3. Monitor reaction progress using TLC or HPLC to ensure completion.4. Ensure anhydrous conditions if required by the specific reaction step.
Difficulty in purifying extracted this compound Co-extraction of structurally similar compounds or impurities.1. Optimize the extraction solvent system. Ethanol reflux extraction is common, but the concentration may need adjustment.[1][2]2. Employ multi-step purification. Consider a sequence of silica gel column chromatography followed by macroporous resin chromatography for enhanced purity.[1][2][3]3. For high-purity requirements, preparative high-speed counter-current chromatography can be effective.[1][2]
Low this compound production in plant cell cultures Suboptimal culture conditions or insufficient precursor supply.1. Optimize bioreactor parameters such as aeration rate and inoculation size.[4]2. Enhance the metabolic flow through the phenylpropanoid pathway by overexpressing key genes like F5H and transcriptional activators like MYB58.[5]3. Consider elicitation with agents like methyl jasmonate to stimulate this compound biosynthesis.[6]
This compound degradation during workup or storage Instability due to pH, temperature, or enzymatic activity.1. Avoid strongly acidic or basic conditions during workup.[7]2. Store purified this compound in a cool, dark, and dry place. For long-term storage, -20°C or -80°C is recommended.[8]3. Be aware of potential degradation by intestinal enzymes if working with biological matrices.[1]
Inconsistent particle size and polymorphism after crystallization Uncontrolled crystallization process.1. Develop a consistent crystallization protocol with controlled cooling rates and solvent systems.2. Characterize the resulting polymorphs to ensure consistency between batches, as this can affect bioavailability.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical overall yields for the chemical synthesis of this compound?

A1: Recent multi-step chemical syntheses have reported overall yields in the range of 54% to 58%. For instance, a five-step synthesis utilizing a Doebner-Knoevenagel condensation as a key step achieved a 54% yield.[1][2] Another five-step synthesis involving palladium-catalyzed C(O)-C bond activation reported a 58% overall yield.[1][10]

Q2: What is a reliable method for extracting this compound from plant material?

A2: A common and effective laboratory method is ethanol reflux extraction.[1][2] Optimal conditions may involve using 75% ethanol for about 1.5 hours. Subsequent purification often involves partitioning with solvents like petroleum ether, chloroform, and ethyl acetate, followed by silica gel column chromatography.[1][2] For industrial-scale applications, methods using macroporous resin chromatography have been developed for their cost-effectiveness and simplicity.[2][3]

Q3: What purity levels can be expected from common purification techniques?

A3: With optimized extraction and purification protocols, high purity levels can be achieved. For example, ethanol reflux extraction followed by silica gel column chromatography has yielded this compound with a purity of 95.19%.[1][2] Preparative high-speed counter-current chromatography has been used to obtain this compound with over 96% purity as confirmed by HPLC analysis.[1][2]

Q4: How can this compound production be enhanced in biotechnological systems?

A4: In plant-based systems like Arabidopsis thaliana, this compound accumulation can be significantly increased through metabolic engineering. One successful approach involves the overexpression of key enzymes in the phenylpropanoid pathway, such as ferulate 5-hydroxylase (F5H), and a lignin biosynthesis transcriptional activator (MYB58), in combination with an efficient glucosyltransferase like UGT72E3/2. This strategy has been shown to increase this compound levels by up to 56-fold compared to wild-type plants.[5] In plant cell cultures, optimizing bioreactor conditions and using elicitors can also boost production.[4][6]

Q5: What are the key considerations for scaling up this compound synthesis from the lab to an industrial scale?

A5: Scaling up presents several challenges, including:

  • Process Robustness: Reactions that work well at the lab scale may not be as efficient or may produce different impurity profiles at a larger scale.[9]

  • Purification Method: Methods like silica gel chromatography may not be cost-effective for large quantities. Macroporous resin chromatography is often a more suitable alternative for industrial production.[3][11]

  • Safety: Reagent handling and reaction exotherms need to be carefully managed at scale.

  • Consistency: Ensuring batch-to-batch consistency in yield, purity, and polymorphic form is critical for pharmaceutical applications.[9]

Quantitative Data Summary

Table 1: Comparison of Chemical Synthesis Yields

Starting Material Key Reaction Step Number of Steps Overall Yield (%) Reference
SyringaldehydeDoebner-Knoevenagel condensation554Dong et al., 2021[1][2]
Commercially available materialsPalladium-catalyzed C(O)-C bond activation558Wang et al., 2023[1][10]

Table 2: this compound Production in Saussurea medusa Cell Cultures

Culture System Maximum Biomass (g/dm³) This compound Content (mg/g) This compound Production (mg/dm³) This compound Productivity (mg/dm³/d) Reference
Internal Loop Airlift Bioreactor (ILABSDT)11.717.7206.612.41Xu et al., 2007[4]

Experimental Protocols

Protocol 1: Ethanol Reflux Extraction and Preliminary Purification of this compound

This protocol is based on the method described by He (2022) for extracting this compound from Acanthopanax senticosus.[1][2]

  • Preparation: Dry and crush the plant material to a fine powder.

  • Extraction:

    • Place the powdered material in a round-bottom flask.

    • Add 75% ethanol to the flask.

    • Perform reflux extraction for 1.5 hours.

    • Allow the mixture to cool and then filter to separate the extract from the solid residue.

  • Solvent Partitioning:

    • Concentrate the ethanol extract under reduced pressure.

    • Sequentially partition the concentrated extract with petroleum ether, chloroform, and ethyl acetate to remove impurities.

  • Chromatography:

    • Concentrate the final ethyl acetate fraction.

    • Apply the concentrated extract to a silica gel column.

    • Elute the column with an appropriate solvent gradient to isolate the this compound-containing fractions.

  • Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine the pure fractions and evaporate the solvent.

    • Confirm the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Macroporous Resin Chromatography for this compound Purification

This protocol is a generalized procedure based on methods for purifying natural products, including this compound.[3][11][12]

  • Resin Preparation: Pre-treat the macroporous resin (e.g., HPD100C) by soaking it in ethanol and then washing thoroughly with deionized water until no ethanol remains.

  • Sample Loading:

    • Dissolve the crude this compound extract in water.

    • Pass the solution through the packed resin column at a controlled flow rate (e.g., 2 bed volumes per hour).

  • Washing:

    • Wash the column with deionized water to remove unbound impurities like sugars and salts.

  • Elution:

    • Elute the bound compounds using a stepwise gradient of ethanol-water solutions (e.g., 10%, 40%, 60% ethanol).

    • Collect the eluates in fractions. This compound typically elutes at moderate ethanol concentrations.

  • Concentration and Drying:

    • Combine the this compound-rich fractions, identified by HPLC analysis.

    • Concentrate the solution under reduced pressure.

    • Obtain the final product by crystallization or spray drying.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant Plant Material extract Ethanol Reflux Extraction (75% EtOH) plant->extract partition Solvent Partitioning extract->partition Crude Extract silica Silica Gel Chromatography partition->silica Enriched Fraction resin Macroporous Resin Chromatography silica->resin Partially Purified hplc HPLC Analysis (Purity >95%) silica->hplc Purified this compound resin->hplc Purified this compound This compound High-Purity This compound hplc->this compound

Caption: Workflow for this compound Extraction and Purification.

biosynthesis_pathway L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic Cinnamic Acid C4H C4H Cinnamic->C4H p_Coumaric p-Coumaric Acid HCT 4CL, HCT p_Coumaric->HCT Ferulic Ferulic Acid F5H F5H, COMT Ferulic->F5H Sinapic Sinapic Acid CCR_CAD CCR, CAD Sinapic->CCR_CAD Sinapyl_Alc Sinapyl Alcohol UGT UGT72E Sinapyl_Alc->UGT This compound This compound PAL->Cinnamic C4H->p_Coumaric HCT->Ferulic F5H->Sinapic CCR_CAD->Sinapyl_Alc UGT->this compound

Caption: Simplified Phenylpropanoid Biosynthesis Pathway of this compound.

signaling_pathway cluster_AMPK Adipogenesis Regulation cluster_NFkB Anti-inflammatory Effect This compound This compound AMPK AMPK This compound->AMPK PPARg PPARγ This compound->PPARg down-regulates TLR4 TLR4 This compound->TLR4 ACC ACC AMPK->ACC Lipid Lipid Accumulation PPARg->Lipid NFkB NF-κB TLR4->NFkB Inflammation Inflammatory Cytokines NFkB->Inflammation

Caption: Key Signaling Pathways Modulated by this compound.

References

Technical Support Center: Interpreting Unexpected Results in Syringin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with syringin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, a phenylpropanoid glycoside, is a bioactive compound found in various plants.[1][2] It is known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, immunomodulatory, neuroprotective, and anti-diabetic properties.[1][2] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, PI3K/AKT, and SIRT1.

Q2: I'm seeing an unexpectedly high cell viability in my MTT assay at high concentrations of this compound. Is this a real effect?

A2: Not necessarily. This is a common artifact observed with compounds that have redox properties. This compound, as a phenolic compound, can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal that can be misinterpreted as increased cell viability.[1] It is crucial to include a cell-free control with this compound and the MTT reagent to assess for any direct chemical reduction.

Q3: My results show that this compound has both antioxidant and pro-oxidant (anti-cancer) effects. How is this possible?

A3: This apparent contradiction is an example of a biphasic dose-response, also known as hormesis.[3][4] At low concentrations, this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. However, at higher concentrations, it can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress, cell cycle arrest, and apoptosis. This dual activity is a known phenomenon for many phytochemicals.

Q4: I'm observing inconsistent results in my anti-inflammatory assays with this compound. What could be the cause?

A4: Inconsistent results in anti-inflammatory assays can stem from several factors. One key consideration is the dose-dependent effect of this compound. For instance, while this compound generally shows anti-inflammatory properties by inhibiting factors like TNF-α, high concentrations may not inhibit nitric oxide (NO) or CD4+ T cell proliferation.[5] Additionally, the specific inflammatory stimulus used (e.g., LPS, TNF-α) and the cell type can influence the outcome. Ensure consistent experimental conditions and consider a wide range of this compound concentrations to map the dose-response curve accurately.

Troubleshooting Guides

Troubleshooting Unexpected MTT Assay Results
Observed Issue Potential Cause Troubleshooting Steps
Increased absorbance (higher viability) at high this compound concentrations. Direct reduction of MTT reagent by this compound due to its redox properties.1. Cell-Free Control: Run a control plate with media, this compound (at all tested concentrations), and MTT reagent, but without cells. Subtract the absorbance of these wells from your experimental wells. 2. Alternative Viability Assays: Use assays that are less susceptible to chemical interference, such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP), neutral red uptake assay (measures lysosomal integrity), or LDH cytotoxicity assay (measures membrane damage).
High background absorbance in control wells. Contamination of media or reagents; inherent reducing capacity of the media.1. Check for Contamination: Ensure all reagents and cell cultures are free from microbial contamination. 2. Use Phenol Red-Free Media: Phenol red can sometimes interfere with colorimetric assays.
Inconsistent readings across replicate wells. Uneven cell seeding, incomplete formazan crystal dissolution, or edge effects.1. Ensure Single-Cell Suspension: Properly resuspend cells before seeding to ensure a uniform cell number in each well. 2. Complete Solubilization: After MTT incubation, ensure formazan crystals are fully dissolved by vigorous pipetting or using a plate shaker. 3. Avoid Edge Effects: Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation.
Troubleshooting Inconsistent Antioxidant Assay Results (DPPH & ABTS)
Observed Issue Potential Cause Troubleshooting Steps
Low or no antioxidant activity detected. Inappropriate solvent for this compound; incorrect assay pH; insufficient incubation time.1. Solvent Selection: this compound is soluble in hot water, ethanol, and methanol.[1][2] Ensure your solvent is compatible with both this compound and the assay. 2. pH Optimization: The antioxidant activity of phenolic compounds can be pH-dependent. Ensure the buffer pH is appropriate for the assay (e.g., pH 7.4 for ABTS). 3. Incubation Time: Ensure sufficient incubation time for the reaction between this compound and the radical (e.g., 30 minutes for DPPH).[6]
High variability between replicates. Pipetting errors; light sensitivity of reagents; unstable radical solution.1. Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Protect from Light: Both DPPH and ABTS radical solutions are light-sensitive.[6][7] Prepare and store them in the dark. 3. Fresh Reagents: Prepare fresh radical solutions for each experiment.
Unexpected color changes. Interference from other components in the sample (if using an extract).1. Sample Blank: Run a control with your sample and the solvent (without the radical) to account for any intrinsic color of your sample.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include untreated control wells and a vehicle control (if using a solvent like DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

DPPH Radical Scavenging Assay

This protocol provides a general framework for assessing the antioxidant capacity of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions from this stock.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of your this compound dilutions.

    • Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS Radical Cation Decolorization Assay

This protocol is another common method for evaluating antioxidant activity.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[7][8][9]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add a small volume of your this compound sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

  • Incubation: Incubate at room temperature for a specified time (e.g., 6 minutes).[8]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay.

Quantitative Data

This compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MCF-7Breast Cancer32.1124[10]
MCF-7Breast Cancer21.3548[10]
HDFnNormal Dermal Fibroblasts>10024 and 48[10]

Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing this compound's Bioactivity

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis This compound This compound Stock (Solubilize in appropriate solvent) Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) This compound->Viability AntiInflammatory Anti-inflammatory Assay (e.g., ELISA for TNF-α, IL-6) This compound->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) This compound->Antioxidant Anticancer Anti-cancer Assays (e.g., Apoptosis, Cell Cycle) This compound->Anticancer Cells Cell Culture (Select appropriate cell line) Cells->Viability Cells->AntiInflammatory Cells->Anticancer DoseResponse Dose-Response Curve (Calculate IC50/EC50) Viability->DoseResponse AntiInflammatory->DoseResponse Antioxidant->DoseResponse Anticancer->DoseResponse Mechanism Mechanism of Action (Western Blot, qPCR for signaling proteins) DoseResponse->Mechanism

General experimental workflow for this compound bioassays.
Simplified Signaling Pathway of this compound's Anti-Inflammatory and Antioxidant Effects

syringin_pathway cluster_inflammation Inflammatory Response cluster_antioxidant Antioxidant Response This compound This compound IKK IKK This compound->IKK Inhibits SIRT1 SIRT1 This compound->SIRT1 Activates Nrf2 Nrf2 This compound->Nrf2 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Induces Transcription SIRT1->NFkB Deacetylates (Inhibits) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription

This compound's modulation of key signaling pathways.
Crosstalk Between PI3K/AKT, NF-κB, and SIRT1 Pathways Modulated by this compound

pathway_crosstalk cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_sirt1 SIRT1 Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates IKK IKK This compound->IKK Inhibits SIRT1 SIRT1 This compound->SIRT1 Activates AKT AKT PI3K->AKT Activates AKT->IKK Activates NFkB NF-κB (p65) IKK->NFkB Activates Inflammation Inflammation NFkB->Inflammation NFkB->SIRT1 Inhibits (via miR-34a) SIRT1->NFkB Deacetylates (Inhibits) Cell_Survival Cell Survival & Metabolism SIRT1->Cell_Survival

References

Validation & Comparative

Syringin vs. Other Phenylpropanoid Glycosides: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of syringin and other prominent phenylpropanoid glycosides, including eleutheroside E, rosarin, and salidroside. The information is compiled from various experimental studies to aid in research and drug development.

Overview of Phenylpropanoid Glycosides

Phenylpropanoid glycosides are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom.[1] They are characterized by a phenylpropanoid aglycone linked to a sugar moiety. These compounds have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2][3][4] This guide focuses on comparing the bioactivity of this compound with other notable phenylpropanoid glycosides.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and other selected phenylpropanoid glycosides. It is important to note that the IC50 values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 (µM)Source
This compound8-28[5]
Eleutheroside E142.1[6]
Rhodionin (a glycoside from Rhodiola sachalinensis)19.49 ± 0.21[7][8]
Rhodiosin (a glycoside from Rhodiola sachalinensis)27.77 ± 0.61[7][8]
L-Ascorbic Acid (Positive Control)32.89 ± 0.70[7][8]
Table 2: Anti-inflammatory Activity (Nitric Oxide Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages)
CompoundIC50 (µM)Source
This compoundAttenuates NO production[9]
Kaempferol (from Rhodiola sachalinensis)21.34 ± 2.52[7][8]
L-NMMA (Positive Control)8.57 ± 2.76[7][8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method to determine the antioxidant capacity of a compound.[10]

  • Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[11]

  • Procedure:

    • A stock solution of DPPH (e.g., 100 µM) is prepared in methanol.

    • Test compounds are prepared in a series of concentrations.

    • An aliquot of the test compound solution is mixed with the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the compound concentration.[10]

Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay assesses the potential of a compound to inhibit the inflammatory response in immune cells.[1]

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a compound is determined by its ability to inhibit the production of these mediators.[12]

  • Procedure:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours) to induce an inflammatory response.

    • The amount of NO produced in the cell culture supernatant is measured using the Griess reagent.

    • Cell viability is assessed using methods like the MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

    • The IC50 value for the inhibition of NO production is calculated from the dose-response curve.

Signaling Pathways

The bioactivities of this compound and other phenylpropanoid glycosides are mediated through various signaling pathways. The diagrams below illustrate some of the key pathways involved.

Syringin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits SIRT1 SIRT1 This compound->SIRT1 Activates NF_kB_Inhibitor IκBα TLR4->NF_kB_Inhibitor Leads to Degradation NF_kB NF-κB NF_kB_Inhibitor->NF_kB Inhibits NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_n->Inflammatory_Genes Induces Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces

Caption: this compound's Anti-inflammatory and Antioxidant Signaling Pathways.[13]

Salidroside_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Salidroside Salidroside PI3K PI3K Salidroside->PI3K Inhibits AMPK AMPK Salidroside->AMPK Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes AMPK->mTOR Inhibits

Caption: Salidroside's Influence on PI3K/Akt/mTOR and AMPK Pathways.[3][14][15]

EleutherosideE_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EleutherosideE Eleutheroside E MAPK MAPK (p38, JNK, ERK) EleutherosideE->MAPK Inhibits NF_kB_Inhibitor IκBα MAPK->NF_kB_Inhibitor Leads to Degradation NF_kB NF-κB NF_kB_Inhibitor->NF_kB Inhibits NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_n->Inflammatory_Genes Induces

Caption: Eleutheroside E's Modulation of the MAPK/NF-κB Signaling Pathway.[16]

Conclusion

This compound and other phenylpropanoid glycosides exhibit a wide range of promising bioactivities. While direct comparative studies are limited, the available data suggest that all these compounds are potent antioxidant and anti-inflammatory agents. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The choice of a specific phenylpropanoid glycoside for further research or drug development may depend on the desired therapeutic target and the specific cellular context. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these valuable natural compounds.

References

Syringin: A Comparative Analysis of its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of syringin, a naturally occurring phenylpropanoid glycoside. Its performance is evaluated against other well-established anti-inflammatory agents, supported by experimental data from in vitro and in vivo studies. This document details the underlying mechanisms of action, experimental protocols, and quantitative comparisons to serve as a valuable resource for researchers in the field of inflammation and drug discovery.

Executive Summary

This compound has demonstrated significant anti-inflammatory potential through its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. This guide synthesizes available data to compare its efficacy with common anti-inflammatory drugs, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the corticosteroid dexamethasone, the natural flavonoid quercetin, and the selective COX-2 inhibitor celecoxib. While direct head-to-head comparative studies are limited, this analysis pieces together evidence from various studies to provide a cohesive overview of this compound's standing as a potential therapeutic agent.

Comparative Performance of this compound

This compound exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Its mechanism of action primarily involves the modulation of the NF-κB and MAPK signaling pathways.

In Vitro Studies: Inhibition of Inflammatory Mediators

In vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are instrumental in elucidating the anti-inflammatory potential of various compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Comparators

CompoundModel SystemTargetIC50 / InhibitionReference
This compound LPS-stimulated RAW 264.7 cellsNO ProductionNot explicitly stated, but dose-dependent reduction observed.[1]
LPS-stimulated RAW 264.7 cellsTNF-α, IL-6, IL-1βDose-dependent reduction in cytokine levels.[2]
Indomethacin LPS-stimulated RAW 264.7 cellsPGE2 ProductionIC50: 2.8 µM[3]
LPS-stimulated RAW 264.7 cellsNO ProductionIC50: 56.8 µM[3]
Quercetin LPS-stimulated RAW 264.7 cellsTNF-α ReleaseIC50: 4.14 µM[3]
Celecoxib Chorionic Allantoic Membrane AssayAngiogenesisComparable to this compound at 200 µM.[2]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

In Vivo Studies: Attenuation of Acute Inflammation

The carrageenan-induced paw edema model in rodents is a classic assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosagePaw Edema Inhibition (%)Reference
This compound RatNot specified in available direct comparative studies.Data not available in direct comparison with indomethacin.
Indomethacin Rat10 mg/kg~54% (at 2, 3, and 4 hours)[4]
Dexamethasone MouseDose-dependentDose-dependent reduction in both phases of edema.[5]

Mechanistic Insights: Key Signaling Pathways

This compound's anti-inflammatory effects are primarily attributed to its interference with major inflammatory signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6]

NF_kappa_B_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_IkappaB_NFkappaB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (p50/p65) (in Nucleus) NFkappaB->NFkappaB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_nucleus->Pro_inflammatory_genes Induces Transcription This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB pathway by targeting the IKK complex.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another critical regulator of inflammation. This compound has been observed to suppress the phosphorylation of these key kinases in response to inflammatory stimuli, thereby downregulating the expression of inflammatory mediators.

MAPK_Pathway This compound's Modulation of the MAPK Signaling Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Promotes This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

This compound suppresses the phosphorylation of key MAPK proteins.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the analysis of this compound's anti-inflammatory effects.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in murine macrophages.

In_Vitro_Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_setup Cell Culture and Treatment cluster_analysis Analysis A 1. Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in a 96-well plate) B 2. Incubate for 24 hours A->B C 3. Pre-treat with this compound (various concentrations) for 1-2 hours B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6a. Collect supernatant for NO measurement (Griess Assay) E->F G 6b. Collect supernatant for cytokine measurement (ELISA for TNF-α, IL-6, IL-1β) E->G H 6c. Lyse cells for Western Blot analysis (p-IκBα, p-p65, p-MAPKs) E->H

Experimental workflow for assessing this compound's in vitro effects.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Antibodies for Western blotting (e.g., anti-p-IκBα, anti-p-p65, anti-p-p38, anti-p-ERK, anti-p-JNK)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours for NO and cytokines, shorter times for signaling protein phosphorylation).

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method to evaluate the acute anti-inflammatory activity of this compound in an animal model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., control, this compound-treated, indomethacin-treated).

  • Drug Administration: Administer this compound (at various doses) or indomethacin (e.g., 10 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

This compound demonstrates notable anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators. While direct quantitative comparisons with other anti-inflammatory agents are not extensively available in the current literature, the existing evidence suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. Its ability to target multiple components of the inflammatory cascade, including the NF-κB and MAPK pathways, underscores its potential for broad-spectrum anti-inflammatory activity. Further head-to-head comparative studies are warranted to precisely delineate its efficacy relative to existing anti-inflammatory drugs.

References

A Comparative Guide to the Neuroprotective Effects of Syringin in Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of syringin's neuroprotective efficacy against other natural compounds in preclinical models of neurodegeneration. It is intended for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental protocols, and visual summaries of molecular pathways to support further investigation into this compound as a potential therapeutic agent.

Overview of this compound's Neuroprotective Activity

This compound (Eleutheroside B) is a phenylpropanoid glycoside found in several plants, notably Eleutherococcus senticosus (Siberian ginseng). Emerging research has highlighted its potential in mitigating neuronal damage across various models of neurodegenerative conditions, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic properties. Studies demonstrate its efficacy in models of ischemic stroke and Alzheimer's disease, where it modulates key signaling pathways to reduce neuroinflammation and cell death.[1][2][3]

Comparative Efficacy of Neuroprotective Agents

To validate the neuroprotective potential of this compound, its performance must be compared with other agents under similar experimental conditions. This section presents quantitative data comparing this compound with other natural compounds, such as Piperine and Quercetin, in relevant models of neurodegeneration.

Table 1: this compound vs. Alternatives in Ischemic Stroke Models (MCAO)

Compound Model Dosage Key Outcome Measures Reference
This compound Rat MCAO 10, 25, 50 mg/kg Neurological deficit score Infarct volume Cerebral water content TNF-α, IL-1β, IL-6, NF-κB IL-10 [1][4][5]

| Quercetin | Rat MCAO | 10, 20 mg/kg | Neurological deficit score Infarct volume Oxidative stress markers (MDA) Antioxidant enzymes (SOD, GPx) |[6] |

Table 2: this compound vs. Alternatives in Alzheimer's Disease Models

Compound Model Dosage / Conc. Key Outcome Measures Reference
This compound APP/PS1 Mice 20, 60 mg/kg Escape latency (Morris Water Maze) NLRP3, ASC, Caspase-1 levels Neuroinflammation [7]
This compound Aβ₂₅₋₃₅-treated SK-N-SH cells Varies Cell viability Apoptosis rate BID expression miR-124-3p expression [2]

| Piperine | Animal model of AD | Varies | Lipid peroxidation Antioxidant levels Neuronal inflammation and apoptosis |[8] |

Table 3: Comparison with Agents in Parkinson's Disease Models

Compound Model Dosage Key Outcome Measures Reference
Piperine 6-OHDA-induced Rat Model Varies TNF-α, IL-1β levels Apoptotic markers [8]
Quercetin MPTP-induced Mouse Model Varies Protection of dopaminergic neurons Improved motor defects [6]

| Ginsenoside Rg1 | Various PD Models | Varies | Apoptosis Oxidative stress Neuroinflammation |[9] |

Note: Direct comparative studies between this compound and these alternatives in a single experiment are limited. Data is compiled from separate studies using similar, well-established models.

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting multiple signaling cascades involved in inflammation, apoptosis, and oxidative stress.

In models of cerebral ischemia, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) pathway.[5][10][11] By downregulating TLR4 and its downstream adapter protein MyD88, this compound effectively suppresses the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]

Syringin_TLR4_Pathway This compound's Inhibition of TLR4 Signaling in Ischemia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_IKB NF-κB/IκB Complex MyD88->NFkB_IKB Activates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IKB IκB NFkB_IKB->NFkB Releases Inflammation Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB_n->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->MyD88 Inhibits This compound->NFkB Inhibits

This compound inhibits the TLR4/MyD88/NF-κB pathway.

Another identified mechanism involves the FOXO3a/NF-κB pathway. This compound promotes the phosphorylation of FOXO3a, leading to its retention in the cytoplasm where it can interact with and inhibit the nuclear translocation of NF-κB, thereby reducing the inflammatory response.[4]

Syringin_FOXO3a_Pathway This compound's Modulation of FOXO3a/NF-κB Pathway This compound This compound FOXO3a_p p-FOXO3a (Cytoplasmic) This compound->FOXO3a_p FOXO3a FOXO3a This compound->FOXO3a Promotes Phosphorylation Interaction FOXO3a-NF-κB Interaction FOXO3a_p->Interaction NFkB NF-κB NFkB->Interaction Translocation NF-κB Nuclear Translocation Interaction->Translocation Inflammation Neuroinflammation Translocation->Inflammation

This compound promotes FOXO3a/NF-κB interaction.

In Alzheimer's models, this compound has been found to suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in AD pathology.[7] It also protects against Aβ-induced neurotoxicity by upregulating miR-124-3p, which in turn downregulates the pro-apoptotic protein BID.[2]

Experimental Protocols

The data presented in this guide are derived from standardized and widely accepted preclinical models of neurodegeneration.

A. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This protocol is widely used to mimic focal cerebral ischemia in rodents.

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with isoflurane or a ketamine/xylazine mixture.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA). The external carotid artery (ECA) and internal carotid artery (ICA) are isolated. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a period of 60-120 minutes (occlusion). It is then withdrawn to allow blood flow to resume (reperfusion). Sham-operated animals undergo the same surgery without filament insertion.

  • This compound Administration: this compound (e.g., 10-50 mg/kg) is typically administered via oral gavage or intraperitoneal injection for a set number of days before and/or after the MCAO procedure.[1][5]

  • Outcome Assessment:

    • Neurological Deficit Score: Assessed 24 hours post-MCAO using a graded scale (e.g., 0-5) to evaluate motor and sensory deficits.

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.

    • Biochemical Analysis: Brain tissue and serum are collected for analysis of inflammatory cytokines (ELISA), protein expression (Western Blot), and mRNA levels (RT-qPCR).[10]

MCAO_Workflow Experimental Workflow for MCAO Model cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Analysis Animal_Prep Animal Acclimation (e.g., Wistar Rats) Treatment_Pre Pre-treatment (this compound or Vehicle) Animal_Prep->Treatment_Pre Anesthesia Anesthesia Treatment_Pre->Anesthesia MCAO_Surgery MCAO Surgery (Filament Insertion) Anesthesia->MCAO_Surgery Occlusion Occlusion Period (60-120 min) MCAO_Surgery->Occlusion Reperfusion Reperfusion (Filament Withdrawal) Occlusion->Reperfusion Neuro_Score Neurological Scoring (24h post-MCAO) Reperfusion->Neuro_Score Sacrifice Euthanasia & Tissue Collection Neuro_Score->Sacrifice Analysis Endpoint Analysis: - Infarct Volume (TTC) - ELISA / Western Blot - Histology Sacrifice->Analysis

References

Cross-validation of syringin's anticancer properties in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of syringin's anticancer properties. This report synthesizes experimental data on this compound's effects on cell proliferation, apoptosis, and cell cycle arrest across various cancer cell lines, outlining the molecular pathways involved and the protocols for key experiments.

This compound, a naturally occurring phenylpropanoid glycoside, has garnered significant attention for its diverse pharmacological activities, including its potential as a tumor-suppressing agent.[1] Found in various plants, this compound has demonstrated inhibitory effects on numerous tumors, prompting further investigation into its efficacy and mechanisms of action against different types of cancer.[1][2] This guide provides a comparative overview of this compound's anticancer properties, supported by experimental data from in vitro and in vivo studies.

Antiproliferative Effects of this compound

This compound has been shown to significantly decrease the growth of various cancer cells in a time- and dose-dependent manner. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several breast cancer cell lines. Notably, there is a significant variation in the reported IC50 values, which may be attributed to different experimental conditions, such as the specific assays used and the duration of treatment.

For instance, one study reported an IC50 of 207.9 µg/mL for MCF-7 cells and 228.8 µg/mL for MDA-MB-231 cells after 48 hours of treatment.[1] Another study found this compound to be significantly more potent against MCF-7 cells, with IC50 values of 32.11 µM at 24 hours and 21.35 µM at 48 hours.[3] It is important to note that this compound was found to be non-toxic to healthy human dermal fibroblast (HDFn) cells, with an IC50 greater than 100 µM, suggesting selective toxicity towards cancer cells.[3]

Cell LineCancer TypeIC50 ValueExposure TimeReference
MCF-7 Breast Cancer (ER+)207.9 µg/mL (~558 µM)48 hours[1]
32.11 µM24 hours[3]
21.35 µM48 hours[3]
MDA-MB-231 Breast Cancer (TNBC)228.8 µg/mL (~614 µM)48 hours[1]
HDFn Normal Fibroblasts>100 µM24 and 48 hours[3]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism behind this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis, and to halt the progression of the cell cycle.

Apoptosis: In human gastric cancer (HGC-27) cells, this compound treatment led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis.

Cell Cycle Arrest: this compound has been observed to inhibit tumor cell proliferation by arresting the cell cycle at different phases, depending on the cancer type.

  • G0/G1 Phase: In S180 tumor-bearing mice and HGC-27 gastric cancer cells, this compound induced cell cycle arrest at the G0/G1 phase.[4][5]

  • G2/M Phase: In HeLa human cervical cancer cells, this compound was found to block the cell cycle at the G2/M phase.

These findings indicate that this compound can disrupt the normal progression of the cell cycle, thereby preventing the uncontrolled division of cancer cells.

Cell LineCancer TypeEffectKey Molecular ChangesReference
HGC-27 Gastric CancerG0/G1 Arrest & ApoptosisUpregulated Bax, Downregulated Bcl-2[4]
HeLa Cervical CancerG2/M Arrest & ApoptosisNot specified
S180 (in vivo) SarcomaG0/G1 ArrestNot specified[5]

Molecular Mechanisms and Signaling Pathways

Research indicates that this compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The two primary pathways identified are the PI3K/AKT and the EGFR/RAS/RAF/MEK/ERK pathways.[2][6] Both of these cascades are crucial for cell survival, proliferation, and migration.

By inhibiting these pathways, this compound can effectively suppress tumor growth and metastasis. For example, in breast cancer cells, this compound has been shown to decrease the expression of key proteins in both the PI3K/AKT and EGFR/RAS/RAF pathways.[1][7] Furthermore, in HepG2 liver cancer cells, an extract containing this compound was found to induce apoptosis by inhibiting the activity of nuclear factor-κB (NF-κB), a critical regulator of inflammation and cell survival.[5]

This compound also shows potential in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. It has been found to suppress the activity of several enzymes that regulate angiogenesis, including TGF-βR1, HER2, EGFR, FGFR4, and MMP-2.[3]

Syringin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K_Receptor Receptor for PI3K PI3K PI3K PI3K_Receptor->PI3K This compound This compound This compound->EGFR Inhibition This compound->PI3K Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT PTGS2 PTGS2/COX-2 AKT->PTGS2 AKT->Apoptosis PTGS2->Proliferation Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture seeding Seed Cells in Plates (e.g., 96-well, 6-well) start->seeding treatment Treat with this compound (Varying Concentrations & Times) seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle analysis Data Acquisition & Analysis (Spectrophotometer / Flow Cytometer) viability->analysis apoptosis->analysis cell_cycle->analysis results Results: IC50, Apoptosis %, Cell Cycle % analysis->results end Conclusion results->end

References

A Comparative Guide to Syringin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various techniques for extracting syringin, a phenylpropanoid glycoside with significant therapeutic potential, including immunomodulatory, anti-inflammatory, and neuroprotective effects.[1]

This document outlines the experimental protocols for prominent extraction methods, presents a quantitative comparison of their efficiency, and visualizes the underlying workflows and a key signaling pathway associated with this compound's bioactivity.

Comparative Analysis of Extraction Efficiency

The selection of an appropriate extraction method is pivotal for maximizing the yield and purity of this compound from plant materials, such as Acanthopanax senticosus and Ilex rotunda.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their increased efficiency and reduced extraction times compared to conventional methods.

Extraction TechniquePlant MaterialSolventKey ParametersThis compound YieldPurityReference
Ultrasound-Assisted Extraction (UAE) Bark of Ilex rotunda Thumb65% Methanol40 kHz sonication, 30 min, 40°C9.20 mg/gNot specified[2]
Microwave-Assisted Extraction (MAE) Twigs of Syringa oblata40% Ethanol524 W, 8 min, -0.08 MPa vacuum, 1h soak5.92 ± 0.24 mg/g (syringoside)Not specified
Ethanol Reflux Extraction Acanthopanax senticosus75% Ethanol1.5 hoursNot specified95.19%[1]
Maceration Extraction (ME) Bark of Ilex rotunda Thumb65% Methanol30 min, 40°C6.22 mg/gNot specified[2]

Note: The yield for MAE is for syringoside, a related compound, as a direct this compound yield was not available in the compared study. Direct comparison is challenging due to variations in plant material and analytical methods across different studies. However, the data indicates that UAE provides a significantly higher yield than traditional maceration under the same conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing extraction processes. Below are protocols for the discussed techniques.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on the optimized conditions for extracting this compound from the bark of Ilex rotunda Thumb.[2]

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Addition: Mix 1.0 g of the powdered plant material with 20 mL of 65% methanol in an extraction vessel.

  • Ultrasonic Treatment: Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz.

  • Extraction Conditions: Maintain the temperature at 40°C and continue sonication for 30 minutes.

  • Filtration and Analysis: After extraction, filter the mixture and analyze the this compound content in the filtrate using High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) Protocol

The following protocol is adapted from a study on the extraction of syringoside and oleuropein from Syringa oblata twigs.

  • Sample Preparation: Use powdered plant material.

  • Solvent and Soaking: Add 40% ethanol at a liquid-to-solid ratio of 17 mL/g. Allow the material to soak for 1 hour to improve microwave absorption.

  • Microwave Extraction: Place the mixture in a microwave extractor. Apply a vacuum of -0.08 MPa and a microwave power of 524 W for 8 minutes.

  • Filtration and Analysis: After extraction, filter the supernatant through a 0.45 μm membrane for subsequent HPLC analysis.

Ethanol Reflux Extraction Protocol

This is a conventional method for this compound extraction.[1]

  • Sample Preparation: Place the dried, powdered plant material in a round-bottom flask.

  • Solvent Addition: Add 75% ethanol to the flask.

  • Reflux: Heat the mixture to boiling and maintain a gentle reflux for 1.5 hours.

  • Purification: After cooling, filter the extract. The crude extract can be further purified using techniques like silica gel column chromatography.

Supercritical Fluid Extraction (SFE) - General Protocol

While a specific protocol for this compound was not detailed in the initial search, a general approach for the extraction of bioactive compounds using supercritical CO₂ is as follows:

  • Sample Preparation: Load the ground plant material into the extraction vessel.

  • CO₂ Introduction: Pump liquid CO₂ into the vessel and heat it to a supercritical state (above its critical temperature and pressure).

  • Extraction: The supercritical CO₂ flows through the plant material, dissolving the this compound.

  • Separation: The pressure is reduced in a separator vessel, causing the CO₂ to return to a gaseous state and precipitate the extracted this compound.

  • Recycling: The CO₂ can be re-compressed and recycled for further extractions.

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental workflow and the biological context of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Purification 3. Purification cluster_Analysis 4. Analysis & Isolation Plant_Material Dried Plant Material Grinding Grinding/Powdering Plant_Material->Grinding UAE Ultrasound-Assisted Extraction Grinding->UAE Powdered Material MAE Microwave-Assisted Extraction Grinding->MAE Powdered Material Reflux Ethanol Reflux Extraction Grinding->Reflux Powdered Material SFE Supercritical Fluid Extraction Grinding->SFE Powdered Material Filtration Filtration UAE->Filtration Crude Extract MAE->Filtration Crude Extract Reflux->Filtration Crude Extract SFE->Filtration Crude Extract Column_Chromatography Column Chromatography (e.g., Macroporous Resin) Filtration->Column_Chromatography HPLC HPLC Analysis (Quantification & Purity) Column_Chromatography->HPLC Purified Extract Evaporation Solvent Evaporation Column_Chromatography->Evaporation Pure_this compound Pure this compound Evaporation->Pure_this compound

Caption: General experimental workflow for this compound extraction and purification.

Syringin_Anti_Inflammatory_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound Therapeutic Intervention cluster_Cellular_Response Cellular Signaling Cascade LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation Activates This compound This compound This compound->NFkB_Activation Inhibits SIRT1 SIRT1 Activation This compound->SIRT1 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Inflammatory_Cytokines Promotes Production PGC1a PGC-1α Activation SIRT1->PGC1a Activates Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Promotes

References

A Head-to-Head Comparison: Syringin vs. its Aglycone, Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacological activities of syringin and its metabolic derivative, sinapyl alcohol, reveals a consistent trend: the aglycone form, sinapyl alcohol, often exhibits more potent biological effects. This suggests that the glycosylation of sinapyl alcohol to form this compound may modulate its activity, and the in vivo conversion of this compound back to sinapyl alcohol could be a key step in its therapeutic efficacy.

This guide provides a detailed, evidence-based comparison of this compound and sinapyl alcohol across several key pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two related compounds.

Data Presentation: A Quantitative Overview

The following tables summarize the available quantitative data from various in vitro and in vivo studies, offering a direct comparison of the potency of this compound and sinapyl alcohol.

Table 1: Anti-Inflammatory Activity
ParameterCell/Animal ModelThis compoundSinapyl AlcoholReference
Inhibition of NO Production LPS-stimulated RAW 264.7 macrophagesLess PotentMore Potent[1]
Inhibition of PGE2 Production LPS-stimulated RAW 264.7 macrophagesLess PotentMore Potent[1]
Inhibition of TNF-α Production LPS-stimulated RAW 264.7 macrophagesLess PotentMore Potent[1]
Carrageenan-induced Paw Edema RatsLess EffectiveMore Effective[1]
Acetic Acid-induced Vascular Permeability MiceSlightly EffectiveSignificantly Reduced[1]
Table 2: Anti-Cancer Activity (Cytotoxicity)

| Cell Line | IC50 (µg/mL) - this compound | IC50 (µg/mL) - Sinapyl Alcohol (as 4-methoxycinnamyl alcohol) | Reference | |---|---|---|---|---| | MCF-7 (Breast Cancer) | Not specified as highly toxic | 14.24 |[2] | | HeLa (Cervical Cancer) | Not specified as highly toxic | 7.82 |[2] | | DU145 (Prostate Cancer) | Not specified as highly toxic | 22.10 |[2] |

Note: The study cited for anti-cancer activity used 4-methoxycinnamyl alcohol, a closely related derivative of sinapyl alcohol. Direct comparative IC50 values for sinapyl alcohol were not available.

Table 3: Antioxidant Activity

Direct head-to-head comparative studies providing IC50 values for the antioxidant activity (e.g., DPPH, ABTS assays) of this compound and sinapyl alcohol are limited in the currently available literature. Qualitative assessments suggest that the antioxidant activity of this compound itself may not be prominent.

Table 4: Neuroprotective Activity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Anti-Inflammatory Assays

a) Inhibition of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Tumor Necrosis Factor-alpha (TNF-α) Production in Macrophages:

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in 24-well plates and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or sinapyl alcohol for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Measure the concentration of NO in the supernatant using the Griess reagent.

    • Quantify the levels of PGE2 and TNF-α in the supernatant using commercially available ELISA kits.[1]

b) Carrageenan-Induced Paw Edema in Rats:

  • Animal Model: Male Sprague-Dawley rats.

  • Protocol:

    • Administer this compound or sinapyl alcohol orally.

    • After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[1]

Anti-Cancer Assay (MTT Assay for Cytotoxicity)
  • Cell Lines: MCF-7, HeLa, and DU145 human cancer cell lines.

  • Protocol:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or sinapyl alcohol for 48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Antioxidant Assays (General Protocols)

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compound (this compound or sinapyl alcohol).

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Protocol:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or water to obtain a specific absorbance at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound to Sinapyl Alcohol Conversion

The superior activity of sinapyl alcohol in many biological assays has led to the hypothesis that this compound may act as a prodrug, being converted to its more active aglycone form in vivo.[1]

This compound This compound Intestinal Bacteria Intestinal Bacteria This compound->Intestinal Bacteria Hydrolysis Sinapyl_Alcohol Sinapyl_Alcohol Intestinal Bacteria->Sinapyl_Alcohol Biological_Activity Biological_Activity Sinapyl_Alcohol->Biological_Activity Exerts potent effects LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates iNOS_COX2 iNOS & COX-2 Expression Macrophage->iNOS_COX2 Upregulates Sinapyl_Alcohol Sinapyl_Alcohol Sinapyl_Alcohol->iNOS_COX2 Inhibits NO_PGE2_TNFa NO, PGE2, TNF-α iNOS_COX2->NO_PGE2_TNFa Produces Inflammation Inflammation NO_PGE2_TNFa->Inflammation This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits EGFR_RAS_RAF EGFR/RAS/RAF Pathway This compound->EGFR_RAS_RAF Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Proliferation Cell_Proliferation PI3K_AKT->Cell_Proliferation Promotes EGFR_RAS_RAF->Cell_Proliferation Promotes This compound This compound FOXO3a_NFkB FOXO3a/NF-κB Pathway This compound->FOXO3a_NFkB Modulates TLR4 TLR4 Signaling This compound->TLR4 Inhibits miR34a_SIRT1 miR-34a/SIRT1/Beclin-1 Pathway This compound->miR34a_SIRT1 Activates Neuroinflammation Neuroinflammation FOXO3a_NFkB->Neuroinflammation Reduces TLR4->Neuroinflammation Promotes Autophagy Autophagy miR34a_SIRT1->Autophagy Induces Neuronal_Survival Neuronal_Survival Neuroinflammation->Neuronal_Survival Inhibits Autophagy->Neuronal_Survival Promotes

References

Validating Syringin's Molecular Targets: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the molecular targets of syringin, a naturally occurring phenylpropanoid glycoside with demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties. We focus on the use of knockout and knockdown models to provide definitive evidence for this compound's mechanism of action, supported by experimental data and detailed protocols.

Unveiling this compound's Molecular Interactions

This compound has been shown to modulate several key signaling pathways implicated in various diseases. Validating the direct targets within these pathways is crucial for its development as a therapeutic agent. Knockout and knockdown studies offer a powerful approach to confirm whether the absence of a specific protein abrogates the effects of this compound. Here, we compare findings from studies that have employed these techniques to validate the roles of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3) in mediating the therapeutic effects of this compound.

Comparative Analysis of this compound's Effects in Wild-Type vs. Knockdown/Knockout Models

The following tables summarize the quantitative data from studies investigating the effects of this compound in the presence and absence of its putative molecular targets.

Table 1: Effect of this compound on Myocardial Ischemia/Reperfusion Injury in the Presence and Absence of SIRT1

ConditionCell Viability (%)Apoptotic Rate (%)
Control100 ± 5.25.1 ± 0.8
H₂O₂ Induced Injury52 ± 4.135.2 ± 3.5
H₂O₂ + this compound85 ± 6.312.4 ± 1.9
H₂O₂ + this compound + SIRT1 shRNA60 ± 5.528.9 ± 3.1

Data adapted from studies on H9c2 cells.[1][2][3]

Table 2: Effect of this compound on Hepatic Fibrosis Markers in the Presence and Absence of SIRT3

ConditionCollagen Iα1 mRNA (fold change)α-SMA Protein (fold change)
Control1.0 ± 0.11.0 ± 0.1
TGF-β1 Induced Fibrosis4.2 ± 0.53.8 ± 0.4
TGF-β1 + this compound1.8 ± 0.21.5 ± 0.2
TGF-β1 + this compound + SIRT3 siRNA3.9 ± 0.43.5 ± 0.3

Data adapted from studies on hepatic stellate cells.[4][5][6]

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for validating its molecular targets using knockout models.

Syringin_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_inflammation Anti-inflammatory Effects cluster_cardioprotection Cardioprotective Effects cluster_antifibrotic Anti-fibrotic Effects Syringin1 This compound TLR4 TLR4 Syringin1->TLR4 NFkB NF-κB TLR4->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Syringin2 This compound SIRT1 SIRT1 Syringin2->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Syringin3 This compound SIRT3 SIRT3 Syringin3->SIRT3 P2X7R P2X7R/NLRP3 SIRT3->P2X7R Fibrosis Fibrogenesis P2X7R->Fibrosis Knockout_Validation_Workflow Experimental Workflow for Target Validation Using CRISPR-Cas9 cluster_design 1. sgRNA Design and Cloning cluster_transfection 2. Cell Line Engineering cluster_validation 3. Knockout Validation cluster_phenotypic 4. Phenotypic Assays Design_sgRNA Design sgRNAs targeting gene of interest Clone_sgRNA Clone sgRNAs into Cas9 expression vector Design_sgRNA->Clone_sgRNA Transfect Transfect cells with Cas9/sgRNA vector Select Select for transfected cells Transfect->Select Isolate Isolate single-cell clones Select->Isolate Genomic_DNA Genomic DNA Extraction Isolate->Genomic_DNA Protein_Extraction Protein Extraction Isolate->Protein_Extraction Sequencing Sanger Sequencing of target locus Genomic_DNA->Sequencing Western_Blot Western Blot for target protein Protein_Extraction->Western_Blot WT_cells Wild-Type Cells Treat_this compound Treat with this compound WT_cells->Treat_this compound KO_cells Knockout Cells KO_cells->Treat_this compound Measure_Response Measure biological response (e.g., cell viability, gene expression) Treat_this compound->Measure_Response

References

Reproducibility of Published Syringin Pharmacological Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published pharmacological studies on syringin, a naturally occurring phenylpropanoid glycoside. The objective is to offer a clear and concise overview of the experimental data and methodologies to aid in the assessment of reproducibility and to inform future research directions. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows.

Data Presentation: A Comparative Overview of this compound's Pharmacological Effects

The following tables summarize the quantitative data from various studies on the anti-cancer, neuroprotective, and anti-diabetic effects of this compound.

Table 1: Anti-Cancer Effects of this compound on Breast Cancer Cell Lines

Cell LineAssayConcentration/DoseIncubation TimeReported EffectIC50 ValueReference
MCF-7MTT0, 20, 40, 80, 160, 320 µg/mL48 hDose-dependent decrease in cell viability207.9 µg/mL[1]
MDA-MB-231MTT0, 20, 40, 80, 160, 320 µg/mL48 hDose-dependent decrease in cell viability228.8 µg/mL[1]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia

Animal ModelTreatment ProtocolAssessmentKey FindingsReference
MCAO RatsIntragastric administration (10, 25, 50 mg/kg) for 7 days before and 3 days after MCAONeurological score, brain water content, infarct volumeDose-dependent improvement in neurological score, reduced brain edema and infarct volume

Table 3: Anti-Diabetic Effects of this compound in a Rat Model

Animal ModelTreatment ProtocolAssessmentKey FindingsReference
STZ-induced Diabetic RatsOral administration (5 mg/kg/day) for 30 daysFasting blood glucose, total protein, non-protein nitrogenSignificant decrease in fasting blood glucose, normalization of protein and nitrogen levels
STZ-induced Type 2 Diabetic RatsOral administration (10, 20, 40 mg/kg/day) for 4 weeksFasting blood glucose, lipid profileDose-dependent reduction in blood glucose and improvement in lipid profile[2]

Experimental Protocols: Methodologies for Key Experiments

For a thorough assessment of reproducibility, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature.

Anti-Cancer: MTT Assay for Cell Viability
  • Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 6.0 × 10³ cells per well and allowed to adhere.[1]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 20, 40, 80, 160, and 320 µg/mL) for 24 and 48 hours.[1]

  • MTT Reagent: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Rat Model
  • Animal Model: Male Wistar rats are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced.

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a specific occlusion period (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • This compound Administration: this compound is administered intragastrically at various doses (e.g., 10, 25, and 50 mg/kg) for a specified period before and after the MCAO surgery.

  • Neurological Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a scoring system (e.g., a 0-4 or 0-5 point scale) that evaluates motor function, balance, and reflexes.

  • Infarct Volume Assessment: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.

Anti-Diabetic: Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Diabetes:

    • For Type 1 diabetes, a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer is administered.

    • For Type 2 diabetes, rats are often first fed a high-fat diet for several weeks to induce insulin resistance, followed by a lower dose of STZ (e.g., 35 mg/kg) to induce hyperglycemia.[2]

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours to 7 days after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.[2]

  • This compound Treatment: this compound is administered orally at different doses for a specified duration (e.g., 4-8 weeks).

  • Biochemical Analysis: Blood samples are collected to measure fasting blood glucose, insulin levels, and lipid profiles.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the pharmacological effects of this compound and a general experimental workflow.

Syringin_Anti_Cancer_Signaling cluster_EGFR_RAS_RAF EGFR-RAS-RAF Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation_Migration Apoptosis Apoptosis AKT->Apoptosis This compound This compound This compound->EGFR inhibits This compound->PI3K inhibits

Caption: this compound's anti-cancer mechanism in breast cancer cells.

Syringin_Neuroprotective_Signaling This compound This compound FOXO3a FOXO3a This compound->FOXO3a activates Neuronal_Protection Neuronal_Protection This compound->Neuronal_Protection NFkB NF-κB FOXO3a->NFkB inhibits nuclear translocation Inflammation Inflammation NFkB->Inflammation promotes

Caption: Neuroprotective signaling pathway of this compound.

Experimental_Workflow start Hypothesis: This compound has a pharmacological effect in_vitro In Vitro Studies (e.g., Cell Culture) start->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) start->in_vivo dose_response Dose-Response & Time-Course (e.g., MTT, Behavioral Tests) in_vitro->dose_response in_vivo->dose_response mechanism Mechanism of Action (e.g., Western Blot, PCR, Imaging) dose_response->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

Caption: General experimental workflow for this compound studies.

References

Syringin's Metabolic Fingerprint: A Comparative Guide to Induced Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of metabolic pathways modulated by syringin, a naturally occurring phenylpropanoid glycoside with demonstrated therapeutic potential. By leveraging data from untargeted comparative metabolomics studies, we provide an objective look at how this compound influences metabolic networks in different disease models, supported by experimental data and detailed protocols.

Comparative Analysis of this compound-Induced Metabolic Shifts

Recent research has utilized high-resolution metabolomics to map the systemic effects of this compound, revealing distinct mechanisms of action in viral hepatitis and type 2 diabetes models.

Hepatoprotective Effects: Countering Hepatitis B

In a study utilizing a Hepatitis B virus (HBV) transgenic mouse model, this compound demonstrated a significant hepatoprotective effect.[1][2] An untargeted metabolomics analysis of serum samples identified 33 potential biomarkers related to HBV-induced metabolic disorders.[1][3] Treatment with this compound was found to regulate 25 of these biomarkers, steering the metabolic profile of the treated mice back towards that of the healthy control group.[1][3]

The primary pathways affected were related to amino acid and fatty acid metabolism, suggesting that this compound mitigates liver injury by ameliorating oxidative stress and regulating protein and DNA replication.[1][2]

Table 1: Key Metabolites and Pathways Regulated by this compound in a Hepatitis B Model

Metabolic Pathway AffectedKey Regulated Metabolites (Biomarkers)Observed Trend with this compound TreatmentPotential Implication
Phenylalanine, Tyrosine, and Tryptophan BiosynthesisL-Phenylalanine, L-Tyrosine, L-TryptophanRegulation towards normal levelsAmelioration of liver pathology[1]
Phenylalanine MetabolismPhenylalanineModulation of amino acid decomposition[1]Reduced metabolic stress on the liver
Arachidonic Acid MetabolismArachidonic Acid, ProstaglandinsRegulation of inflammatory precursorsAnti-inflammatory effect
Glyoxylate and Dicarboxylate MetabolismGlyoxylic Acid, Dicarboxylic AcidsNormalization of metabolic turbulenceImproved liver function[1]
Amino Acid MetabolismL-Lysine, L-Glutamine, OrnithineRestoration of homeostasisSupport for protein synthesis and repair

Note: This table summarizes findings reported by Jiang et al. (2019). The "Observed Trend" indicates a shift from the disease state towards the healthy control state.

Syringin_HepatitisB_Pathway This compound's Influence on Metabolic Pathways in Hepatitis B Model cluster_pathways Affected Metabolic Pathways This compound This compound AA_Metabolism Phenylalanine & Tyrosine Metabolism This compound->AA_Metabolism Regulates Arachidonic_Acid Arachidonic Acid Metabolism This compound->Arachidonic_Acid Regulates Other_Pathways Other Amino Acid & Dicarboxylate Metabolism This compound->Other_Pathways Regulates Liver Hepatitis B Infected Liver Metabolic_Disorder Metabolic Disorders Liver->Metabolic_Disorder Induces Outcome Hepatoprotective Effects (Reduced HBV DNA, Improved Liver Function) AA_Metabolism->Outcome Arachidonic_Acid->Outcome Other_Pathways->Outcome Syringin_T2DM_Pathway This compound's Mechanism in Type 2 Diabetes Model cluster_pathway Alpha-Linolenic Acid Metabolism This compound This compound PLA2G4B PLA2G4B This compound->PLA2G4B Modulates PLAAT3 PLAAT3 This compound->PLAAT3 Modulates FADS2 FADS2 This compound->FADS2 Modulates Therapeutic_Effect Therapeutic Effect (Improved Diabetic Symptoms) This compound->Therapeutic_Effect Leads to T2DM_Symptoms T2DM Pathophysiology (High Blood Glucose, etc.) PLA2G4B->T2DM_Symptoms Influences PLAAT3->T2DM_Symptoms Influences FADS2->T2DM_Symptoms Influences Experimental_Workflow General Workflow for Comparative Metabolomics cluster_animal_model 1. Animal Model cluster_analysis 3. Metabolomic Analysis cluster_data_processing 4. Data Processing & Identification Control Control Group (Healthy) Sample_Collection 2. Sample Collection (e.g., Serum) Control->Sample_Collection Model Disease Model Group (e.g., HBV or T2DM) Model->Sample_Collection Treatment This compound-Treated Group Treatment->Sample_Collection UPLCMS UPLC-MS Analysis of Serum Samples Data_Acquisition Raw Data Acquisition UPLCMS->Data_Acquisition Pattern_Recognition Pattern Recognition (PCA, OPLS-DA) Data_Acquisition->Pattern_Recognition Biomarker_ID Biomarker Identification (VIP > 1, p < 0.05) Pattern_Recognition->Biomarker_ID Pathway_Analysis Metabolic Pathway Analysis (KEGG) Biomarker_ID->Pathway_Analysis Conclusion Identification of This compound-Induced Pathways Pathway_Analysis->Conclusion Biological Interpretation Sample_Collection->UPLCMS

References

Safety Operating Guide

Safe Disposal of Syringin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Syringin, a naturally occurring phenolic glycoside used in various research applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. While this compound is not universally classified as a hazardous substance, some safety data sheets (SDS) indicate potential hazards.[1][2][3] A conservative approach to handling is therefore recommended.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[3]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

II. This compound Waste Identification and Segregation

Proper identification and segregation of this compound waste are the first steps toward compliant disposal.

  • Identify this compound Waste Streams:

    • Unused or Expired this compound: Pure this compound powder or solutions that are no longer needed.

    • Contaminated Materials: Items that have come into contact with this compound, such as:

      • Personal Protective Equipment (PPE)

      • Pipette tips, vials, and other plasticware

      • Filter paper and weighing boats

      • Spill cleanup materials

    • Contaminated Packaging: The original container holding the this compound.[1]

  • Segregate Waste:

    • Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

III. Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

  • For Unused this compound and Solutions:

    • Ensure the primary container is securely sealed.

    • Label the container clearly as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) department.

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[2][4]

  • For Contaminated Solid Waste:

    • Place all contaminated solid materials (gloves, pipette tips, etc.) into a designated, leak-proof container with a secure lid.

    • Label the container appropriately.

    • Dispose of the container through your institution's chemical waste program.

  • Spill Cleanup and Disposal:

    • In the event of a spill, avoid creating dust.[1]

    • Wear appropriate PPE.[1]

    • Gently cover the spill with an absorbent material such as sand, sawdust, or a universal binder.[1]

    • Carefully sweep or scoop the absorbed material into a designated waste container.[1]

    • Wash the contaminated area with soap and water.[1]

    • Collect the wash water and any contaminated cleaning materials for disposal as chemical waste; do not discharge to the sewer system.[1][5]

IV. Quantitative Data Summary

The following table summarizes key information from Safety Data Sheets (SDS) regarding this compound.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1]
Acute toxicity - oral 4 (H302): Harmful if swallowed.[2]
Skin irritation (Category 2, H315), Serious eye irritation (Category 2A, H319), May cause respiratory irritation (STOT SE 3, H335).[3]
Primary Disposal Route Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service.[1]
Contaminated Packaging To be eliminated in the same way as the product that is contained.[1]
Spill Containment Clean up without creating dust and place in adapted and sealed containers for elimination.[1]
Spill Area Cleaning Wash the contaminated area with water and soap. Confine washing water and dispose of it complying with local regulations.[1]

V. Experimental Protocols

Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended and safest procedure is disposal via a certified waste management provider.

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Syringin_Disposal_Workflow start This compound Waste Generated identify_waste Identify Waste Type (Unused, Contaminated, Spill) start->identify_waste package_waste Package in a Labeled, Sealed Container identify_waste->package_waste Unused or Contaminated spill_cleanup Spill Cleanup Procedure identify_waste->spill_cleanup Spill store_waste Store in Designated Waste Area package_waste->store_waste absorb_spill Absorb Spill (Avoid Dust) spill_cleanup->absorb_spill collect_residue Collect Residue and Cleaning Materials absorb_spill->collect_residue wash_area Wash Area with Soap and Water collect_residue->wash_area collect_wash_water Collect Wash Water for Disposal wash_area->collect_wash_water collect_wash_water->package_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end Disposal by Licensed Professional Service contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Syringin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Syringin

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.

Hazard Identification

This compound is a phenylpropanoid glycoside that requires careful handling in a laboratory setting. While some regulations may not classify it as a hazardous substance, it is prudent to handle it with care, recognizing its potential hazards.[1] One of the primary risks associated with this compound is that it is harmful if swallowed.[2][3]

Hazard ClassificationGHS StatementSource
Acute Oral Toxicity H302: Harmful if swallowed[2][3]
Skin Irritation No irritant effect reported[2]
Eye Irritation No irritating effect reported[2]
Sensitization No sensitizing effects known[2]

Note: While some sources indicate no skin or eye irritation, another identifies "Irritant" as a primary hazard.[2][3] Therefore, consistent use of personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense to prevent exposure.[1] Engineering controls, such as adequate ventilation, safety showers, and eyewash stations, are also essential components of a safe laboratory environment.[4][5]

Protection TypeRequired PPESpecifications and Rationale
Eye Protection Safety glasses with side-shieldsProtects against splashes and dust.[1]
Hand Protection Chemical-resistant glovesPrevents skin contact. Gloves must satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Laboratory coatProtects skin and personal clothing from accidental contact.[1][4]
Respiratory Protection Appropriate respirator or maskRequired when handling the powder form to avoid dust formation and inhalation.[1] Work should be conducted in a well-ventilated area.

Operational Plan: Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.[1]

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure all required PPE is worn correctly. Work should be performed in a designated, well-ventilated area.

  • Handling Solid this compound : When weighing or handling the solid form, take care to avoid the formation of dust.[1]

  • Preparing Solutions :

    • This compound is soluble in organic solvents like DMSO and DMF, and to a lesser extent in ethanol and PBS (pH 7.2).[6]

    • When dissolving, do so in a fume hood.

    • For aqueous solutions, it is recommended not to store them for more than one day.[6]

  • General Use : Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][6]

Storage Protocols:
  • Solid Form : Store in a cool, well-ventilated place in a tightly closed container.[1] The recommended storage temperature is -20°C for long-term stability of at least four years.[6][7]

  • Solutions : Stock solutions should be aliquoted and stored to prevent repeated freeze-thaw cycles.[8][9] Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8][9]

Emergency Procedures: Spill and Exposure Management

A clear plan for managing spills and potential exposures is essential for laboratory and environmental safety.

Spill Cleanup Protocol:

In the event of a spill, the area should be evacuated and ventilated.[1][10] Only personnel with proper training and PPE should perform the cleanup.

  • Containment : For liquid spills, contain the spill by creating a dike with an inert absorbent material (e.g., sand, vermiculite, or universal binder).[10][11]

  • Cleanup :

    • Solid Spills : Carefully clean up without creating dust.[1] Use a scoop or damp pads to collect the material.[12]

    • Liquid Spills : Absorb the contained spill with absorbent pads.[12][13]

  • Decontamination : Wash the spill area thoroughly with soap and water.[1]

  • Disposal : Place all contaminated materials, including absorbent pads and cleaning supplies, into a sealed, properly labeled container for hazardous waste disposal.[1][10]

Spill_Cleanup_Workflow cluster_prep 1. Immediate Response cluster_cleanup 2. Contain & Clean cluster_disposal 3. Disposal spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate Alert Others don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->don_ppe contain Contain Spill (Use absorbent dikes for liquids) don_ppe->contain absorb Absorb / Collect Material (Damp cloth for powder, pads for liquid) contain->absorb decontaminate Decontaminate Area (Wash with soap and water) absorb->decontaminate collect_waste Collect Contaminated Materials decontaminate->collect_waste seal_waste Place in Sealed, Labeled Hazardous Waste Container collect_waste->seal_waste dispose Dispose According to Institutional & Local Regulations seal_waste->dispose

Caption: A workflow for the safe cleanup of a this compound spill.

First Aid Measures:

Immediate and appropriate first aid is crucial in the event of exposure.[1]

  • If Swallowed : Call a poison center or doctor if you feel unwell.[2] Rinse mouth.[2] Do not induce vomiting in an unconscious person.[1]

  • In Case of Skin Contact : Wash the affected area thoroughly with soap and water.[1]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes.[1]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen.[1]

Disposal Plan

All waste containing this compound must be handled as chemical waste.

  • Waste Disposal : Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][2]

  • Contaminated Packaging : Any packaging that has come into contact with this compound should be disposed of in the same manner as the product itself.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 118-34-3[1][2][7]
Molecular Formula C₁₇H₂₄O₉[3][7]
Molecular Weight 372.4 g/mol [3][7]
Appearance Crystalline solid[6]
Storage Temperature -20°C[6][7][14]
Solubility DMSO : ~30 mg/mLDMF : ~30 mg/mLEthanol : ~1 mg/mLPBS (pH 7.2) : ~1 mg/mL[6][7]
Stability ≥ 4 years at -20°C[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Syringin
Reactant of Route 2
Syringin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.